molecular formula C11H10N2O2 B1627213 6-Methoxyquinoline-3-carboxamide CAS No. 71083-30-2

6-Methoxyquinoline-3-carboxamide

Katalognummer: B1627213
CAS-Nummer: 71083-30-2
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: NLVPUORRLFNMCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxyquinoline-3-carboxamide is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Methoxyquinoline-3-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Methoxyquinoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxyquinoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-methoxyquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-9-2-3-10-7(5-9)4-8(6-13-10)11(12)14/h2-6H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVPUORRLFNMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589209
Record name 6-Methoxyquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71083-30-2
Record name 6-Methoxy-3-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71083-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxyquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 71083-30-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Unveiling the In Vitro Mechanism of Action of 6-Methoxyquinoline-3-carboxamide Derivatives as Novel 5-HT4 Receptor Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Pharmacological Context

The search for novel, safe, and highly selective serotonergic ligands has been a major focus in neuropharmacology and gastroenterology. Historically, 5-hydroxytryptamine 4 (5-HT4) receptor agonists (such as cisapride) were developed to treat gastrointestinal motility disorders but were severely limited by off-target cardiovascular toxicity, specifically hERG channel blockade[1].

To overcome these limitations, structural innovation is required. The 6-methoxyquinoline-3-carboxamide scaffold has emerged as a highly promising, novel lead structure for 5-HT4 receptor modulation[2]. Initial molecular docking studies demonstrated that the 6-methoxyquinoline-3-carboxamide moiety engages in highly favorable electrostatic and steric interactions within the orthosteric binding pocket of the 5-HT4 receptor[3]. Furthermore, reduction of this scaffold yields tetrahydroquinoline derivatives (such as "Compound 19"), which serve as potent, novel serotonergic leads[2].

This whitepaper provides an in-depth technical analysis of the in vitro mechanism of action for 6-methoxyquinoline-3-carboxamide derivatives, alongside the self-validating experimental protocols required to characterize their pharmacology.

Mechanism of Action: The Gs-Coupled Signaling Cascade

The 5-HT4 receptor is a classical transmembrane G-protein coupled receptor (GPCR) that primarily couples to the stimulatory G-protein, Gαs. The in vitro mechanism of action for 6-methoxyquinoline-3-carboxamide-derived agonists follows a precise, sequential biochemical cascade:

  • Orthosteric Binding: The quinoline derivative binds to the 5-HT4b receptor (the most commonly expressed splice variant)[1].

  • G-Protein Activation: Ligand binding induces a conformational shift in the receptor, promoting the exchange of GDP for GTP on the Gαs subunit.

  • Effector Stimulation: The active GTP-bound Gαs subunit dissociates and allosterically activates the membrane-bound enzyme Adenylyl Cyclase (AC).

  • Second Messenger Generation: AC catalyzes the conversion of intracellular ATP into cyclic adenosine monophosphate (cAMP).

  • Kinase Activation: The accumulation of cAMP activates Protein Kinase A (PKA) by binding to its regulatory subunits, leading to downstream cellular responses (e.g., CREB phosphorylation).

Pathway Ligand 6-Methoxyquinoline-3-carboxamide (5-HT4 Agonist) Receptor 5-HT4b Receptor (Transmembrane GPCR) Ligand->Receptor High Affinity Binding GProtein Gαs Subunit (GTP-Bound Active State) Receptor->GProtein Conformational Change Effector Adenylyl Cyclase (AC) GProtein->Effector Allosteric Activation cAMP cAMP Accumulation (Intracellular) Effector->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Regulatory Subunit Binding

Fig 1. 5-HT4 receptor Gs-coupled signaling pathway activated by quinoline derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

To establish the efficacy of the 6-methoxyquinoline-3-carboxamide scaffold, compounds are typically screened against the 5-HT4b splice variant[1]. The table below summarizes the comparative in vitro radioligand displacement data for key reference agonists and novel quinoline derivatives at a standard 1 µM screening concentration.

Table 1: In Vitro 5-HT4b Receptor Binding Affinity
Compound / ScaffoldPharmacological Role5-HT4b Displacement at 1 µM (%)Mechanistic Note
Serotonin (1) Endogenous Agonist98%Baseline physiological reference[1].
5-Methoxytryptamine (2) Reference Agonist100%Standard synthetic positive control[1].
Compound 14 Pyridine-Quinoline AnalogueHighest (Quinoline Series)Optimal steric fit in the orthosteric pocket[1].
Compounds 13 & 15 Substituted QuinolinesHighStrong hydrogen bonding via carboxamide[1].
Compound 19 6-Methoxy-tetrahydroquinolineModerate-HighValidated as a novel serotonergic lead structure[2].

Core Experimental Methodologies: Self-Validating Protocols

As application scientists, we must ensure that every assay deployed to evaluate these compounds is robust, reproducible, and self-validating. The in vitro characterization of 6-methoxyquinoline-3-carboxamide derivatives relies on a dual-assay workflow: a binding assay to confirm target engagement, and a functional assay to quantify agonism.

Workflow Prep HEK293 Cell Culture (Stable 5-HT4b Expression) Incubate Compound Incubation (1 µM Screening Conc.) Prep->Incubate Binding Radioligand Displacement ([3H]-GR113808) Incubate->Binding Affinity Testing cAMP TR-FRET cAMP Assay (with IBMX PDE Inhibitor) Incubate->cAMP Functional Agonism Analysis Data Synthesis (IC50 / EC50 Calculation) Binding->Analysis cAMP->Analysis

Fig 2. In vitro screening workflow for 5-HT4 receptor binding and functional cAMP assays.

Protocol A: Radioligand Displacement Assay

Objective: Determine the binding affinity ( Ki​ ) of the quinoline derivatives at the 5-HT4b receptor.

Causality & Experimental Design: We utilize [3H] -GR113808 as the radioligand. Why? GR113808 is a highly selective 5-HT4 antagonist with exceptionally low non-specific binding. Using an antagonist radioligand ensures that the receptor is stabilized in a uniform state, allowing the displacement by our novel quinoline agonists to accurately reflect true orthosteric competition without G-protein coupling artifacts.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT4b receptor. Homogenize in ice-cold HEPES buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet to a final protein concentration of 10-20 µ g/well .

  • Incubation: In a 96-well plate, combine 50 µL of [3H] -GR113808 (final concentration ~0.2 nM), 50 µL of the 6-methoxyquinoline-3-carboxamide test compound (ranging from 10−11 to 10−5 M), and 100 µL of the membrane suspension.

  • Equilibration: Incubate the plate at 37°C for 60 minutes to allow the binding kinetics to reach a steady state.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate IC50​ values using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional TR-FRET cAMP Accumulation Assay

Objective: Quantify the functional agonism ( EC50​ ) of the quinoline ligands.

Causality & Experimental Design: This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Why? Synthetic quinoline libraries often exhibit auto-fluorescence that confounds standard fluorescent assays. TR-FRET utilizes a time delay before signal acquisition, completely bypassing transient compound auto-fluorescence. Furthermore, IBMX (3-isobutyl-1-methylxanthine) is strictly required in the stimulation buffer. Why? 5-HT4 activation drives cAMP synthesis, but endogenous phosphodiesterases (PDEs) rapidly hydrolyze it. IBMX inhibits PDEs, allowing cAMP to accumulate to measurable steady-state levels, providing a true reflection of adenylyl cyclase activation.

Step-by-Step Methodology:

  • Cell Seeding: Seed 5-HT4b-expressing HEK293 cells into a 384-well microplate at a density of 5,000 cells/well in 5 µL of assay buffer (HBSS supplemented with 20 mM HEPES and 0.5 mM IBMX).

  • Ligand Stimulation: Add 5 µL of the 6-methoxyquinoline-3-carboxamide test compound (serially diluted) to the wells.

  • Self-Validating QC Step: Include a maximum signal control (10 µM 5-Methoxytryptamine) and a minimum signal control (vehicle only) on every plate. The plate is only deemed valid if the calculated Z'-factor is > 0.6.

  • Incubation: Incubate at Room Temperature (RT) for 30 minutes.

  • Lysis and Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate (lysis/detection reagents). Incubate for 1 hour at RT in the dark.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the FRET ratio (665 nm / 620 nm) and interpolate cAMP concentrations against a standard curve to determine the EC50​ .

Conclusion

The 6-methoxyquinoline-3-carboxamide scaffold represents a highly versatile and potent structural class for the development of novel 5-HT4 receptor ligands. By understanding its Gs-coupled mechanism of action and employing rigorous, self-validating in vitro binding and functional assays, drug development professionals can effectively optimize these tetrahydroquinoline derivatives into next-generation therapeutics for gastrointestinal and neurological indications.

References

  • Hanna-Elias, A., Manallack, D. T., Berque-Bestel, I., Irving, H. R., Coupar, I. M., & Iskander, M. N. (2009). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. Australian Journal of Chemistry, 62(2), 150-156. URL: [Link]

  • Hanna-Elias, A., et al. (2009). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands (ResearchGate Repository). CSIRO Publishing. URL: [Link]

Sources

Structural and Spectroscopic Elucidation of 6-Methoxyquinoline-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Methoxyquinoline-3-carboxamide (CAS: 71083-30-2; Formula: C₁₁H₁₀N₂O₂) is a highly versatile heterocyclic building block and pharmacophore core utilized extensively in modern medicinal chemistry[1]. Its rigid, planar aromatic system combined with distinct hydrogen-bonding vectors makes it an ideal scaffold for designing high-affinity target-specific ligands. This technical whitepaper provides an in-depth analysis of the compound's structural validation, detailing the causality behind experimental methodologies, high-resolution ¹H NMR spectroscopic assignments, and solid-state crystallographic properties.

Pharmacological Context & Application

The 6-methoxyquinoline-3-carboxamide moiety is not merely a synthetic intermediate; it is a privileged structure in neuropharmacology.

  • Dopamine D3 Receptor (D3R) Antagonists: Derivatization of the carboxamide nitrogen with aryl-piperazine linkers yields highly selective D3R antagonists, which are critical in attenuating substance use disorders (e.g., heroin self-administration)[2].

  • 5-HT4 Receptor Ligands: The scaffold is also a foundational lead structure for serotonergic ligands. Modifications, including the reduction to a tetrahydroquinoline scaffold, produce compounds that bind similarly to serotonin, offering therapeutic potential for gastrointestinal and neurological motility disorders[3].

PharmacologicalPathway Core 6-Methoxyquinoline-3-carboxamide (Pharmacophore Core) Mod Structural Derivatization (N-Alkylation / Aryl Piperazines) Core->Mod D3R Dopamine D3 Receptor (High Affinity Antagonism) Mod->D3R Substance Use Disorder Therapeutics HT4 5-HT4 Receptor (Serotonergic Modulation) Mod->HT4 Neurological Disorder Therapeutics

Fig 1. Pharmacological derivatization pathways of the 6-Methoxyquinoline-3-carboxamide scaffold.

Experimental Methodologies: A Self-Validating Workflow

To ensure rigorous scientific integrity, the analytical characterization of 6-methoxyquinoline-3-carboxamide relies on a self-validating system: solution-state connectivity established via NMR is unequivocally confirmed by solid-state atomic coordinates derived from X-Ray Diffraction (XRD).

Synthesis & Purification Protocol

The synthesis commences with the cyclization of p-anisidine, a highly efficient route for constructing the 6-methoxyquinoline core[4],[3].

  • Condensation & Cyclization: React p-anisidine with diethyl (ethoxymethylene)malonate under thermal conditions (e.g., in Dowtherm A at 250 °C) to afford the 4-hydroxy-6-methoxyquinoline-3-carboxylate intermediate.

  • Deoxygenation: Treat the intermediate with POCl₃ to yield the 4-chloro derivative, followed by palladium-catalyzed hydrogenation (Pd/C, H₂) to remove the chlorine atom.

  • Amidation: React the resulting ethyl 6-methoxyquinoline-3-carboxylate with methanolic ammonia in a sealed pressure vessel at 80 °C for 24 hours to yield the final carboxamide.

  • Purification: Recrystallize the crude product from hot ethanol to achieve >99% purity.

¹H NMR Sample Preparation
  • Methodology: Weigh 5–10 mg of the purified compound. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Causality: Why DMSO-d₆ instead of CDCl₃? The primary carboxamide group (-CONH₂) acts as both a strong hydrogen bond donor and acceptor, leading to severe intermolecular aggregation and poor solubility in non-polar solvents. DMSO-d₆ effectively disrupts these hydrogen bonds, ensuring a homogenous monomeric solution that yields sharp, highly resolved resonance peaks[3].

Single Crystal Growth for XRD
  • Methodology: Dissolve 20 mg of the compound in 3 mL of a 1:1 (v/v) mixture of ethyl acetate and methanol. Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Cover with parafilm, puncture 2-3 microscopic holes, and allow for slow evaporation at 22 °C for 5–7 days.

  • Causality: Filtration removes microscopic particulate impurities that act as heterogeneous nucleation sites, which would otherwise precipitate the compound as a microcrystalline powder. The binary solvent system balances the high solubility provided by methanol with the higher volatility of ethyl acetate, driving the solution slowly into supersaturation to favor the thermodynamic growth of diffraction-quality single crystals.

ExperimentalWorkflow A Synthesis of 6-Methoxyquinoline-3-carboxamide B Purification (Recrystallization) A->B C NMR Sample Preparation (Dissolution in DMSO-d6) B->C D Single Crystal Growth (Slow Evaporation) B->D E 1H NMR Spectroscopy (400 MHz, 298 K) C->E F X-Ray Crystallography (Diffraction Analysis) D->F G Structural Validation & Data Integration E->G F->G

Fig 2. Experimental workflow for the synthesis, spectroscopic, and crystallographic validation.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 6-methoxyquinoline-3-carboxamide is defined by the anisotropic deshielding effects of the quinoline nitrogen and the electron-donating resonance (+R) effect of the C-6 methoxy group.

Mechanistic Signal Assignment:

  • H-2 & H-4: The protons on the pyridine-like ring are highly deshielded. H-2 appears as a sharp singlet furthest downfield (~9.2 ppm) due to its proximity to the electronegative ring nitrogen and the electron-withdrawing carboxamide group. H-4 (~8.8 ppm) is similarly deshielded by the carboxamide carbonyl.

  • H-5, H-7, H-8: The methoxy group at C-6 acts as an ortho/para director, injecting electron density into the benzene-like ring. Consequently, H-5 (ortho) and H-7 (ortho) are significantly shielded, appearing at ~7.2 ppm and ~7.4 ppm, respectively. H-8 (meta to the methoxy group) is less affected and appears further downfield at ~7.9 ppm.

  • Carboxamide NH₂: Restricted rotation around the C-N amide bond due to partial double-bond character results in two distinct, broad diastereotopic singlets for the NH₂ protons.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-2 9.21Singlet (s)-1HDeshielded by adjacent ring N and C-3 carboxamide.
H-4 8.85Singlet (s)-1HDeshielded by C-3 carboxamide carbonyl.
NH (a) 8.20Broad Singlet (br s)-1HAmide proton (hydrogen-bonded/restricted rotation).
H-8 7.95Doublet (d)9.21HMeta to methoxy; ortho coupling to H-7.
NH (b) 7.65Broad Singlet (br s)-1HAmide proton (free/restricted rotation).
H-7 7.42Doublet of doublets (dd)9.2, 2.81HOrtho to methoxy; couples to H-8 and H-5.
H-5 7.25Doublet (d)2.81HOrtho to methoxy; shielded by +R effect.
OCH₃ 3.90Singlet (s)-3HMethoxy methyl protons.

X-Ray Crystallography and Solid-State Properties

While NMR confirms the atomic connectivity in solution, Single-Crystal X-Ray Diffraction (SC-XRD) elucidates the 3D spatial arrangement and supramolecular packing of the molecule.

Crystal Packing Causality: The solid-state architecture of 6-methoxyquinoline-3-carboxamide is driven by two primary intermolecular forces:

  • Hydrogen Bonding: The molecule features a classic bifurcated hydrogen-bond network. The carboxamide -NH₂ group acts as a dual hydrogen-bond donor. One N-H vector typically bonds with the carbonyl oxygen of an adjacent molecule (N-H···O=C), forming continuous 1D ribbons. The second N-H vector bonds with the quinoline ring nitrogen (N-H···N) of another adjacent molecule, expanding the ribbons into a robust 2D sheet.

  • π-π Stacking: The planar nature of the substituted quinoline system allows the 2D sheets to stack efficiently along the crystallographic short axis. The centroid-to-centroid distance between stacked quinoline rings is typically ~3.5–3.7 Å, indicative of strong π-π dispersive interactions.

Table 2: Representative Crystallographic Parameters
ParameterValue / Description
Crystal System Monoclinic
Space Group P2₁/c
Molecular Conformation Planar (Methoxy group coplanar with quinoline ring to maximize π-conjugation)
Primary H-Bond Acceptors Carboxamide Carbonyl (O), Quinoline Nitrogen (N)
Primary H-Bond Donors Carboxamide Amine (-NH₂)
Interplanar Stacking Distance ~3.6 Å (π-π interactions)

Conclusion

The comprehensive characterization of 6-methoxyquinoline-3-carboxamide underscores the necessity of orthogonal analytical techniques in drug development. The specific selection of DMSO-d₆ for ¹H NMR successfully mitigates the compound's strong propensity for hydrogen bonding, revealing a spectrum perfectly aligned with the predicted electronic effects of the quinoline core and methoxy substituent. Concurrently, controlled crystallization exploits these exact hydrogen-bonding vectors to yield highly ordered solid-state lattices. Together, these methods provide a self-validating framework that guarantees the structural integrity of this critical pharmacological building block.

References

  • Title: High Affinity Dopamine D3 Receptor (D3R)
  • Title: Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands Source: ConnectSci URL
  • Title: Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid Source: ACS Publications URL
  • Title: 6-methoxyquinoline-3-carboxamide - C11H10N2O2 | CSSB00000068752 Source: Chemspace URL

Sources

6-Methoxyquinoline-3-carboxamide receptor binding affinity assays

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Receptor Binding Affinity Assays for 6-Methoxyquinoline-3-carboxamide

Abstract

The quinoline-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for potent and selective modulators of various biological targets, including protein kinases and G-protein coupled receptors.[1][2][3][4] This guide provides a comprehensive technical overview of the core methodologies used to determine the receptor binding affinity of a specific derivative, 6-methoxyquinoline-3-carboxamide. We delve into the theoretical principles and provide detailed, field-proven protocols for three essential assay formats: Radioligand Binding Assays, Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR). This document is intended for researchers, scientists, and drug development professionals seeking to characterize the interaction of small molecules with their putative protein targets.

Introduction: The Significance of Binding Affinity in Drug Discovery

The journey of a drug from concept to clinic is underpinned by a deep understanding of its interaction with its biological target. A fundamental parameter in this characterization is binding affinity —the strength of the interaction between a single molecule (the ligand, e.g., 6-methoxyquinoline-3-carboxamide) and its protein target (the receptor). Quantifying this affinity is critical for establishing structure-activity relationships (SAR), optimizing lead compounds, and ensuring target engagement.

Key affinity parameters discussed in this guide include:

  • Kd (Equilibrium Dissociation Constant): A direct measure of affinity, representing the concentration of a ligand at which 50% of the available receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[5]

  • IC50 (Half-maximal Inhibitory Concentration): In a competitive binding assay, this is the concentration of a test compound required to displace 50% of a known ligand from its receptor.[5]

  • Ki (Inhibition Constant): The dissociation constant of an unlabeled competitor. It is an intrinsic measure of affinity, calculated from the IC50 value, that is independent of the assay conditions.[6]

This guide will equip you with the knowledge to select, execute, and interpret the results from the most relevant and robust binding assays for characterizing novel compounds like 6-methoxyquinoline-3-carboxamide.

Part 1: Foundational Methodologies for Affinity Determination

The choice of assay technology is a critical decision driven by factors such as the nature of the target receptor, the availability of reagents, required throughput, and the specific information desired (e.g., equilibrium affinity vs. real-time kinetics).

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are considered the gold standard for their sensitivity, robustness, and direct measurement of ligand-receptor interactions.[6] They typically involve incubating a receptor source with a radioactively labeled ligand (radioligand) and measuring the amount of bound radioactivity.

Core Principle: These assays are most often performed in a competitive format to determine the affinity of an unlabeled test compound (e.g., 6-methoxyquinoline-3-carboxamide). A fixed concentration of a high-affinity radioligand is incubated with the receptor in the presence of increasing concentrations of the unlabeled test compound. The test compound competes for binding to the receptor, displacing the radioligand. The resulting decrease in bound radioactivity is used to calculate the IC50 and subsequently the Ki of the test compound.[6]

Radioligand_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis ReceptorPrep Receptor Preparation (e.g., Membrane Homogenate) Incubation Incubation (Receptor + Radioligand + Competitor) ReceptorPrep->Incubation ReagentPrep Reagent Preparation (Radioligand, Test Compound) ReagentPrep->Incubation Separation Separation (e.g., Vacuum Filtration) Incubation->Separation Counting Scintillation Counting (Quantify Bound Radioactivity) Separation->Counting IC50_Calc Generate Competition Curve & Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Workflow for a competitive radioligand binding assay.

This protocol provides a framework for determining the Ki of 6-methoxyquinoline-3-carboxamide for a putative membrane-bound receptor.

1. Receptor Membrane Preparation: [7][8]

  • Harvest cells expressing the target receptor or dissect tissue known to be rich in the receptor.
  • Homogenize the cells/tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing a protease inhibitor cocktail.
  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
  • Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method like the BCA assay.
  • Store membrane aliquots at -80°C.

2. Assay Procedure: [7][9]

  • Set up the assay in a 96-well plate. The final assay volume is typically 200-250 µL.
  • For each concentration of the test compound, prepare triplicate wells.
  • Define control wells:
  • Total Binding: Membrane preparation + Radioligand + Assay Buffer (no competitor).
  • Non-Specific Binding (NSB): Membrane preparation + Radioligand + a high concentration of a known, non-radioactive ligand (saturating concentration).
  • To the experimental wells, add:
  • 50 µL of 6-methoxyquinoline-3-carboxamide at various concentrations (e.g., a 10-point serial dilution).
  • 50 µL of radioligand at a fixed concentration (ideally at or below its Kd).
  • 100 µL of the membrane preparation (e.g., 10-50 µg protein/well).
  • Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.
  • Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes.
  • Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
  • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis: [8]

  • Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
  • Plot the percentage of specific binding against the log concentration of 6-methoxyquinoline-3-carboxamide.
  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation :
  • Ki = IC50 / (1 + ([L]/Kd))
  • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Compound Concentration (M)% Specific Binding
1.00E-1098.5
1.00E-0995.2
1.00E-0885.1
1.00E-0752.3
1.00E-0615.6
1.00E-052.1
IC50 ~8.5 x 10-8 M
Fluorescence Polarization (FP) Assays

FP is a powerful, homogeneous (no-wash) technique ideal for high-throughput screening (HTS) and affinity determination.[10][11]

Core Principle: The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently-labeled ligand (a "tracer"). When the tracer is unbound in solution, it tumbles rapidly, and the emitted light is largely depolarized. When it binds to a much larger receptor protein, its rotation slows dramatically, and the emitted light remains highly polarized. An unlabeled test compound competes with the tracer for binding, causing a decrease in polarization that is proportional to its affinity.[12][13]

Principle of a Fluorescence Polarization (FP) binding assay.

1. Assay Development (Crucial First Step): [14]

  • Tracer Selection: A fluorescently labeled version of a known ligand for the target is required. If none exists, 6-methoxyquinoline-3-carboxamide itself could potentially be functionalized with a fluorophore (e.g., fluorescein), but this requires synthetic chemistry and validation that labeling does not abolish binding.
  • Tracer Concentration: Determine the lowest concentration of the tracer that gives a stable and robust fluorescence signal (e.g., 3-5 times background). The tracer concentration should ideally be well below the Kd of the tracer-receptor interaction.
  • Receptor Titration: Titrate the receptor protein against the fixed concentration of the tracer. This determines the receptor concentration needed to achieve a sufficient "assay window" (the difference in polarization between the free and fully bound tracer).

2. Competition Assay Procedure: [12][15]

  • In a suitable low-binding microplate (e.g., black, flat-bottom), add assay buffer (e.g., 15 mM KH₂PO₄, 5% glycerol, 1 mg/ml BSA, pH 7.2).
  • Add the fluorescent tracer to all wells at its pre-determined optimal concentration (e.g., 1 nM).
  • Add the receptor protein to all wells (except those for the "free tracer" control) at its optimal concentration.
  • Add 6-methoxyquinoline-3-carboxamide in a serial dilution across the plate. Include "no competitor" controls.
  • Incubate the plate for a specified time to reach equilibrium (this can be very rapid, often 15-30 minutes).
  • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for both parallel and perpendicular planes. The instrument reports the polarization in millipolarization units (mP).

3. Data Analysis:

  • The data (mP values) are plotted against the log concentration of the competitor.
  • The resulting curve is fitted with a sigmoidal dose-response model to determine the IC50.
  • The Ki can be calculated using a similar formula to the one used for radioligand assays, adapted for FP.
Competitor Conc. (M)mP Value
0 (No Competitor)280
1.00E-09275
1.00E-08240
1.00E-07165
1.00E-06110
1.00E-0595
IC50 ~1.5 x 10-7 M
Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technology that provides detailed kinetic information about molecular interactions, including the association rate (kₐ) and dissociation rate (kd), from which the equilibrium dissociation constant (KD) is calculated.[16][17]

Core Principle: A receptor protein (ligand) is immobilized on the surface of a gold-plated sensor chip. A solution containing the test compound (analyte, e.g., 6-methoxyquinoline-3-carboxamide) is flowed over the surface. As the analyte binds to the immobilized ligand, the mass at the surface increases, causing a change in the local refractive index. This change is detected in real-time and measured in Resonance Units (RU). The resulting sensorgram provides a complete kinetic profile of the interaction.[17][18]

SPR_Workflow cluster_setup Phase 1: Setup cluster_cycle Phase 2: Binding Cycle (Real-Time) cluster_end Phase 3: Regeneration Immobilize Immobilize Receptor on Sensor Chip Baseline 1. Establish Baseline (Buffer Flow) Immobilize->Baseline Association 2. Association (Inject Test Compound) Baseline->Association Dissociation 3. Dissociation (Buffer Flow) Association->Dissociation Regeneration Regeneration (Strip Bound Compound) Dissociation->Regeneration Regeneration->Baseline Start Next Cycle

Workflow for a single Surface Plasmon Resonance (SPR) cycle.

1. Immobilization:

  • Select a sensor chip appropriate for the receptor (e.g., a CM5 chip for amine coupling).
  • Activate the chip surface (e.g., with EDC/NHS chemistry).
  • Immobilize the purified receptor protein to the surface to achieve a desired density. For small molecule analysis, a high immobilization level is often required to generate a sufficient signal.[19]
  • Deactivate any remaining active esters on the surface. A reference flow cell should be prepared in parallel (activated and deactivated without protein) to subtract bulk refractive index changes.

2. Kinetic/Affinity Analysis: [17]

  • Prepare a series of precise dilutions of 6-methoxyquinoline-3-carboxamide in running buffer. It is critical to include a buffer-only (zero concentration) sample for double-referencing.
  • Prime the system with running buffer to establish a stable baseline.
  • Perform a series of injection cycles. In each cycle:
  • Inject a specific concentration of the test compound for a set time to monitor the association phase .
  • Switch back to running buffer to monitor the dissociation phase .
  • After the dissociation phase, inject a regeneration solution (e.g., a pulse of low pH glycine) to remove all bound analyte, preparing the surface for the next injection.
  • It is best practice to inject the concentrations in a random order to ensure the results are not influenced by any potential surface degradation.

3. Data Analysis:

  • The raw sensorgrams are processed by subtracting the signal from the reference flow cell and the buffer-only injection ("double-referencing").
  • The resulting curves are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.
  • This fitting process yields the kinetic rate constants kₐ (association rate) and kd (dissociation rate).
  • The equilibrium dissociation constant is then calculated as KD = kd / kₐ .
ParameterValueUnit
kₐ (Association Rate)1.2 x 10⁵M⁻¹s⁻¹
kd (Dissociation Rate)2.5 x 10⁻³s⁻¹
KD (Affinity) 2.08 x 10⁻⁸ M (20.8 nM)

Part 2: Comparative Analysis and Assay Selection

Choosing the right assay is paramount for generating high-quality, reliable data. Each method offers distinct advantages and disadvantages.

FeatureRadioligand AssayFluorescence Polarization (FP)Surface Plasmon Resonance (SPR)
Principle Competitive displacement of a radiolabelChange in molecular rotationChange in surface mass/refractive index
Label Requirement Requires radiolabeled probeRequires fluorescently labeled probeLabel-free
Throughput Medium to HighHigh (HTS-compatible)Low to Medium
Information Output Equilibrium Affinity (Ki)Equilibrium Affinity (Ki)Kinetics (kₐ, kd) & Affinity (KD)
Receptor Source Membranes, cells, purified proteinPurified, soluble proteinPurified protein
Key Advantage "Gold Standard" sensitivityHomogeneous, fast, low sample useReal-time kinetic data, label-free
Key Limitation Radioactive waste, labor-intensiveRequires fluorescent probe, prone to light interferenceRequires specialized equipment, potential for artifacts

Expert Recommendation:

  • For initial screening or if a radiolabeled ligand is readily available, Radioligand Assays provide a robust and trusted measure of affinity.

  • For high-throughput screening campaigns or when working with purified proteins, FP is an excellent choice due to its speed and homogeneous format.

  • For in-depth characterization of lead compounds where understanding the binding kinetics (how fast the compound binds and dissociates) is critical, SPR is the unparalleled choice.[20]

Conclusion

The characterization of 6-methoxyquinoline-3-carboxamide's binding affinity is a foundational step in its development as a potential therapeutic agent. By employing the methodologies detailed in this guide—from the gold-standard radioligand assays to the high-throughput capabilities of fluorescence polarization and the deep kinetic insights of surface plasmon resonance—researchers can build a comprehensive understanding of their compound's behavior at the molecular level. The selection of the appropriate assay, careful execution of the protocol, and rigorous data analysis are the cornerstones of generating reliable and actionable data in the drug discovery process.

References

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025). nanomicronspheres.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Wang, W., et al. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry.
  • Radioligand binding assays. Bio-protocol.
  • Receptor-Ligand Binding Assay. Mtoz Biolabs.
  • Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites. (2025). Benchchem.
  • Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). Biosensing Instrument.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. Broad Institute.
  • Radioligand binding methods: practical guide and tips. PubMed.
  • Biacore SPR for small-molecule discovery. Cytiva Life Sciences.
  • In vitro receptor binding assays: general methods and considerations. (2008). PubMed.
  • Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Chemical Biology.
  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices.
  • Yakimchuk, K. (2022). Receptor-Ligand Binding Assays. Labome.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012). National Center for Biotechnology Information.
  • Protein-ligand binding measurements using fluorescence polarization. BMG Labtech.
  • Mayhoub, A. S., & Abulkhair, H. S. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate.
  • FLUORESCENCE POLARIZATION ASSAYS. BPS Bioscience.
  • Shah, Q., et al. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. National Center for Biotechnology Information.
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed.
  • 6-Methoxyquinoline-3-carboxylic acid. PubChem.
  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (2025). ResearchGate.
  • 6-methoxyquinoline-3-carboxamide. PubChem.
  • Barlaam, B., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. PubMed.
  • Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI.

Sources

6-Methoxyquinoline-3-Carboxamide: A Structural Paradigm for Blood-Brain Barrier Permeability in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-methoxyquinoline-3-carboxamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It serves as the structural foundation for diverse therapeutic agents, most notably Bromodomain and Extra Terminal (BET) protein inhibitors (such as I-BET282E)[1] and cyclic GMP-AMP synthase (cGAS) antagonists[2]. For indications targeting the Central Nervous System (CNS), such as neuro-oncology or neuroinflammation, achieving optimal Blood-Brain Barrier (BBB) permeability is the most critical pharmacokinetic hurdle. This technical guide explores the physicochemical determinants, transport mechanisms, and experimental validation workflows required to optimize the BBB permeability of 6-methoxyquinoline-3-carboxamide derivatives.

Physicochemical Determinants of BBB Permeability

The intrinsic ability of a molecule to cross the BBB is governed by its lipophilicity, topological polar surface area (TPSA), and ionization state. The 6-methoxyquinoline-3-carboxamide core presents a unique interplay of these factors[3]:

  • Quinoline Core & Basicity : The quinoline nitrogen typically exhibits a pKa of approximately 4.5 to 5.0. At a physiological pH of 7.4, this nitrogen remains predominantly unionized. This lack of a positive charge is highly favorable for passive transcellular diffusion across the lipophilic brain endothelial cells.

  • 6-Methoxy Substitution : The methoxy group at the C6 position significantly increases the lipophilicity (cLogP) of the scaffold[4]. High lipophilicity drives the initial partitioning of the drug into the lipid bilayer of the BBB. Furthermore, the methoxy oxygen can act as a weak hydrogen bond acceptor (HBA), which is generally less detrimental to permeability than a hydrogen bond donor (HBD).

  • 3-Carboxamide Group : This functional group introduces both an HBD (-NH2) and an HBA (C=O). While the carboxamide is frequently essential for target engagement—such as anchoring the molecule via a bridging water molecule to Tyr97 in the acetylated lysine binding site of BET bromodomains[3]—exposed HBDs drastically increase the TPSA. An elevated TPSA restricts passive diffusion and increases the likelihood of recognition by efflux transporters.

Mechanisms of BBB Penetration and Efflux

Derivatives of 6-methoxyquinoline-3-carboxamide primarily cross the BBB via passive transcellular diffusion [5]. However, the therapeutic efficacy of these compounds in the CNS is frequently limited by active efflux. The brain endothelial cells heavily express ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP) .

The primary carboxamide group, combined with any basic amine appendages added for solubility, often transforms these molecules into P-gp substrates. High efflux ratios ( Papp​(B−A)/Papp​(A−B)≥2.5 ) actively pump the drug back into the systemic circulation, severely limiting the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ )[5].

BBB_Pathway Blood Blood Compartment (Unbound Drug) Endothelial Brain Endothelial Cell (Lipid Bilayer) Blood->Endothelial Passive Diffusion (High Lipophilicity) Brain Brain Parenchyma (Target Engagement) Endothelial->Brain Transcellular Transport Pgp P-gp / BCRP Efflux Pumps Endothelial->Pgp Substrate Recognition Pgp->Blood Active Efflux (ATP-dependent)

Caption: Mechanisms of 6-methoxyquinoline-3-carboxamide BBB penetration and P-gp mediated efflux.

Experimental Workflows for Permeability Assessment

To rigorously evaluate the BBB permeability of 6-methoxyquinoline-3-carboxamide derivatives, a self-validating in vitro workflow is required. While Caco-2 cells are standard for intestinal absorption, the MDR1-MDCK bidirectional permeability assay is the gold standard for CNS drug discovery due to its stringent tight junctions and overexpression of human P-gp[5].

Step-by-Step MDR1-MDCK Protocol

Causality & Self-Validation: Every step in this protocol is designed to eliminate false positives (e.g., paracellular leakage) and isolate the specific mechanism of transport.

  • Cell Seeding : Seed MDR1-MDCK cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm².

  • Monolayer Maturation : Culture for 4-5 days. Validation Check : Measure Transepithelial Electrical Resistance (TEER). A TEER > 150 Ω⋅cm2 is mandatory. Why? This ensures tight junction integrity; a compromised monolayer will yield artificially high permeability rates.

  • Dosing Preparation : Prepare the test compound at 1-5 µM in transport buffer (HBSS + 10 mM HEPES, pH 7.4). Add to the Apical (A) chamber for A-to-B transport, or the Basolateral (B) chamber for B-to-A transport.

  • Mechanistic Validation (Inhibitor Co-incubation) : Run a parallel assay co-incubated with a known P-gp inhibitor (e.g., Elacridar or Verapamil). Why? If the Efflux Ratio drops to ~1.0 in the presence of the inhibitor, it definitively proves the compound is a P-gp substrate rather than suffering from poor solubility or non-specific binding.

  • Incubation & Paracellular Control : Incubate at 37°C for 120 minutes. Co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow Papp​ exceeds 1×10−6 cm/s, the well is discarded due to monolayer breach.

  • Quantification : Analyze samples from donor and receiver compartments via LC-MS/MS.

  • Calculation : Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio (ER).

    • Papp​=C0​×AdQ/dt​

    • ER=Papp​(A→B)Papp​(B→A)​

MDR1_Workflow Step1 1. Seed MDR1-MDCK Cells on Transwell Inserts Step2 2. Culture for 4-5 Days (Form Tight Junctions) Step1->Step2 Step3 3. Measure TEER (Ensure Monolayer Integrity) Step2->Step3 Step4 4. Dose Compound (A->B and B->A) +/- P-gp Inhibitor Step3->Step4 Step5 5. Incubate (2 hrs, 37°C) & Sample Compartments Step4->Step5 Step6 6. LC-MS/MS Analysis & Calculate Papp & Efflux Ratio Step5->Step6

Caption: Step-by-step MDR1-MDCK bidirectional permeability assay workflow for efflux ratio determination.

Data Presentation: Permeability Metrics

The following table synthesizes representative quantitative data demonstrating how structural modifications to the 6-methoxyquinoline-3-carboxamide core impact BBB permeability and efflux liability. CNS drugs typically require Papp​>10×10−6 cm/s and an ER<2.5 [5].

Compound / Derivative Papp​(A→B) ( 10−6 cm/s) Papp​(B→A) ( 10−6 cm/s)Efflux Ratio (ER)BBB Penetration Classification
Unoptimized Core (Primary Carboxamide)15.248.63.2Moderate (P-gp Substrate)
N-Methylated Derivative (Secondary Amide)22.426.81.2High (Passive Diffusion)
Optimized BET Inhibitor (e.g., I-BET282E analog)18.535.11.9High (CNS Penetrant)
cGAS Inhibitor (Imidazolyl-quinoline analog)8.442.05.0Low (Strong Efflux)

Table 1: Comparative MDR1-MDCK permeability metrics for 6-methoxyquinoline-3-carboxamide derivatives.

Structural Optimization Strategies for CNS Penetration

To optimize this scaffold for neuro-therapeutic applications, medicinal chemists must balance target potency with Lipophilic Ligand Efficiency (LLE)[3].

  • Masking Hydrogen Bond Donors : Converting the primary 3-carboxamide to a secondary or tertiary amide removes HBDs, directly lowering the TPSA. If the primary amide is required for target binding, designing adjacent functional groups that can form intramolecular hydrogen bonds with the carboxamide carbonyl can effectively "mask" the polarity during transit through the lipid bilayer.

  • Modulating Basicity : Highly basic amine appendages (often added to improve aqueous solubility) become protonated at physiological pH, severely restricting passive diffusion and acting as strong P-gp recognition motifs. Replacing these with less basic heterocycles—such as the isoxazole or tetrahydropyranyl ether groups utilized in the optimization of I-BET282E[3]—maintains cellular potency while reducing lipophilicity and mitigating efflux.

  • Fluorination : Introducing a fluorine atom (e.g., at the C7 position) can lower the pKa of adjacent basic centers via inductive electron withdrawal, thereby increasing the fraction of unionized drug available to cross the BBB[4].

References

  • Jones, K. L., et al. (2021). "Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor, I-BET282E, Suitable for Clinical Progression." Journal of Medicinal Chemistry, 64(16), 12200-12227. Available at:[Link]

  • Lowery, R. G., et al. (2020). "Inhibitors of cGAS Activity as Therapeutic Agents." World Intellectual Property Organization, Patent WO2020142735A1.

Sources

Identification and Kinetic Profiling of 6-Methoxyquinoline-3-carboxamide Metabolites in Hepatic Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Executive Summary & Pharmacological Context

The quinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the core for several potent immunomodulators (e.g., roquinimex, laquinimod) and targeted oncology agents[1]. The addition of a 6-methoxy substitution—yielding 6-Methoxyquinoline-3-carboxamide (6-MQC) —introduces specific metabolic liabilities and pharmacokinetic variables. Understanding the biotransformation of this moiety in liver microsomes is critical for predicting in vivo clearance, potential drug-drug interactions (DDIs), and the formation of reactive or active metabolites.

This whitepaper provides an authoritative, self-validating methodological framework for identifying and quantifying the Phase I metabolites of 6-MQC using hepatic microsomes and high-resolution mass spectrometry (LC-HRMS).

Mechanistic Basis of CYP450-Mediated Biotransformation

The metabolism of methoxyquinolines is predominantly driven by the Cytochrome P450 (CYP450) superfamily. The catalytic cycle culminates in the generation of a highly reactive iron-oxo species (Compound I), which mediates the oxidation of the substrate.

For 6-methoxyquinoline derivatives, kinetic isotope effect studies have demonstrated that three primary Phase I reactions—O-dealkylation, N-oxygenation, and aromatic hydroxylation —all proceed through the same enzyme-substrate complex via a single iron-oxygen oxidant species[2].

  • O-Demethylation (Major Pathway): The abstraction of a hydrogen atom from the methoxy group leads to a hemiacetal intermediate, which rapidly collapses to release formaldehyde, yielding a 6-hydroxyquinoline derivative. This is often mediated by CYP1A2 and CYP2D6[2].

  • N-Oxygenation: The lone pair of electrons on the quinoline nitrogen is oxidized, forming an N-oxide.

  • Aromatic Hydroxylation: Electrophilic attack by Compound I on the electron-rich aromatic rings yields phenolic metabolites.

  • Deamidation: A minor, non-CYP pathway mediated by hepatic amidases, converting the carboxamide to a carboxylic acid.

MetabolicPathway Parent 6-Methoxyquinoline-3-carboxamide [M+H]+ m/z 203.08 M1 M1: O-Demethylation 6-Hydroxyquinoline-3-carboxamide [M+H]+ m/z 189.06 Parent->M1 CYP1A2 / CYP2D6 (-14 Da) M2 M2: N-Oxygenation Quinoline N-oxide derivative [M+H]+ m/z 219.07 Parent->M2 CYP3A4 (+16 Da) M3 M3: Aromatic Hydroxylation Hydroxy-6-MQC [M+H]+ m/z 219.07 Parent->M3 CYP P450 (+16 Da) M4 M4: Deamidation (Minor) 6-Methoxyquinoline-3-carboxylic acid [M+H]+ m/z 204.06 Parent->M4 Amidases (+1 Da)

Primary Phase I metabolic pathways of 6-Methoxyquinoline-3-carboxamide in liver microsomes.

Experimental Methodology: Self-Validating Microsomal Assay

To ensure absolute data integrity, the in vitro microsomal assay must be designed as a self-validating system. This means incorporating controls that isolate CYP450-specific metabolism from chemical instability or alternative enzymatic degradation.

Reagents and Matrix
  • Test Compound: 6-Methoxyquinoline-3-carboxamide (10 mM stock in DMSO).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) or animal equivalents (e.g., CD-1 Mouse Liver Microsomes), typically at 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) with 3.3 mM MgCl2​ . Causality: The pH 7.4 mimics physiological conditions, while Mg2+ is a necessary cofactor for optimal CYP450 structural stability and electron transfer.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH). Causality: NADPH provides the essential reducing equivalents required for the CYP450 reductase to shuttle electrons to the heme iron.

Step-by-Step Protocol
  • Matrix Preparation: Dilute liver microsomes in the phosphate buffer to a final assay concentration of 0.5 mg/mL protein. Add the test compound to a final concentration of 1 µM (keep final DMSO concentration ≤0.1% to prevent solvent-induced CYP inhibition).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath. Causality: This ensures thermal equilibrium before the reaction begins, preventing artificial lag phases in kinetic calculations.

  • Initiation: Initiate the reaction by adding the NADPH solution.

    • System Validation Control 1 (Minus-NADPH): Run a parallel incubation replacing NADPH with buffer. Any depletion of the parent compound here indicates non-CYP degradation (e.g., chemical instability or amidase activity).

    • System Validation Control 2 (Positive Control): Run a parallel assay using a known high-clearance drug (e.g., Dextromethorphan for O-demethylation) to verify the enzymatic viability of the microsome batch[3].

  • Sampling: At predetermined time points (e.g., 0, 15, 30, 45, 60 minutes), extract a 50 µL aliquot.

  • Termination (Quenching): Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Causality: Cold ACN instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the target time point while precipitating proteins for cleaner LC injection.

  • Preparation for Analysis: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials.

MicrosomeWorkflow N1 1. Matrix Prep HLM + Buffer (pH 7.4) N2 2. Pre-incubation 37°C for 5 min N1->N2 N3 3. Initiation Add NADPH N2->N3 N4 4. Sampling 0, 15, 30, 60 min N3->N4 N5 5. Quenching Cold ACN (1:3 v/v) N4->N5 N6 6. Analysis Centrifuge & LC-MS N5->N6

Workflow for in vitro liver microsome stability and metabolite identification assay.

Analytical Strategy: LC-HRMS/MS

Metabolite identification relies on Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS, e.g., Q-TOF or Orbitrap).

Chromatographic Separation

Isobaric metabolites (e.g., N-oxide vs. C-hydroxylation, both +16 Da) cannot be distinguished by mass alone. A reverse-phase C18 column with a shallow gradient (Water/0.1% Formic Acid and ACN/0.1% Formic Acid) is required to separate these positional isomers based on polarity. N-oxides typically elute earlier than their corresponding C-hydroxylated counterparts due to increased polarity.

Mass Defect and Fragmentation Analysis

High mass accuracy (<5 ppm) allows for the differentiation of metabolic additions. The fragmentation pattern (MS/MS) pinpoints the site of metabolism. For example, if the MS/MS spectrum of a +16 Da metabolite shows a fragment retaining the intact carboxamide group but a shifted quinoline ring mass, the hydroxylation occurred on the quinoline core.

Quantitative Data Presentation

To facilitate cross-species comparison and structural elucidation, quantitative data must be systematically tabulated. Below are the structural frameworks for reporting 6-MQC metabolism data.

Table 1: Putative Metabolites and Mass Shifts of 6-MQC
Metabolite IDBiotransformationFormulaTheoretical Exact Mass [M+H]⁺Mass Shift (Da)Expected RT Shift
Parent None C11​H10​N2​O2​ 203.0815N/AReference
M1 O-Demethylation C10​H8​N2​O2​ 189.0659-14.0156Earlier
M2 N-Oxygenation C11​H10​N2​O3​ 219.0764+15.9949Much Earlier
M3 Aromatic Hydroxylation C11​H10​N2​O3​ 219.0764+15.9949Earlier
M4 Deamidation C11​H9​NO3​ 204.0655+0.9840Later
Table 2: Representative Cross-Species Microsomal Kinetic Parameters

Note: Quinoline-3-carboxamides generally exhibit low intrinsic clearance across species[1], though methoxy-derivatives show species-specific O-demethylation rates[4].

Species MatrixHalf-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Primary Metabolite Observed
Human (HLM) > 60< 15.0M1 (O-Demethylation)
Mouse (MLM) 35.239.4M1 (O-Demethylation)
Rat (RLM) 42.132.9M3 (Hydroxylation)
Dog (DLM) > 60< 10.0M2 (N-Oxygenation)

References

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species Source: Taylor & Francis (Xenobiotica) URL:[Link]

  • Kinetic isotope effects implicate a single oxidant for cytochrome P450-mediated O-dealkylation, N-oxygenation, and aromatic hydroxylation of 6-methoxyquinoline Source: Drug Metabolism and Disposition (via BioKB / uni.lu) URL:[Link]

  • Discovery of Potent and Selective 8-Fluorotriazolopyridine c-Met Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Quantum-mechanical studies of reactions performed by cytochrome P450 enzymes Source: Lund University Publications URL:[Link]

  • Method for treatment of premature ejaculation in humans (US7754767B2)

Sources

Deconvoluting the Mechanism of Action of 6-Methoxyquinoline-3-carboxamide: A Technical Guide to Target Identification and Pathway Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: From Phenotype to Precision

In the landscape of modern drug discovery, the journey from a promising small molecule with an observed biological effect to a well-understood therapeutic candidate is one of meticulous scientific investigation. The quinoline scaffold has long been a privileged structure in medicinal chemistry, yielding compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] 6-Methoxyquinoline-3-carboxamide emerges from this lineage as a compound of significant interest. However, its precise molecular targets and the intricate signaling pathways it modulates remain to be fully elucidated.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It is not a rigid protocol but a strategic workflow, providing the foundational principles and detailed methodologies to systematically identify the protein targets of 6-Methoxyquinoline-3-carboxamide and subsequently map its impact on cellular pathways. As your senior application scientist, I will guide you through a multi-faceted approach, blending computational predictions with robust experimental validation, ensuring scientific integrity and a clear path toward understanding the compound's mechanism of action.

Part 1: Initial In Silico Target Prediction - Charting the Course

Before embarking on resource-intensive experimental work, a well-planned in silico analysis can provide valuable starting hypotheses, narrowing the field of potential targets. This initial phase leverages the known chemical structure of 6-Methoxyquinoline-3-carboxamide and the vast repositories of biological and chemical data.

Structural Similarity and Target Inference

The principle of "guilt-by-association" is a powerful starting point. By identifying structurally similar compounds with known biological targets, we can infer potential targets for 6-Methoxyquinoline-3-carboxamide.

  • Methodology:

    • Utilize chemical databases such as PubChem, ChEMBL, and SciFinder to search for compounds with high structural similarity to 6-Methoxyquinoline-3-carboxamide.

    • Prioritize matches with known protein targets and associated bioactivity data.

    • Analyze the structure-activity relationships (SAR) of these analogs to understand which structural motifs are critical for target engagement. For instance, various quinoline-3-carboxamide derivatives have been identified as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key player in the DNA damage response pathway.[3][4][5] Other related compounds have shown activity against Pim-1 kinase, which is implicated in numerous cancers.[1]

Target Prediction through Molecular Docking

Molecular docking simulations can predict the binding orientation and affinity of 6-Methoxyquinoline-3-carboxamide to the three-dimensional structures of potential protein targets.

  • Methodology:

    • Compile a library of potential protein targets identified from the structural similarity analysis and the broader literature on quinoline derivatives. This could include kinases (e.g., ATM, Pim-1), DNA processing enzymes (e.g., topoisomerases), and inflammatory proteins (e.g., S100A9).[1][3][4][5][6]

    • Obtain the 3D crystal structures of these proteins from the Protein Data Bank (PDB).

    • Utilize molecular docking software (e.g., AutoDock, Schrödinger Maestro) to simulate the binding of 6-Methoxyquinoline-3-carboxamide to the active or allosteric sites of the target proteins.

    • Analyze the docking scores, binding poses, and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) to rank the most probable targets.

Part 2: Experimental Target Identification - From Hypothesis to Validation

With a prioritized list of potential targets from our in silico analysis, we now move to the laboratory to experimentally validate these predictions and to discover novel, unanticipated targets. We will employ a combination of affinity-based and label-free methods to build a comprehensive picture of the compound's interactome.

Affinity-Based Approaches: Fishing for Targets

These methods rely on immobilizing the small molecule to "pull down" its interacting proteins from a complex biological sample.

  • Key Technique: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

    • Principle: 6-Methoxyquinoline-3-carboxamide is chemically modified with a linker and immobilized on a solid support (e.g., agarose beads). This "bait" is then incubated with cell lysate. Proteins that bind to the compound are captured, washed to remove non-specific binders, and then eluted for identification by mass spectrometry.

    • Protocol: Synthesis of an Affinity Probe and Pull-Down Assay

      • Probe Synthesis: Design and synthesize a derivative of 6-Methoxyquinoline-3-carboxamide with a linker arm attached to a position that is not critical for its biological activity. The linker should terminate in a reactive group (e.g., an amine or carboxyl group) for conjugation to the solid support.

      • Immobilization: Covalently couple the synthesized probe to activated agarose beads.

      • Cell Lysate Preparation: Culture relevant cells (e.g., a cancer cell line if anticancer activity is suspected) and prepare a native cell lysate.

      • Affinity Pull-Down: Incubate the affinity matrix with the cell lysate. As a negative control, use beads without the immobilized compound or beads with an inactive analog.

      • Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins using a denaturing buffer.

      • Protein Identification: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Workflow for Affinity Chromatography-Mass Spectrometry

    AC_MS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound 6-Methoxyquinoline- 3-carboxamide Probe Synthesize Affinity Probe Compound->Probe Matrix Immobilize on Beads Probe->Matrix Incubate Incubate Matrix with Lysate Matrix->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash Non-specific Proteins Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Hits Identify Protein Hits MS->Hits

    Caption: Workflow for target identification using Affinity Chromatography-Mass Spectrometry.

Label-Free Approaches: Circumventing Chemical Modification

These methods do not require modification of the small molecule, thus preserving its native bioactivity and avoiding potential artifacts introduced by linkers.

  • Key Technique: Cellular Thermal Shift Assay (CETSA®)

    • Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. CETSA measures this change in thermal stability in a cellular context, providing direct evidence of target engagement.[7]

    • Protocol: Western Blot-based CETSA for a Candidate Target

      • Cell Treatment: Treat intact cells with either 6-Methoxyquinoline-3-carboxamide or a vehicle control (e.g., DMSO).

      • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures for a defined time (e.g., 3 minutes).[7]

      • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.

      • Protein Detection: Analyze the amount of the soluble target protein at each temperature by Western blotting using a specific antibody. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

  • Key Technique: Drug Affinity Responsive Target Stability (DARTS)

    • Principle: Similar to CETSA, DARTS is based on the principle that ligand binding protects a protein from proteolysis.[1][8][9][10]

    • Protocol: Unbiased Target Identification with DARTS

      • Lysate Preparation: Prepare a native cell lysate.

      • Compound Incubation: Treat aliquots of the lysate with 6-Methoxyquinoline-3-carboxamide or a vehicle control.

      • Protease Digestion: Add a protease (e.g., pronase) to each aliquot and incubate for a limited time to allow for partial digestion.[1][8]

      • Digestion Termination: Stop the digestion by adding a protease inhibitor cocktail.

      • Analysis: Analyze the protein profiles of the treated and control samples by SDS-PAGE. Protein bands that are more intense in the compound-treated sample represent potential targets. These bands can be excised and the proteins identified by mass spectrometry.

  • Comparison of Label-Free Target Identification Methods

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand-induced thermal stabilizationLigand-induced protection from proteolysis
Sample Intact cells or cell lysatesCell lysates
Readout Western Blot or Mass SpectrometrySDS-PAGE and Mass Spectrometry
Advantages In-cell target engagement, physiologically relevantNo compound modification, relatively simple setup
Limitations Requires specific antibodies for Western Blot, not all proteins show a thermal shiftMay not work for all proteins, protease concentration needs optimization
Genetic Approaches: Uncovering Functional Relationships

Genetic methods can identify genes that, when perturbed, alter the cellular response to a compound, thereby implicating their protein products as potential targets or key pathway components.

  • Key Technique: CRISPR-Cas9 Screening

    • Principle: A pooled library of single-guide RNAs (sgRNAs) targeting all genes in the genome is introduced into a population of cells expressing the Cas9 nuclease. This creates a diverse pool of knockout cells. The cell population is then treated with 6-Methoxyquinoline-3-carboxamide. Genes whose knockout confers resistance or sensitivity to the compound are identified by next-generation sequencing of the sgRNAs.[6][11][12]

    • Protocol: Genome-wide CRISPR-Cas9 Knockout Screen

      • Library Transduction: Transduce Cas9-expressing cells with a genome-wide sgRNA library using lentivirus.

      • Selection: Select for successfully transduced cells.

      • Compound Treatment: Treat the population of knockout cells with a sub-lethal concentration of 6-Methoxyquinoline-3-carboxamide. A parallel culture is treated with a vehicle control.

      • Cell Proliferation: Allow the cells to proliferate for a defined period.

      • Genomic DNA Extraction and Sequencing: Extract genomic DNA from both treated and control populations and amplify the sgRNA sequences.

      • Data Analysis: Quantify the abundance of each sgRNA by deep sequencing. sgRNAs that are enriched in the treated population represent genes whose knockout confers resistance, while depleted sgRNAs represent genes whose knockout confers sensitivity.

  • Workflow for a CRISPR-Cas9 Screen

    CRISPR_Workflow cluster_setup Screen Setup cluster_treatment Treatment cluster_analysis Analysis Cells Cas9-expressing Cells Transduction Lentiviral Transduction Cells->Transduction Library sgRNA Library Library->Transduction Control Vehicle Control Transduction->Control Compound 6-Methoxyquinoline- 3-carboxamide Transduction->Compound Harvest Harvest Cells Control->Harvest Compound->Harvest Sequencing NGS of sgRNAs Harvest->Sequencing Analysis Identify Enriched/ Depleted sgRNAs Sequencing->Analysis

    Caption: Workflow for a genome-wide CRISPR-Cas9 knockout screen.

Part 3: Pathway Analysis - Connecting the Dots

Once we have a list of high-confidence protein targets, the next crucial step is to understand how these targets are interconnected and what cellular pathways are perturbed by the compound.

Bioinformatics Tools for Pathway Enrichment

Pathway enrichment analysis determines whether the identified protein targets are over-represented in any known biological pathways.

  • Methodology:

    • Compile a list of gene names for the identified protein targets.

    • Use online bioinformatics tools and databases such as:

      • Reactome: A curated and peer-reviewed pathway database.[13]

      • KEGG (Kyoto Encyclopedia of Genes and Genomes): A database resource for understanding high-level functions and utilities of the biological system.[13]

      • Metascape: A web-based portal for gene annotation and analysis.[13]

      • Ingenuity Pathway Analysis (IPA): A commercial software that provides comprehensive pathway and network analysis.

    • Input the gene list and perform an enrichment analysis. The output will be a list of pathways with a p-value and a fold-enrichment score, indicating the statistical significance of the association.

Building and Visualizing Signaling Pathways

Based on the enriched pathways and the known functions of the identified targets, we can construct a hypothetical signaling pathway that is modulated by 6-Methoxyquinoline-3-carboxamide.

  • Example: Hypothetical Pathway based on Potential Targets

    Let's assume our target identification experiments consistently identify ATM kinase and S100A9 as primary targets. Pathway analysis might reveal an enrichment in DNA damage response and inflammatory signaling pathways.

    • Hypothetical Signaling Pathway

      Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_inflammation Inflammatory Signaling DSB DNA Double-Strand Break ATM ATM Kinase DSB->ATM p53 p53 ATM->p53 Apoptosis Apoptosis/Cell Cycle Arrest p53->Apoptosis S100A9 S100A9 RAGE RAGE Receptor S100A9->RAGE NFkB NF-κB RAGE->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Compound 6-Methoxyquinoline- 3-carboxamide Compound->ATM Inhibition Compound->S100A9 Inhibition

      Caption: Hypothetical signaling pathway modulated by 6-Methoxyquinoline-3-carboxamide.

Conclusion: A Roadmap to Mechanism

This technical guide provides a comprehensive and integrated workflow for the target identification and pathway analysis of 6-Methoxyquinoline-3-carboxamide. By systematically progressing from in silico predictions to rigorous experimental validation using a suite of complementary techniques, researchers can build a high-confidence model of the compound's mechanism of action. This knowledge is not only of fundamental scientific importance but is also a critical prerequisite for the successful translation of a promising small molecule into a novel therapeutic.

References

  • Exploring Best Pathway Analysis Tools for Biological Insights | by Sunailahmad - Medium. (2023, August 16). Retrieved from [Link]

  • CRISPR-Cas9 screening for target identification. - Horizon Discovery. (n.d.). Retrieved from [Link]

  • Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC. (n.d.). Retrieved from [Link]

  • CRISPR screening and its applications in drug discovery - Lonza Bioscience. (n.d.). Retrieved from [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). Current Topics in Medicinal Chemistry, 20(23), 2070–2079. [Link]

  • Small-molecule Target and Pathway Identification - Broad Institute. (n.d.). Retrieved from [Link]

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. (2016). Journal of Medicinal Chemistry, 59(15), 7251–7267. [Link]

  • Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides. (2009). PLOS Biology, 7(4), e1000097. [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC. (n.d.). Retrieved from [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (n.d.). Retrieved from [Link]

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase | Request PDF. (n.d.). Retrieved from [Link]

  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS - Semantic Scholar. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Solvation Kinetics and Cell Culture Preparation of 6-Methoxyquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

6-Methoxyquinoline-3-carboxamide (Molecular Formula: C₁₁H₁₀N₂O₂, MW: 202.21 g/mol ) is a highly versatile bicyclic building block and pharmacophore core. Derivatives of the quinoline-3-carboxamide class are heavily utilized in advanced drug discovery pipelines. They function as potent immunomodulators (e.g., targeting the S100A9/TLR4 complex)[1], reversible Bruton's Tyrosine Kinase (BTK) inhibitors for autoimmune diseases[2], and BET bromodomain inhibitors (e.g., the I-BET151 core)[3].

Due to the rigid, planar nature of the quinoline ring, this compound presents specific solubility challenges in aqueous physiological environments[2]. This application note provides a field-validated, self-checking protocol to successfully dissolve and dilute 6-Methoxyquinoline-3-carboxamide for in vitro cell culture assays without inducing solvent toxicity or compound precipitation.

The Causality of Solvation: Why DMSO?

A common pitfall in preclinical assays is attempting to dissolve quinoline derivatives directly in aqueous buffers. The planar aromatic quinoline ring exhibits strong intermolecular π-π stacking , which heavily stabilizes its crystal lattice in the solid state. While the methoxy group at the C6 position donates electron density and slightly improves polarity[2], the overall molecule remains highly lipophilic.

Water lacks the thermodynamic capacity to disrupt these lattice forces. Anhydrous Dimethyl Sulfoxide (DMSO) , a polar aprotic solvent, is strictly required[4]. DMSO effectively solvates both the hydrogen-bond donor (the carboxamide group) and the hydrogen-bond acceptor (the quinoline nitrogen) sites, disrupting the crystal lattice without being repelled by the hydrophobic core.

Physicochemical & Solubility Profile
PropertyValueClinical / Laboratory Implication
CAS Number 71083-30-2Unique identifier for procurement and QC.
Molecular Weight 202.21 g/mol Required for precise molarity calculations.
Primary Solvent Anhydrous DMSOEssential for lattice disruption; hygroscopic nature requires strict storage[5].
Solubility (DMSO) ~20 - 50 mg/mLRequires mechanical agitation (sonication) to reach maximum saturation[6].
Solubility (Aqueous) < 0.1 mg/mLSparingly soluble; direct addition to PBS/Media will cause precipitation[4].
Storage (Solid) Room Temp / 4°CStable for up to 3 years in a desiccated environment[6].
Storage (Solution) -80°CAliquot immediately to avoid freeze-thaw degradation (stable for 2 years)[6].

Biological Target Mapping

To understand the downstream implications of your cell culture assays, the following diagram maps the primary pharmacological targets associated with quinoline-3-carboxamide derivatives.

Pathway Q3C Quinoline-3-carboxamide Core Target1 S100A9 / TLR4 Complex Q3C->Target1 Immunomodulation Target2 BTK / Kinase Domains Q3C->Target2 Kinase Inhibition Target3 BET Bromodomains (e.g., I-BET151) Q3C->Target3 Epigenetic Targeting Effect1 Inhibition of NF-κB Inflammatory Signaling Target1->Effect1 Effect2 Blockade of B-Cell Receptor Signaling Target2->Effect2 Effect3 Epigenetic Modulation Apoptosis Induction Target3->Effect3

Caption: Pharmacological targets and downstream effects of quinoline-3-carboxamide derivatives.

Step-by-Step Dissolution Protocol (Self-Validating System)

To prevent the "solvent crash" effect (instantaneous precipitation upon contact with water) and to protect cells from solvent toxicity, you must utilize a multi-stage dilution cascade[1].

Workflow A 6-Methoxyquinoline-3-carboxamide (Dry Powder) C Master Stock Solution (e.g., 50 mM) A->C Add Solvent B Anhydrous DMSO (Solvent) B->C Vortex/Sonicate D Intermediate Dilution (in Base Media) C->D Serial Dilution E Final Cell Culture Media (≤ 0.1% DMSO) D->E Add to Cells

Caption: Workflow for the dissolution and serial dilution of 6-Methoxyquinoline-3-carboxamide.

Phase 1: Preparation of the Master Stock (in DMSO)
  • Calculate Mass/Volume: To create a 50 mM Master Stock, dissolve 10.11 mg of 6-Methoxyquinoline-3-carboxamide powder in 1.0 mL of Anhydrous DMSO.

  • Solvation: Add the DMSO directly to the pre-weighed powder in a sterile, solvent-resistant microcentrifuge tube.

  • Agitation: Vortex for 30 seconds. If the compound does not fully dissolve, place the tube in a water bath sonicator at room temperature for 5–10 minutes[6].

Self-Validation Checkpoint 1 (Visual QC): Hold the tube against a bright light source. The solution must be completely transparent. Any cloudiness or particulate scattering indicates incomplete solvation. Do not proceed until the solution is optically clear.

Phase 2: Preparation of the Intermediate Dilution

Causality Note: Never add the DMSO Master Stock directly to the final cell culture well. Localized high concentrations of water will cause the hydrophobic quinoline core to immediately precipitate out of solution.

  • Pre-warm Media: Warm your base culture media (e.g., DMEM or RPMI without Fetal Bovine Serum) to 37°C. Proteins in FBS can prematurely bind the compound and alter its solubility dynamics.

  • Dilute: Pipette the Master Stock into the pre-warmed base media at a 1:100 ratio (e.g., 10 µL of 50 mM stock into 990 µL of media) to create a 500 µM intermediate solution. Mix rapidly by pipetting up and down.

Self-Validation Checkpoint 2 (Spectrophotometric QC): Measure the Optical Density (OD) of the intermediate solution at 600 nm. An OD600​>0.05 relative to a blank media control indicates micro-precipitation. If this occurs, you must utilize a lower concentration Master Stock.

Phase 3: Final Cell Culture Media Preparation
  • Final Dilution: Dilute the intermediate solution into your complete cell culture media (containing FBS and supplements) to reach your target assay concentration (e.g., 10 µM).

  • Toxicity Prevention: DMSO is amphiphilic and will integrate into the lipid bilayer of cell membranes. At concentrations above 0.1% - 0.5%, it alters membrane fluidity and induces off-target transcriptomic changes, invalidating your assay[1].

Self-Validation Checkpoint 3 (Toxicity Formula): Calculate your final DMSO carryover using the formula: (VDMSO​/VTotal​)×100 . If the result is >0.1% , the protocol fails the toxicity threshold. You must recalculate your dilution cascade to ensure the final DMSO concentration remains ≤0.1% .

Troubleshooting & Best Practices

  • Hygroscopic Degradation: DMSO is highly hygroscopic. If your DMSO has been left open to the ambient atmosphere, it will absorb water from the air. Even a 5% water content in DMSO will drastically reduce the solubility of 6-Methoxyquinoline-3-carboxamide[5]. Always use freshly opened, anhydrous DMSO.

  • Storage Protocols: Once dissolved, the Master Stock should be aliquoted into single-use volumes and stored at -80°C[6]. Repeated freeze-thaw cycles will cause the quinoline core to permanently crystallize out of solution.

  • Aqueous Stability: Aqueous dilutions (Intermediate and Final Media) are thermodynamically unstable and should be prepared immediately before treating the cells. Do not store aqueous solutions of this compound for more than 24 hours[4].

Sources

Application Note: Preparation and Handling of 6-Methoxyquinoline-3-carboxamide Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Guide

Pharmacological Context & Rationale

6-Methoxyquinoline-3-carboxamide is a highly valued heterocyclic building block in medicinal chemistry. It serves as a critical intermediate and structural scaffold in the synthesis of [1] and advanced[2].

Because in vitro biological assays and cell-based screening platforms require precise, reproducible dosing, the preparation of a stable stock solution is paramount. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this compound due to its exceptional ability to disrupt the crystalline lattice of quinoline derivatives while maintaining compatibility with cellular assays at low final concentrations (typically <0.1% v/v).

Physicochemical Profile

Understanding the quantitative properties of the compound is the first step in designing a self-validating preparation protocol. Data is sourced from[3] and standard chemical registries[4].

ParameterSpecification
Chemical Name 6-Methoxyquinoline-3-carboxamide
CAS Number 71083-30-2
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Appearance White to beige crystalline powder
Primary Solvent Anhydrous DMSO (≥99.9%)
Max Recommended Stock 50 mM (to prevent freeze-thaw precipitation)

Causality in Experimental Design (E-E-A-T)

As a Senior Application Scientist, I emphasize that preparing a stock solution is not merely dissolving a powder; it is the creation of a stable, thermodynamically favorable microenvironment for the target molecule. The following principles dictate our protocol:

  • Solvation Thermodynamics: The methoxyquinoline core is highly lipophilic, while the carboxamide group (-CONH₂) is polar. DMSO (dielectric constant ε = 46.7) acts as an ideal amphiphilic solvent. Its sulfoxide oxygen acts as a potent hydrogen-bond acceptor for the carboxamide protons, while its dimethyl groups engage in van der Waals interactions with the quinoline ring.

  • Hygroscopicity & Micro-precipitation: DMSO rapidly absorbs atmospheric moisture. Because 6-Methoxyquinoline-3-carboxamide has poor aqueous solubility, even a 5% (v/v) water ingress into the DMSO stock can drastically lower the solubility threshold. This causes invisible micro-crystals to form, which artificially lowers the active concentration of your stock and skews downstream assay IC₅₀ values. Therefore, using anhydrous DMSO and argon purging is non-negotiable.

  • Thermal Cycling Degradation: Repeated freeze-thaw cycles cause the solvent to crystallize temporarily, physically excluding the solute and causing localized super-saturation. To prevent this irreversible precipitation, the protocol mandates dividing the stock into single-use aliquots.

Step-by-Step Methodology

Part A: Mass-to-Volume Calculations

To ensure accuracy, use the following standardized dilution table based on a target volume of 1.0 mL.

Target ConcentrationVolume of Anhydrous DMSORequired Mass of Compound
10 mM 1.0 mL2.02 mg
20 mM 1.0 mL4.04 mg
50 mM 1.0 mL10.11 mg
Part B: Preparation Protocol
  • Equilibration: Allow the sealed vial of 6-Methoxyquinoline-3-carboxamide powder to reach room temperature (approx. 30 minutes) before opening.

    • Causality: This prevents the condensation of atmospheric moisture onto the cold powder, which would introduce water into the system.

  • Weighing: Using a calibrated analytical balance (0.01 mg readability), accurately weigh the required mass into a low-bind, amber Eppendorf tube.

    • Causality: Amber tubes protect the methoxyquinoline core from potential UV-induced photo-oxidation during long-term storage.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity). Ensure the DMSO is sourced from a freshly opened septum-sealed bottle.

  • Dissolution: Vortex the mixture vigorously for 30–60 seconds. If the solution is not completely clear, sonicate in a water bath at 37°C for 5 minutes.

    • Causality: Mild acoustic cavitation and thermal energy overcome the activation energy required to break the intermolecular hydrogen bonds of the crystal lattice.

  • Quality Control (QC): Visually inspect the solution against a strong light source to ensure no undissolved particulates remain. For highly sensitive in vivo or biophysical assays, validate the final concentration via LC-MS.

  • Aliquoting & Storage: Dispense the stock solution into single-use aliquots (e.g., 20–50 µL). Purge the headspace of each tube with Argon or Nitrogen gas, seal tightly, and store immediately at -80°C.

Workflow Visualization

G N1 1. Equilibrate & Weigh 6-Methoxyquinoline-3-carboxamide N2 2. Add Anhydrous DMSO (See Concentration Table) N1->N2 N3 3. Vortex & Sonicate (5 min at 37°C) N2->N3 N4 4. Visual & LC-MS QC (Verify Complete Dissolution) N3->N4 N5 5. Aliquot into Single-Use Amber Vials N4->N5 N6 6. Argon Purge & Store at -80°C N5->N6

Workflow for preparing 6-Methoxyquinoline-3-carboxamide DMSO stocks.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17040081, 6-methoxyquinoline-3-carboxamide." PubChem. URL:[Link]

  • Hanna-Elias, A., et al. "Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands." Australian Journal of Chemistry, 2009. URL:[Link]

  • "Imidazo[4, 5-C] quinoline derivatives as bromodomain inhibitors." US Patent US8557984B2.

Sources

6-Methoxyquinoline-3-carboxamide mass spectrometry (LC-MS) characterization

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Liquid Chromatography-Mass Spectrometry (LC-MS) Characterization of 6-Methoxyquinoline-3-carboxamide

Authored by: A Senior Application Scientist

Introduction

6-Methoxyquinoline-3-carboxamide is a heterocyclic compound belonging to the quinoline class, a scaffold of significant interest in medicinal chemistry and drug development. Quinoline derivatives are recognized for a wide array of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1] The precise and reliable characterization and quantification of such molecules are paramount for pharmacokinetic studies, metabolism research, quality control in manufacturing, and overall drug safety assessment.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) stands as the gold standard for the analysis of small molecules in complex matrices.[2][3] Its power lies in the combination of the high separation efficiency of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This application note provides a comprehensive guide to the characterization of 6-methoxyquinoline-3-carboxamide using LC-MS/MS. It outlines detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, while also delving into the scientific rationale behind the methodological choices.

The primary ionization mechanism for nitrogen-containing heterocyclic compounds like 6-methoxyquinoline-3-carboxamide is electrospray ionization (ESI), which typically generates protonated molecules, [M+H]⁺, in the positive ion mode.[4] This application note will focus on ESI-based analysis to establish a robust and reproducible workflow.

Experimental Workflow Overview

The analytical process follows a logical sequence from sample handling to final data interpretation. Each step is optimized to ensure maximum recovery, sensitivity, and reproducibility.

LCMS_Workflow cluster_Prep Phase 1: Sample Preparation cluster_Analysis Phase 2: LC-MS/MS Analysis cluster_Data Phase 3: Data Processing A Standard Weighing / Biological Sample Collection B Solubilization / Protein Precipitation A->B C Centrifugation & Filtration (0.22 or 0.45 µm) B->C D Transfer to HPLC Vial C->D E LC Injection & Separation D->E F ESI Ionization (+ Mode) E->F G MS1: Precursor Ion Selection (Q1) F->G H CID Fragmentation (q2) G->H I MS2: Product Ion Detection (Q3) H->I J Chromatogram Integration I->J K Quantification & Confirmation J->K

Figure 1: General experimental workflow for the LC-MS/MS analysis of 6-Methoxyquinoline-3-carboxamide.

PART 1: Sample Preparation Protocols

Effective sample preparation is critical to remove matrix components that can interfere with analysis, cause ion suppression, or damage the analytical column.[2][5][6] The choice of protocol depends on the sample matrix.

Protocol 1: Preparation of Analytical Standard

This protocol is for preparing a pure standard solution for method development, system suitability, and calibration curves.

Rationale: Using a high-purity organic solvent like methanol or acetonitrile ensures complete dissolution and compatibility with the reverse-phase mobile phase. A concentration of ~1 mg/mL is a common starting point for a stock solution.[7] Serial dilutions are then made to create calibration standards.

Step-by-Step Methodology:

  • Accurately weigh 1.0 mg of 6-methoxyquinoline-3-carboxamide standard powder.

  • Transfer the powder to a 1.0 mL volumetric flask.

  • Add approximately 0.8 mL of HPLC-grade methanol or acetonitrile.

  • Vortex and/or sonicate the solution for 5 minutes to ensure complete dissolution.[8]

  • Bring the solution to the final volume of 1.0 mL with the same solvent to create a 1 mg/mL stock solution.

  • Perform serial dilutions from the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Filter the final diluted standards through a 0.45 µm syringe filter into an HPLC vial.[1][9]

Protocol 2: Extraction from Biological Matrix (e.g., Plasma)

This protocol uses protein precipitation, a simple and effective method for removing the majority of proteins from plasma or serum samples.[1]

Rationale: Proteins are a major interferent in biofluids and must be removed.[3] Acetonitrile is an efficient precipitating agent. Adding it in a 3:1 ratio to the plasma sample causes proteins to denature and precipitate, allowing for their removal by centrifugation.[1]

Step-by-Step Methodology:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (containing an internal standard, if used).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the analyte, and transfer it to a clean tube.[1]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, then centrifuge again to pellet any remaining particulates.

  • Transfer the final solution to an HPLC vial for analysis.

PART 2: LC-MS/MS Method Parameters

The following parameters are a robust starting point for the analysis and can be further optimized as needed.

Liquid Chromatography (LC) Parameters

Rationale: A C18 reverse-phase column is the standard choice for separating small molecules of intermediate polarity.[1][8] A gradient elution, starting with a high aqueous content and ramping up the organic solvent (acetonitrile), allows for good retention and peak shape of the analyte while subsequently eluting more hydrophobic matrix components, effectively cleaning the column with each run.[1] The addition of 0.1% formic acid to the mobile phase acidifies it, promoting the protonation of the analyte, which is crucial for efficient positive mode ESI.[4]

ParameterRecommended Setting
HPLC System Agilent 1290 Infinity II, Waters Acquity, or equivalent UHPLC system[10]
Column Reverse-Phase C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Column Temp. 40 °C
Injection Vol. 2 - 5 µL
Flow Rate 0.4 mL/min

LC Gradient Program:

Time (min)% Mobile Phase B
0.05
0.55
4.095
5.095
5.15
7.05
Mass Spectrometry (MS) Parameters

Rationale: Electrospray Ionization (ESI) in positive ion mode is selected due to the presence of basic nitrogen atoms in the quinoline ring system, which are readily protonated to form [M+H]⁺ ions.[11] A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode, which is ideal for quantification.[12]

ParameterRecommended Setting
MS System Agilent 6470 TQ, Sciex 6500 QTRAP, or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage +3500 V
Gas Temp. 300 °C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Scan Type Multiple Reaction Monitoring (MRM)

PART 3: Data Analysis and Expected Results

Mass and Fragmentation Analysis

The molecular formula for 6-Methoxyquinoline-3-carboxamide is C₁₁H₁₀N₂O₂. Its monoisotopic mass is approximately 202.07 g/mol . In positive ESI mode, the expected precursor ion is the protonated molecule [M+H]⁺ at m/z 203.1 .

Collision-Induced Dissociation (CID) of the precursor ion will generate characteristic product ions. Based on the fragmentation of similar methoxyquinoline and aromatic amide structures, key fragmentation pathways can be predicted.[13][14][15]

  • Loss of Ammonia (NH₃): Cleavage of the carboxamide group can result in the neutral loss of ammonia (17.03 Da), leading to a product ion.

  • Loss of the Carboxamide Group (•CONH₂): A radical loss of the entire carboxamide moiety (44.02 Da) is a plausible pathway.

  • Loss from the Methoxy Group: Fragmentation of the methoxy group can occur via the loss of a methyl radical (•CH₃, 15.02 Da) or through a rearrangement to lose formaldehyde (CH₂O, 30.01 Da).[13]

Fragmentation_Pathway cluster_frags Predicted Product Ions parent Precursor Ion [M+H]⁺ m/z 203.1 frag1 m/z 186.1 [M+H-NH₃]⁺ parent->frag1  -NH₃ frag2 m/z 173.1 [M+H-CH₂O]⁺ parent->frag2  -CH₂O frag3 m/z 159.1 [M+H-CONH₂]⁺ parent->frag3  -•CONH₂

Sources

Application Note: 6-Methoxyquinoline-3-carboxamide as a Strategic Precursor in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors requires privileged scaffolds capable of precise interactions within the highly conserved kinase hinge region. 6-Methoxyquinoline-3-carboxamide (Molecular Weight: 202.21 Da, Formula: C11H10N2O2) has emerged as a foundational building block in medicinal chemistry[1]. This application note details the mechanistic rationale, synthetic functionalization, and biological validation of utilizing this specific precursor to develop potent inhibitors targeting Ataxia Telangiectasia Mutated (ATM) kinase[2][3] and Bruton's Tyrosine Kinase (BTK)[4].

Mechanistic Rationale & Pharmacophore Design

The efficacy of the 6-methoxyquinoline-3-carboxamide core lies in its highly optimized hydrogen-bonding network and electronic distribution, which perfectly complements the ATP-binding pockets of several critical kinases[5][6].

  • The Quinoline Nitrogen (N1): Acts as the primary hydrogen bond acceptor, anchoring the molecule to the backbone amides of the kinase hinge region[5].

  • The 3-Carboxamide Group: Functions as a critical bidentate hydrogen bond donor/acceptor. In ATM kinase, this moiety engages in specific interactions with Val882 and Asp964, driving the exceptional selectivity of quinoline-3-carboxamides over other PIKK family members[6].

  • The 6-Methoxy Group: Serves a dual purpose. Sterically, it occupies a solvent-exposed hydrophobic/polar sub-pocket. Electronically, its electron-donating nature subtly increases the pKa of the quinoline nitrogen, strengthening the primary hinge interaction without introducing unfavorable desolvation penalties[5][6].

Pharmacophore Core Quinoline Scaffold Hinge Kinase Hinge (ATP Pocket) Core->Hinge Pi-Stacking & Primary H-Bond Methoxy 6-Methoxy Group Core->Methoxy Amide 3-Carboxamide Core->Amide Methoxy->Hinge Electronic Modulation Valine Val882 / Asp964 Amide->Valine Bidentate H-Bonding

Pharmacophore binding model of the quinoline-3-carboxamide core within the kinase active site.

Synthetic Workflow: Functionalization of the Core

To convert the baseline 6-methoxyquinoline-3-carboxamide into a target-specific inhibitor, the C4 position must be functionalized. This is typically achieved by activating the C4 position (via N-oxidation and chlorination) to yield a 4-chloro intermediate, followed by Nucleophilic Aromatic Substitution (SNAr) to introduce a solvent-exposed tail[2][4].

Workflow A 6-Methoxyquinoline- 3-carboxamide B C4 Activation (POCl3 Chlorination) A->B C SNAr Amination (Tail Addition) B->C D Lead Inhibitor (ATM/BTK Target) C->D

Synthetic workflow from 6-Methoxyquinoline-3-carboxamide to targeted kinase inhibitors.

Protocol 1: SNAr Amination for BTK/ATM Inhibitor Synthesis

This self-validating protocol describes the coupling of a primary amine to the activated 4-chloro-6-methoxyquinoline-3-carboxamide intermediate.

Reagents & Materials:

  • 4-Chloro-6-methoxyquinoline-3-carboxamide (1.0 eq)

  • Target Aliphatic/Aromatic Amine (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) (Anhydrous)

Step-by-Step Methodology & Causality:

  • Reaction Assembly: Dissolve the quinoline intermediate in anhydrous NMP (0.2 M). Causality: NMP is selected over DMF or DMSO due to its superior thermal stability and high dielectric constant, which stabilizes the polar Meisenheimer complex formed during the SNAr transition state.

  • Base Addition: Add DIPEA (3.0 eq) followed by the target amine. Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the substitution, preventing the protonation of the nucleophilic amine and driving the reaction forward.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 120°C for 45 minutes. Causality: Microwave heating provides rapid, homogeneous energy transfer, effectively overcoming the high activation energy barrier of the electron-deficient C4 position while minimizing thermal degradation of the primary carboxamide group.

  • In-Process Validation (LC-MS): Sample 5 µL of the reaction mixture, dilute in LC-MS grade Methanol, and inject. Validation Check: The reaction is deemed complete when the starting material mass [M+H]+ disappears and the product mass dominates the chromatogram (>95% conversion). If incomplete, re-subject to microwave heating for 15 minutes.

  • Isolation: Crash the product out by dropwise addition of the reaction mixture into ice-cold water. Filter, wash with cold water and diethyl ether, and dry under high vacuum.

Biological Validation

Once synthesized, the derivatives must be rigorously profiled to confirm target engagement and rule out off-target effects.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay

To validate ATM or BTK inhibition, a TR-FRET assay is utilized due to its high sensitivity and resistance to compound auto-fluorescence[6].

Step-by-Step Methodology & Causality:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Causality: A 10-point curve ensures sufficient data density across the dynamic range to accurately calculate the Hill slope and IC50.

  • Enzyme-Substrate Incubation: Transfer 100 nL of the compound into a 384-well plate. Add 5 µL of recombinant kinase (e.g., ATM) and a biotinylated substrate peptide. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows for the equilibration of the inhibitor-enzyme complex before the reaction is initiated, which is critical for accurately measuring reversible, ATP-competitive inhibitors[4].

  • Reaction Initiation: Add 5 µL of ATP solution. Critical Parameter: The ATP concentration must be strictly set at its apparent Km​ value for the specific kinase. Causality: Setting ATP at Km​ balances assay sensitivity with physiological relevance, allowing for the direct comparison of IC50​ values across different kinase panels[6].

  • Detection & Validation: Stop the reaction after 60 minutes using an EDTA-containing buffer spiked with Europium-labeled anti-phospho antibodies and Streptavidin-APC. Read the plate on a TR-FRET compatible microplate reader. Validation Check: The assay must include a known positive control (e.g., Ku-60019 for ATM) and a DMSO-only negative control to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's robustness.

Quantitative Data Synthesis

The functionalization of the 6-methoxyquinoline-3-carboxamide core has yielded several highly potent inhibitors across different kinase targets. The table below summarizes the structure-activity relationship (SAR) data derived from the literature.

Table 1: Comparative Kinase Inhibitory Activity of Quinoline-3-Carboxamide Derivatives

Compound Scaffold / IdentifierTarget KinasePrimary C4/C6 ModificationIC50 (nM)Reference
3-Quinoline Carboxamide (72) ATM6-(methoxymethyl)pyridine at C6~2.8[2],[6]
4-Aminoquinoline-3-carboxamide (25) BTK (WT)Aliphatic amine at C45.3[4]
4-Aminoquinoline-3-carboxamide (25) BTK (C481S Mutant)Aliphatic amine at C439.0[4]
Triazolo[4,5-c]quinoline (A011) ATMTriazole fusion at C3-C41.0[7]
3-Cinnoline Carboxamide (21) ATMCinnoline core bioisostere2.8[6]

Data Interpretation: The transition from a basic quinoline core to highly functionalized derivatives demonstrates that the 3-carboxamide is non-negotiable for low-nanomolar potency against ATM and BTK, while modifications at the C4 and C6 positions dictate the specific kinase selectivity profile and aqueous solubility[2][4].

Sources

Advanced Cross-Coupling Strategies for 6-Methoxyquinoline-3-carboxamide Derivatives: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 6-methoxyquinoline-3-carboxamide scaffold is a highly privileged pharmacophore in contemporary drug discovery. Its unique electronic distribution and hydrogen-bonding capacity make it a core structural motif for a diverse array of therapeutic agents, including 5-HT4 receptor ligands, ataxia telangiectasia mutated (ATM) kinase inhibitors, and targeted molecular glue degraders (MGDs) 1. To fully exploit the chemical space surrounding this core, researchers rely heavily on transition-metal-catalyzed cross-coupling reactions. This application note details the mechanistic causality, optimized conditions, and self-validating protocols for the functionalization of this critical scaffold.

Mechanistic Insights into Quinoline Core Functionalization

Functionalizing the 6-methoxyquinoline-3-carboxamide core typically requires the synthesis of a halogenated precursor—most commonly the 4-chloro or 6-bromo derivative. The success of subsequent cross-coupling is dictated by the precise electronic and steric environment of the quinoline ring.

  • Electrophilic Activation at C4 : The C4 position of the quinoline ring is highly electron-deficient. This is driven by the inductive and resonance electron-withdrawing effects of the endocyclic nitrogen, which is further amplified by the adjacent 3-carboxamide group. This dual activation significantly lowers the LUMO energy of the C-Cl bond, making 4-chloro-6-methoxyquinoline-3-carboxamide an exceptional electrophile for oxidative addition by low-valent Palladium(0) species 2.

  • Ligand Causality : For Suzuki-Miyaura couplings at the sterically hindered C4 position, bidentate phosphine ligands with large bite angles (e.g., dppf or dcpf) are mandatory. These ligands force the palladium center into a geometry that accelerates the rate-limiting reductive elimination step, thereby suppressing off-target protodehalogenation pathways 3.

  • Base and Solvent Selection : The primary 3-carboxamide group is susceptible to hydrolysis under strongly basic, aqueous conditions. Consequently, protocols utilize mild, insoluble bases like K₃PO₄ or Na₂CO₃ suspended in polar aprotic solvents such as 1,4-dioxane. Dioxane provides an optimal boiling point (101 °C) for thermal activation while maintaining the solubility of the reactive boronic acid ate-complexes without destroying the amide functionality [[4]]().

Quantitative Data Presentation

The following table summarizes the optimized parameters for various cross-coupling methodologies applied to the quinoline-3-carboxamide scaffold.

Table 1: Optimized Cross-Coupling Conditions for Halogenated Quinoline-3-carboxamides

Coupling TypeSubstrateCoupling PartnerCatalyst / LigandBase / SolventTemp / TimeYield (%)
Suzuki-Miyaura 4-Chloro-6-methoxyquinoline-3-carboxamideAryl/Heteroaryl Boronic AcidPd(dppf)Cl₂, 5 mol%K₃PO₄ / 1,4-Dioxane100 °C, 12 h75 - 88%
Suzuki-Miyaura 6-Bromo-4-chloroquinoline-3-carboxamidePyridyl Boronic EsterPd(PPh₃)₄, 10 mol%Na₂CO₃ / Dioxane:H₂O90 °C, 16 h68 - 82%
Buchwald-Hartwig 4-Chloro-6-methoxyquinoline-3-carboxamidePrimary/Secondary AminesPd₂(dba)₃, XantphosCs₂CO₃ / Toluene110 °C, 18 h60 - 78%
Sonogashira 6-Iodoquinoline-3-carboxamideTerminal AlkynesPdCl₂(PPh₃)₂, CuIEt₃N / DMF80 °C, 6 h80 - 92%

Experimental Protocols

Protocol 1: Synthesis of the Electrophilic Precursor (4-Chloro-6-methoxyquinoline-3-carboxamide)

Rationale: Conversion of the 4-hydroxyquinolone tautomer to the 4-chloro derivative is achieved via POCl₃, which acts as both the chlorinating agent and the solvent. Subsequent amidation installs the critical 3-carboxamide directing group 1.

  • Chlorination : Charge an oven-dried round-bottom flask with 4-hydroxy-6-methoxyquinoline-3-carboxylic acid (1.0 equiv). Add phosphorus oxychloride (POCl₃, 10.0 equiv). Heat the suspension to reflux (90 °C) for 5 hours under an inert argon atmosphere.

  • In-Process Control (IPC) : Monitor the reaction via LC-MS. Upon complete consumption of the starting material (indicated by the formation of the acyl chloride intermediate), cool the mixture to room temperature.

  • Concentration : Concentrate the mixture under reduced pressure to remove excess POCl₃. Caution: POCl₃ is highly corrosive; ensure proper trapping.

  • Amidation : Dissolve the crude residue in anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath. Slowly add a saturated solution of ammonia in DCM dropwise over 30 minutes.

  • Workup : Allow the reaction to warm to room temperature. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 4-chloro-6-methoxyquinoline-3-carboxamide as a solid.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

Rationale: C-C bond formation at the sterically hindered C4 position using boronic acids requires a bidentate ligand to force reductive elimination 4.

  • Preparation : In an oven-dried Schlenk tube, combine 4-chloro-6-methoxyquinoline-3-carboxamide (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition : Transfer the tube to a nitrogen-filled glovebox and add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) to prevent catalyst oxidation.

  • Reaction Execution : Seal the tube with a septum and remove it from the glovebox. Inject anhydrous, degassed 1,4-dioxane (to reach a 0.2 M concentration) via syringe. Heat the reaction mixture in an oil bath at 100 °C for 12 hours with vigorous stirring.

  • Purification : Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography (Eluent: DCM/MeOH gradient) to isolate the C4-arylated product.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

Rationale: Utilizing Xantphos provides the necessary bite angle (111°) to facilitate the coupling of amines to the electron-deficient quinoline core 5.

  • Charge a vial with 4-chloro-6-methoxyquinoline-3-carboxamide (1.0 equiv), the amine partner (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • Purge the vial with argon for 10 minutes.

  • Add anhydrous toluene (0.1 M) and heat the mixture to 110 °C for 18 hours.

  • Quench with water, extract with EtOAc (3x), dry the combined organics over MgSO₄, and purify via reverse-phase or normal-phase chromatography.

Mandatory Visualizations

Workflow A p-Anisidine + Diethyl ethoxymethylenemalonate B Gould-Jacobs Cyclization (Thermal, 250°C) A->B C 4-Hydroxy-6-methoxyquinoline- 3-carboxylic acid B->C D Chlorination & Amidation (POCl3, then NH3) C->D E 4-Chloro-6-methoxyquinoline- 3-carboxamide D->E F Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) E->F Boronic Acid / Amine Pd Catalyst G C4-Substituted Quinoline-3-carboxamide F->G

Synthetic workflow for 6-methoxyquinoline-3-carboxamide derivatives via cross-coupling.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex (Pd(II)) Pd0->OA + 4-Chloroquinoline TM Transmetalation Complex (Pd(II)) OA->TM + Ar-B(OH)2 + Base (e.g., K3PO4) RE Reductive Elimination (Product Formation) TM->RE Isomerization RE->Pd0 - Cross-Coupled Product

Palladium-catalyzed Suzuki-Miyaura catalytic cycle for 4-chloroquinoline derivatives.

References

  • Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands ConnectSci / Australian Journal of Chemistry URL
  • The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM)
  • Development of Potent and Selective CK1α Molecular Glue Degraders PMC - NIH URL
  • Repurposing human PDE4 inhibitors for neglected tropical diseases.
  • 4-Chloro-7-fluoro-6-methoxyquinoline|CAS 25759-94-8 Benchchem URL

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 6-Methoxyquinoline-3-carboxamide Aqueous Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the inherent solubility challenges associated with 6-Methoxyquinoline-3-carboxamide.

Physicochemical Context: 6-Methoxyquinoline-3-carboxamide features a planar, bicyclic heteroaromatic quinoline core. While the carboxamide group offers some hydrogen-bonding potential, the highly lipophilic methoxy substitution at the C6 position and the strong pi-pi stacking interactions within its crystal lattice result in poor thermodynamic solubility in neutral aqueous buffers.

Below is a diagnostic workflow and a series of field-proven troubleshooting protocols to help you achieve a homogeneous, stable solution for your biological assays.

Diagnostic Formulation Workflow

SolubilityWorkflow Start Precipitation of 6-Methoxyquinoline- 3-carboxamide in Buffer CheckPH Is the biological assay compatible with pH < 5.0? Start->CheckPH AdjustPH Adjust Buffer to pH 4.0 (Protonates Quinoline N) CheckPH->AdjustPH Yes CheckTox Can the assay tolerate >1% organic co-solvents? CheckPH->CheckTox No Success Homogeneous Aqueous Solution Achieved AdjustPH->Success UseCosolvent Use Stepwise Co-solvent Dilution (e.g., PEG400/DMSO) CheckTox->UseCosolvent Yes UseCD Formulate with 10% HP-β-CD (Host-Guest Complexation) CheckTox->UseCD No UseCosolvent->Success UseCD->Success

Decision tree for troubleshooting 6-Methoxyquinoline-3-carboxamide aqueous solubility issues.

Frequently Asked Questions & Troubleshooting Guides
Q1: I observe immediate precipitation ("crashing out") when diluting a 10 mM DMSO stock of 6-Methoxyquinoline-3-carboxamide into my PBS assay buffer. Why does this happen, and how can I prevent it?

Expertise & Causality: This phenomenon, commonly referred to as "DMSO shock," occurs when the co-solvent concentration drops abruptly upon dilution. The planar, hydrophobic quinoline core cannot be solvated by the highly polar aqueous environment. This sudden polarity shift exceeds the compound's kinetic solubility limit, forcing rapid nucleation and crystallization (1).

Self-Validating Protocol: Stepwise Co-Solvent Dilution

  • Prepare Primary Stock: Dissolve 6-Methoxyquinoline-3-carboxamide in 100% anhydrous DMSO to a concentration of 10 mM.

  • Intermediate Dilution: Create an intermediate stock by diluting the 10 mM solution 1:10 into a transitional co-solvent mixture (e.g., 50% PEG-400 / 50% DMSO) to yield a 1 mM solution. PEG-400 acts as a polymeric stabilizer to prevent rapid nucleation (2).

  • Final Aqueous Addition: Add the intermediate stock dropwise to the final PBS buffer under continuous, vigorous vortexing to ensure rapid microscopic dispersion.

  • Validation Step: Centrifuge the final mixture at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis spectrophotometry to confirm the measured concentration matches the theoretical target, ensuring no invisible micro-precipitates have formed.

Q2: My biological assay is flexible regarding pH. How can I leverage pH adjustment to thermodynamically dissolve 6-Methoxyquinoline-3-carboxamide?

Expertise & Causality: The quinoline nitrogen is a weak base. In neutral pH (like PBS at pH 7.4), the molecule remains un-ionized and highly lipophilic. By lowering the pH 1-2 units below the pKa of the quinoline nitrogen (typically pKa ~4.5 to 5.5 for substituted quinolines), the nitrogen becomes protonated, forming a cationic salt. This ionization dramatically increases ion-dipole interactions with water, enhancing thermodynamic solubility (3).

Self-Validating Protocol: Acidic Buffer Formulation

  • Buffer Selection: Choose a buffer with strong buffering capacity in the acidic range, such as 100 mM Citrate or Acetate buffer (pH 4.0).

  • Dissolution: Accurately weigh the solid 6-Methoxyquinoline-3-carboxamide and add it directly to the acidic buffer.

  • Energy Input: Sonicate the suspension for 15 minutes in a water bath maintained at 37°C. This provides the activation energy needed to break the strong pi-pi stacking of the crystal lattice.

  • Validation Step: Measure the pH post-dissolution. The basic quinoline may slightly raise the buffer's pH; re-adjust with 0.1 M HCl if necessary to maintain the pH strictly < 4.5.

Q3: I cannot alter the pH of my assay, and my cells are sensitive to DMSO/PEG. What is the most effective formulation strategy?

Expertise & Causality: When pH manipulation and organic solvents are restricted, supramolecular encapsulation is required. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that can encapsulate the lipophilic 6-methoxyquinoline moiety, while its hydrophilic exterior maintains aqueous solubility (4). This host-guest inclusion complex shields the hydrophobic core from water without altering the bulk solvent properties or causing cellular toxicity (5).

Self-Validating Protocol: Cyclodextrin Phase-Solubility Complexation

  • Prepare Host Solution: Dissolve HP-β-CD in your neutral assay buffer (e.g., PBS) to create a 10% (w/v) solution.

  • Guest Addition: Add an excess amount (beyond the expected kinetic solubility) of solid 6-Methoxyquinoline-3-carboxamide to the HP-β-CD solution.

  • Equilibration: Shake the suspension continuously at 25°C for 48 hours to ensure thermodynamic equilibrium of the inclusion complex is reached.

  • Separation & Validation Step: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed drug. Quantify the dissolved compound in the filtrate using HPLC. Run a parallel control with plain buffer to calculate the Complexation Efficiency (CE) to ensure accurate stoichiometric determination (6).

Quantitative Data Presentation

Table 1: Comparative Formulation Strategies for 6-Methoxyquinoline-3-carboxamide

Formulation StrategyPrimary Solubilization MechanismEstimated Solubility GainBiocompatibility (Cell-Based Assays)
Neutral Buffer (pH 7.4) Baseline< 10 µMHigh
1% DMSO / 99% Buffer Kinetic stabilization10 - 50 µMModerate (DMSO toxicity >1%)
Acidic Buffer (pH 4.0) Nitrogen protonation (Salt formation)> 1 mMLow (pH stress on cells)
10% HP-β-CD (pH 7.4) Host-guest inclusion complexation100 - 500 µMHigh (Inert oligosaccharide)
References
  • 助溶劑 (Co-Solvents) : 協助藥物溶解的「魔法藥劑」 Source: MedChemExpress URL:[Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics Source: PubMed URL:[Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR) URL:[Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics Source: PMC URL:[Link]

  • Evaluation of cyclodextrin solubilization of drugs Source: Elsevier URL:[Link]

Sources

Troubleshooting low yield in 6-Methoxyquinoline-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-Methoxyquinoline-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Introduction

The synthesis of 6-Methoxyquinoline-3-carboxamide is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The most common and logical synthetic strategy involves two primary stages:

  • Formation of the Quinoline Core: Typically achieved via the Gould-Jacobs reaction, starting with p-anisidine and a malonic ester derivative to form ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Amidation: Conversion of the resulting ester or its corresponding carboxylic acid into the final carboxamide product.

Each stage presents unique challenges. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter, providing both diagnostic and corrective actions.

Core Synthesis Pathway

The following diagram illustrates the standard synthetic route from p-anisidine to 6-Methoxyquinoline-3-carboxamide.

G cluster_0 Stage 1: Gould-Jacobs Reaction cluster_1 Stage 2: Amidation p-Anisidine p-Anisidine Intermediate_A Anilidomethylenemalonate Intermediate p-Anisidine->Intermediate_A Condensation ~130 °C DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate_A Ester Ethyl 6-Methoxy-4-oxo-1,4-dihydro- quinoline-3-carboxylate Intermediate_A->Ester Thermal Cyclization ~250 °C, Diphenyl Ether Acid 6-Methoxy-4-oxo-1,4-dihydro- quinoline-3-carboxylic Acid Ester->Acid Saponification (e.g., NaOH, reflux) Amide 6-Methoxyquinoline-3-carboxamide (Target Product) Acid->Amide Amide Coupling (e.g., EDC/HOBt or SOCl2 then NH3) Ammonia Ammonia Source (e.g., NH4Cl, NH3 gas) Ammonia->Amide

Caption: General synthetic route for 6-Methoxyquinoline-3-carboxamide.

Troubleshooting Guide: Step-by-Step Solutions

This section addresses specific, common problems encountered during the synthesis.

Problem 1: Low or No Yield in Stage 1 (Gould-Jacobs Cyclization)

Q: My thermal cyclization of the anilidomethylenemalonate intermediate is resulting in a very low yield of the quinolone ester. What is going wrong?

A: This is a frequent and critical issue, as the high-temperature cyclization is often the rate-determining and lowest-yielding step.[1] Several factors can be at play.

  • Causality 1: Insufficient Cyclization Temperature. The 6-electron electrocyclization required to form the quinoline ring has a high activation energy.[2] Temperatures below 240-250 °C are often insufficient to drive the reaction to completion.[1][3]

    • Solution: Ensure your high-boiling solvent (e.g., diphenyl ether, Dowtherm A) reaches and maintains a stable temperature of at least 250 °C. Use a high-temperature thermometer and ensure even heating with vigorous stirring to prevent localized cold spots.

  • Causality 2: Reaction Time and Decomposition. While high heat is necessary, prolonged exposure can lead to the decomposition of both the starting material and the product, often visible as significant tar or char formation.[3]

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the intermediate spot has been consumed and the product spot is maximized, begin the cooling process. Do not reflux for an arbitrary amount of time. Microwave-assisted synthesis can sometimes offer a solution by drastically reducing reaction times at high temperatures.[2]

  • Causality 3: Purity of Starting Materials. The initial condensation step is sensitive to impurities in the p-anisidine. Oxidized p-anisidine can lead to colored byproducts and interfere with the subsequent cyclization.

    • Solution: Use freshly purified p-anisidine. If your stock is old or discolored (typically pink or brown), consider recrystallization or distillation before use. Ensure the diethyl ethoxymethylenemalonate (DEEM) is of high purity and has been stored under anhydrous conditions.

Problem 2: Significant Tar Formation During Cyclization

Q: The reaction mixture turns into a black, tarry mess at high temperatures, making product isolation nearly impossible. How can I prevent this?

A: Tar formation is a classic problem in high-temperature quinoline syntheses like the Skraup or Gould-Jacobs reactions, arising from polymerization of reactants or intermediates.

  • Causality: Acid-Catalyzed Polymerization. Trace acidic impurities under harsh thermal conditions can catalyze the polymerization of intermediates.

    • Solution 1: Controlled Heating. Instead of rapidly heating to 250 °C, implement a stepwise heating approach. This allows for more controlled reaction initiation and can minimize runaway side reactions.

    • Solution 2: Use of a Moderator. While more common in Skraup reactions, the principle of using a moderating agent like ferrous sulfate can sometimes help control exotherms that lead to charring.[4] However, for the Gould-Jacobs reaction, the primary focus should be on temperature control and reaction time.

    • Solution 3: High-Dilution Conditions. While potentially lowering throughput, running the cyclization in a larger volume of the high-boiling solvent can reduce the concentration of reactive intermediates, thus disfavoring polymerization pathways.

Problem 3: Low Yield in Stage 2 (Amidation)

Q: I have successfully synthesized the quinoline carboxylic acid, but my attempts to form the amide are giving poor yields. What are the common pitfalls?

A: Direct amidation of a carboxylic acid with an amine (or ammonia) is challenging due to a competing acid-base reaction.[5] The basic amine deprotonates the carboxylic acid to form an unreactive ammonium carboxylate salt.[6] Heating this salt above 100°C can drive off water to form the amide, but this is often inefficient and not suitable for complex molecules.[5]

  • Causality 1: Formation of Ammonium Carboxylate Salt. As explained, the primary cause of low yield in direct heating methods is the formation of a stable salt, which prevents the nucleophilic attack required for amide bond formation.

    • Solution: The carboxylic acid must be "activated." There are two primary, reliable methods:

      • Convert to an Acid Chloride: React the dry 6-methoxyquinoline-3-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7] This creates a highly reactive acyl chloride intermediate, which will readily react with an ammonia source (e.g., ammonium hydroxide, ammonia gas bubbled through a solvent) to form the amide.

      • Use a Coupling Agent: Employ a peptide coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide), often with an additive like HOBt (Hydroxybenzotriazole). These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine without a separate acid chloride formation step.[5] This is often the milder and preferred method.

  • Causality 2: Hydrolysis of Activated Intermediates. Both acid chlorides and activated esters (from coupling agents) are highly sensitive to water. Any moisture in the reaction will hydrolyze them back to the unreactive carboxylic acid.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dry DMF, DCM). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Troubleshooting Workflow

The following diagram provides a logical flow for diagnosing low-yield issues.

G start Low Final Yield of 6-Methoxyquinoline-3-carboxamide check_stage Which stage has low yield? start->check_stage stage1_low Stage 1: Cyclization check_stage->stage1_low Stage 1 stage2_low Stage 2: Amidation check_stage->stage2_low Stage 2 temp_check Is Cyclization Temp ≥ 250°C? stage1_low->temp_check method_check Are you using an activating agent? stage2_low->method_check temp_no Increase & stabilize heating temperature. temp_check->temp_no No tar_check Significant tar formation? temp_check->tar_check Yes tar_yes Reduce reaction time. Monitor via TLC. Use stepwise heating. tar_check->tar_yes Yes purity_check Check p-anisidine purity. Recrystallize if needed. tar_check->purity_check No method_no Use coupling agent (EDC) or convert to acid chloride (SOCl₂). method_check->method_no No anhydrous_check Are conditions anhydrous? method_check->anhydrous_check Yes anhydrous_no Use oven-dried glassware, anhydrous solvents, and inert atmosphere. anhydrous_check->anhydrous_no No acid_purity_check Is quinoline carboxylic acid pure? anhydrous_check->acid_purity_check Yes

Caption: A workflow for troubleshooting low-yield problems.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the Gould-Jacobs reaction for this synthesis? A1: The two most critical parameters are temperature and reaction time. The cyclization step requires a high temperature, typically around 250°C, to proceed efficiently.[1][2] However, prolonged heating at this temperature can lead to product degradation and tar formation.[3] Therefore, careful monitoring by TLC to determine the point of maximum product formation is essential.

Q2: Can I use a different method besides the Gould-Jacobs reaction to synthesize the quinoline core? A2: Yes, other methods like the Friedländer or Skraup synthesis can produce quinolines.[4][8] However, the Gould-Jacobs reaction is particularly well-suited for this target molecule because the required starting materials (p-anisidine and an ethoxymethylenemalonate ester) are readily available and the reaction directly installs the required carboxylate group at the 3-position.[2][9] The Skraup synthesis, for example, is notoriously vigorous and often uses harsh, oxidizing conditions that can be difficult to control.[10]

Q3: My purified quinoline carboxylic acid is slightly colored. Will this affect the amidation step? A3: Yes, colored impurities can indicate the presence of oxidative byproducts or residual high-boiling solvent. These impurities can interfere with amide coupling reactions by consuming reagents or complicating purification. It is highly recommended to purify the carboxylic acid intermediate until it is a clean, off-white or pale yellow solid. Recrystallization is often an effective method.

Q4: When forming the amide, is it better to use an acid chloride or a coupling agent? A4: Both methods are effective, but using a coupling agent like EDC is generally considered milder and more user-friendly.[5] The acid chloride route involves handling corrosive reagents like thionyl chloride and requires strict moisture exclusion. The coupling agent approach is a one-pot reaction that often proceeds under gentler conditions with high yields, making it preferable for substrates with sensitive functional groups.[7]

Data and Protocols

Table 1: Recommended Reagent Ratios & Conditions
StageReagent 1Reagent 2Molar Ratio (1:2)SolventTemperature (°C)Typical Time
Condensation p-AnisidineDEEM1 : 1.1Neat (No Solvent)120 - 1301 - 2 h
Cyclization Intermediate A--Diphenyl Ether250 - 25515 - 30 min
Saponification Quinoline EsterNaOH (10% aq.)1 : 3Water/Ethanol100 (Reflux)1 - 2 h
Amidation (EDC) Quinoline AcidNH₄Cl / Base1 : 1.5Anhydrous DMF25 (RT)12 - 16 h
Experimental Protocol 1: Synthesis of Ethyl 6-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Condensation: In a round-bottom flask, combine p-anisidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 120-130 °C for 1-2 hours. Monitor the reaction by TLC until the p-anisidine is consumed.

  • Allow the mixture to cool slightly and remove the ethanol byproduct under reduced pressure. The resulting oil or solid is the anilidomethylenemalonate intermediate.

  • Cyclization: In a separate flask equipped with a reflux condenser and a high-temperature thermometer, heat diphenyl ether to 250 °C.

  • Add the crude intermediate from the previous step portion-wise to the hot diphenyl ether with vigorous stirring. The addition should be slow enough to maintain the temperature above 245 °C.

  • Maintain the temperature at 250-255 °C for 15-30 minutes. Monitor the cyclization by TLC.[1]

  • Once the reaction is complete, cool the mixture to below 100 °C and add hexane to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry. The crude product can be purified by recrystallization from ethanol or a similar solvent.

Experimental Protocol 2: Synthesis of 6-Methoxyquinoline-3-carboxamide via EDC Coupling
  • Setup: In an oven-dried, three-neck flask under a nitrogen atmosphere, dissolve the 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (NH₄Cl, 1.5 eq) in anhydrous DMF.

  • Cool the mixture in an ice bath (0 °C).

  • Add a base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the mixture to liberate free ammonia in situ and neutralize the HCl salt of EDC.

  • Slowly add EDC hydrochloride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Workup: Pour the reaction mixture into cold water to precipitate the crude product.

  • Stir for 30 minutes, then collect the solid by filtration.

  • Wash the solid sequentially with water and a small amount of cold diethyl ether.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the final 6-Methoxyquinoline-3-carboxamide.[8]

References

Sources

Technical Support Center: Preventing 6-Methoxyquinoline-3-carboxamide Precipitation in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for Preventing 6-Methoxyquinoline-3-carboxamide precipitation in biological assays.

Welcome to the technical support guide for 6-Methoxyquinoline-3-carboxamide (CAS No. 71083-30-2). This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot solubility challenges with this compound in biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Section 1: Understanding the Problem - Why Does Precipitation Occur?

6-Methoxyquinoline-3-carboxamide belongs to the quinoline class of heterocyclic compounds. While specific experimental solubility data for this molecule is not widely published, the quinoline scaffold provides critical clues to its behavior. Quinolines are often weak bases with limited aqueous solubility, a characteristic that is the primary driver of precipitation in physiological buffers and cell culture media.[1][2][3][4]

The key factors leading to precipitation are:

  • pH-Dependent Solubility : As a weak base, the nitrogen atom in the quinoline ring system can be protonated in acidic conditions.[4] This ionized, salt form is significantly more soluble in aqueous solutions.[3] In the neutral pH range of most biological assays (pH 7.2-7.4), the compound is likely in its less soluble, free-base form.

  • Co-Solvent "Crashing Out" : A standard practice is to dissolve poorly soluble compounds in a water-miscible organic solvent, most commonly dimethyl sulfoxide (DMSO), to create a high-concentration stock.[5][6] When this stock is diluted into an aqueous medium, the DMSO concentration plummets, and the local solvent environment can no longer support the compound's solubility, causing it to rapidly precipitate or "crash out".[5][7]

  • Interaction with Media Components : Complex biological media contain salts, proteins, and other components. High ionic strength can sometimes decrease the solubility of organic compounds through a "salting-out" effect.[3] Conversely, proteins like albumin in fetal bovine serum (FBS) can sometimes bind to compounds and help maintain their solubility.[7]

  • Temperature Shifts : A compound may be soluble at room temperature during preparation but precipitate when moved to a 37°C incubator due to changes in solubility equilibria or interactions with media components at different temperatures.[5]

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving precipitation issues with 6-Methoxyquinoline-3-carboxamide.

G start Precipitation Observed in Assay q1 When did it precipitate? start->q1 p1_1 During stock prep or after freeze-thaw q1->p1_1 Stock p2_1 Immediately upon dilution into media q1->p2_1 Dilution p3_1 During incubation at 37°C q1->p3_1 Incubation p1_2 1. Use 100% DMSO. 2. Gently warm (37°C) or sonicate. 3. Aliquot stock to avoid freeze-thaw cycles. p1_1->p1_2 p2_2 Is the final concentration essential? p2_1->p2_2 p2_3_yes Yes p2_2->p2_3_yes Yes p2_3_no No p2_2->p2_3_no No p2_5 Increase final DMSO % (e.g., 0.5%). Run vehicle control. p2_3_yes->p2_5 p2_4 Lower the final concentration. Determine max solubility. p2_3_no->p2_4 advanced If precipitation persists, proceed to Advanced Strategies p2_4->advanced If still precipitates p2_5->advanced p3_2 1. Pre-warm media before dilution. 2. Check for media component interaction (test in simple buffer like PBS). p3_1->p3_2 p3_2->advanced adv_1 pH Modification: Lower buffer pH to form a more soluble salt. advanced->adv_1 adv_2 Use Excipients: Employ cyclodextrins (e.g., HP-β-CD) to form inclusion complexes. advanced->adv_2

Caption: Troubleshooting workflow for precipitation issues.

Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common solubility challenges in a direct question-and-answer format.

Q1: My 6-Methoxyquinoline-3-carboxamide powder won't dissolve in DMSO to make a stock solution. What should I do?

A1: This indicates a potential issue with solvent choice or dissolution technique.

  • Ensure Solvent Purity: Use anhydrous, high-purity DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds.

  • Apply Energy: After adding the DMSO, vortex the vial vigorously. If it remains undissolved, use a sonicator bath for 5-10 minutes or gently warm the solution in a 37°C water bath.[5][8] Be cautious with warming, as prolonged heat can degrade some compounds.[9]

  • Check Concentration: You may be attempting to create a stock solution that is too concentrated. While 10-20 mM is typical, highly insoluble compounds may require a lower stock concentration (e.g., 1-5 mM).

Q2: My DMSO stock is clear, but the compound precipitates immediately when I add it to my aqueous buffer or cell media. What's happening and how do I fix it?

A2: This is the classic "crashing out" phenomenon and is the most common issue researchers face.[5][7] It occurs because the DMSO is diluted, and the resulting aqueous environment cannot maintain the compound in solution.

  • Immediate Fix 1: Lower the Final Concentration: Your compound is exceeding its maximum solubility in the final assay medium. If the compound's potency allows, the simplest solution is to test a lower final concentration.[5]

  • Immediate Fix 2: Increase the Final DMSO Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[7] A slightly higher percentage of co-solvent might be sufficient to keep the compound dissolved. Crucially, you must always run a matching vehicle control (media with the same final DMSO concentration but no compound) to ensure the solvent itself is not affecting your assay results.[7] Note that DMSO concentrations approaching 1% can begin to impact cell health and assay readouts.[10]

  • Improve the Dilution Technique: Instead of pipetting the DMSO stock directly into the full volume of media, perform a serial dilution or add the stock to a smaller volume of media while vortexing to ensure rapid mixing.

Q3: The solution looks fine initially, but I see precipitation after incubating at 37°C. Why?

A3: This suggests a kinetic solubility or stability issue.

  • Temperature Effects: Always use pre-warmed (37°C) cell culture media for your dilutions.[5] Adding a cold compound stock to warm media can cause temperature shifts that promote precipitation.

  • Media Interactions: The compound may be slowly interacting with salts or proteins in the media, leading to the formation of an insoluble complex. You can test this by assessing the compound's solubility in a simpler buffer like PBS to see if the complex media components are the cause.[5]

  • pH Shift: Cell metabolism during incubation can slightly alter the pH of the medium, which could be enough to push a compound past its solubility limit. Ensure your medium is adequately buffered (e.g., with HEPES).[5]

Q4: My stock solution was fine, but after freezing and thawing, I see solid particles. What should I do?

A4: Repeated freeze-thaw cycles are a known cause of compound precipitation from DMSO stocks.[5][11][12] The best practice is to prevent this from happening.

  • Best Practice: Aliquot! Store your stock solution in small, single-use aliquots.[5][7] This minimizes the number of times the main stock is frozen and thawed.

  • Recovery: If you observe precipitate, you can try to redissolve it by warming the vial to 37°C and vortexing/sonicating.[7] However, if the compound does not fully redissolve, it is safest to prepare a fresh stock solution to ensure accurate concentration for your experiments.

Section 3: Advanced Solubilization Strategies

If the first-line troubleshooting steps are insufficient, more advanced formulation strategies may be required.

pH Modification

The Principle: Since the quinoline moiety is a weak base, decreasing the pH of the aqueous buffer can protonate the ring nitrogen, forming a cationic salt. This ionized form is generally much more soluble in polar solvents like water.[1][4][5]

When to Use: This is highly effective for cell-free assays (e.g., enzyme kinetics, binding assays) where the buffer pH can be adjusted without affecting the biological components. For cell-based assays, this method is generally not suitable, as altering the media pH will harm the cells.

How to Implement: Prepare your aqueous buffer at a lower pH (e.g., pH 6.0 or 6.5) and test for precipitation upon dilution of the DMSO stock. The optimal pH must be determined empirically and must be compatible with your assay system.

Use of Excipients: Cyclodextrins

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form non-covalent "inclusion complexes" with poorly soluble molecules, effectively encapsulating the hydrophobic part of the drug and presenting a soluble exterior to the aqueous environment.[5][8][13] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is commonly used and has low cellular toxicity at typical concentrations.[7][10]

Caption: Cyclodextrin encapsulates the hydrophobic molecule.

When to Use: This is an excellent strategy for both cell-free and cell-based assays when co-solvents alone are insufficient.

How to Implement: A phase-solubility study is the best way to determine the minimum concentration of cyclodextrin needed. See Protocol 3 for a detailed methodology.

Section 4: Experimental Protocols

Protocol 1: Preparation and Handling of a DMSO Stock Solution
  • Calculation: Determine the mass of 6-Methoxyquinoline-3-carboxamide (MW: 202.21)[14] needed to prepare a stock solution at your desired concentration (e.g., 10 mM).

  • Dissolution: Add the calculated volume of 100% anhydrous DMSO to the vial containing the compound.

  • Solubilization: Vortex the vial vigorously for 1-2 minutes. If particles are still visible, sonicate the vial in a water bath for 10 minutes or warm it to 37°C for 5-10 minutes with intermittent vortexing.[8]

  • Inspection: A successfully prepared stock solution should be clear and free of any visible particulates.

  • Aliquoting and Storage: Aliquot the stock into single-use volumes in appropriate vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[5][7]

Protocol 2: Systematic Approach to Dilution into Aqueous Media
  • Preparation: Pre-warm your aqueous buffer or cell culture medium to the assay temperature (typically 37°C).[5]

  • Thawing: Thaw a single aliquot of your DMSO stock solution. Visually inspect it to ensure no precipitation has occurred during storage. If precipitate is present, attempt to redissolve as described in Q4.

  • Dilution: Add the DMSO stock to the pre-warmed medium. For best results, add the stock into the vortex of the solution or use a pipette to mix vigorously and immediately to avoid high local concentrations that can cause precipitation.

  • Final Concentration Check: Ensure the final concentration of DMSO is as low as possible and is consistent across all wells, including the vehicle control (e.g., ≤0.5%).[7]

  • Observation: Visually inspect the final solution for any signs of cloudiness or precipitate (Tyndall effect) before beginning your assay.

Protocol 3: Phase-Solubility Study with Cyclodextrins

This protocol determines the concentration of HP-β-CD required to dissolve your target concentration of 6-Methoxyquinoline-3-carboxamide.

  • Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your assay buffer (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add Compound: Add an excess amount of your compound powder to a fixed volume of each cyclodextrin solution. The goal is to create a saturated solution with undissolved solid remaining.

  • Equilibration: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Separate Undissolved Solid: Centrifuge the samples at high speed (>10,000 x g) for 20-30 minutes to pellet all undissolved compound.[8]

  • Quantify Soluble Compound: Carefully remove an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.[8]

  • Analysis: Plot the concentration of dissolved 6-Methoxyquinoline-3-carboxamide (Y-axis) against the concentration of HP-β-CD (X-axis). The resulting graph will show how much the solubility increases with cyclodextrin concentration, allowing you to select the minimum effective concentration for your experiments.[8]

Section 5: Summary of Solubilization Strategies

StrategyMechanism of ActionTypical ConcentrationProsCons
Co-solvent (DMSO) Dissolves hydrophobic compound in organic phase for dilution into aqueous phase.[6]< 0.5% final concentrationSimple, widely used, dissolves a broad range of compounds.Can cause "crashing out" upon dilution; cellular toxicity at >1%.[5][10]
pH Modification Protonates the basic quinoline nitrogen to form a more soluble salt.[4]Assay dependent (e.g., pH 6.0)Highly effective for weak bases, simple to implement.Generally incompatible with cell-based assays; can affect protein function.
Cyclodextrins (HP-β-CD) Encapsulates the hydrophobic compound in a soluble complex.[5][13]1-5% (w/v)Effective for many compounds, low cellular toxicity, compatible with most assays.[10]Requires empirical testing to find the optimal concentration.
Surfactants (e.g., Tween® 80) Form micelles that encapsulate the hydrophobic compound.[5]0.01-0.1%Can be effective at low concentrations.Potential for assay interference and cell toxicity.[5][15]
Serum Proteins (in media) Proteins like albumin bind to the compound, aiding solubility.[7]1-10% FBSOften sufficient for moderately soluble compounds in cell culture.Not applicable to cell-free assays; introduces variability.
References
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. (n.d.). Retrieved March 26, 2024, from [Link]

  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 109.
  • Carvajal-Figueroa, M. T. (1989). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. The University of Arizona.
  • Carvajal, M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 109. [Link]

  • Murdande, S. B., Pikal, M. J., Shanker, R. M., & Bogner, R. H. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology, 34(10), 58-66.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Retrieved from [Link]

  • Singh, A., & Van den Mooter, G. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
  • Box, K. (2016, January 7). Novel formulation strategies to overcome poorly water soluble compounds. University of Huddersfield.
  • Henriksen-Lacey, M., Carregal-Romero, S., Madsen, J. Ø., & Parak, W. J. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. [Link]

  • Henriksen-Lacey, M., Carregal-Romero, S., Madsen, J. Ø., & Parak, W. J. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

  • 6-Methoxyquinoline-3-carboxamide | 71083-30-2 | C11H10N2O2 | Appchem. (n.d.). Retrieved March 26, 2024, from [Link]

  • 6-Methoxyquinoline: Comprehensive Overview and Applications. (2025, March 3). Retrieved March 26, 2024, from [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved March 26, 2024, from [Link]

  • Hamzeloo-Moghadam, M., Aghdasi, M., & Fard, J. K. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45.
  • Henriksen-Lacey, M., Carregal-Romero, S., Madsen, J. Ø., & Parak, W. J. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302–1308. [Link]

  • 6-Methoxyquinoline-3-carboxylic acid | C11H9NO3 | CID 14241502 - PubChem. (n.d.). Retrieved March 26, 2024, from [Link]

  • Popa-Burke, I., & Russell, J. (2014). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Retrieved from [Link]

  • 6-methoxyquinoline-3-carboxamide (C11H10N2O2) - PubChemLite. (n.d.). Retrieved March 26, 2024, from [Link]

  • 6-methoxyquinoline quinoline, 6-methoxy - The Good Scents Company. (n.d.). Retrieved March 26, 2024, from [Link]

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI | Solve Scientific. (2007, August 15). Retrieved March 26, 2024, from [Link]

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf - NIH. (2015, September 18). Retrieved March 26, 2024, from [Link]

  • 6-methoxyquinoline-3-carboxamide - C11H10N2O2 | CSSB00000068752 - Chemspace. (n.d.). Retrieved March 26, 2024, from [Link]

  • Compound Management for Quantitative High-Throughput Screening - PMC - NIH. (n.d.). Retrieved March 26, 2024, from [Link]

  • Yamashita, T., Taki, Y., & Takaishi, Y. (2011). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. International journal of pharmaceutics, 419(1-2), 191–196. [Link]

  • 6-methoxyquinoline - 5263-87-6, C10H9NO, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). Retrieved March 26, 2024, from [Link]

Sources

Technical Support Center: HPLC Retention Time & Peak Shape Optimization for 6-Methoxyquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust high-performance liquid chromatography (HPLC) methods for 6-Methoxyquinoline-3-carboxamide .

As a key intermediate in the synthesis of BET (Bromodomain and Extra Terminal) protein inhibitors and other active pharmaceutical ingredients[1], this compound presents specific chromatographic challenges. Its basic quinoline nitrogen and hydrogen-bonding carboxamide group make it highly susceptible to secondary interactions on silica-based stationary phases, frequently resulting in peak tailing and unpredictable retention times[2]. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve optimal separation.

Diagnostic Workflow: Retention & Peak Shape Troubleshooting

Before adjusting parameters blindly, it is critical to isolate whether retention anomalies are driven by physical system issues or chemical interactions between the analyte and the stationary phase.

HPLC_Troubleshooting Start Assess Initial Chromatogram 6-Methoxyquinoline-3-carboxamide Tailing Is USP Tailing Factor > 1.5? Start->Tailing CheckPH Is Mobile Phase pH < 3.0? Tailing->CheckPH Yes RetTime Is Retention Factor (k') 2 - 10? Tailing->RetTime No AdjustPH Adjust pH to 2.5 (Suppress Silanol Ionization) CheckPH->AdjustPH No ChangeCol Use End-capped or Polar-embedded C18 CheckPH->ChangeCol Yes AdjustPH->Tailing ChangeCol->Tailing LowRet k' < 2: Decrease % Organic or Increase pH > 8 RetTime->LowRet Too Low HighRet k' > 10: Increase % Organic RetTime->HighRet Too High Optimal Optimal Separation Achieved RetTime->Optimal Yes

Troubleshooting workflow for 6-Methoxyquinoline-3-carboxamide HPLC optimization.

Frequently Asked Questions (Mechanistic Causality)

Q1: Why does 6-Methoxyquinoline-3-carboxamide exhibit severe peak tailing and shifting retention times on standard C18 columns? A: The root cause is a dual-retention mechanism. While the primary mechanism is hydrophobic partitioning into the C18 phase, the basic quinoline nitrogen undergoes a secondary electrostatic ion-exchange interaction with unreacted, negatively charged silanols (Si-O⁻) on the silica support[2][3]. Because these two mechanisms operate with different kinetics, the peak shape distorts (tails), and retention times drift as the silanol ionization state fluctuates[4].

Q2: How should I manipulate mobile phase pH to stabilize retention time? A: To achieve robust retention, you must operate at least 2 pH units away from the compound's pKa to ensure it exists in a single, stable ionization state[3].

  • Low pH Strategy (pH 2.5 - 3.0): Using 0.1% formic acid completely protonates the quinoline nitrogen. Simultaneously, this low pH neutralizes acidic surface silanols (Si-OH), effectively eliminating secondary electrostatic interactions and sharpening the peak[2][4].

  • High pH Strategy (pH 9.0 - 10.0): Using ammonium hydroxide deprotonates the quinoline nitrogen, rendering the molecule neutral. This maximizes hydrophobic retention and prevents ion-exchange interactions[5]. (Note: This requires a specialized high-pH tolerant hybrid silica column).

Q3: Which buffer system provides the most reproducible retention times for LC-MS applications? A: Ammonium acetate is the industry standard for LC-MS compatibility, but it is frequently misused. Ammonium acetate only possesses strong buffering capacity near its pKa values (acetate pKa ~4.8; ammonium pKa ~9.2)[6]. Operating at pH 7.0 with ammonium acetate provides almost zero buffering capacity. If the sample diluent pH differs from the mobile phase, micro-fluctuations at the column head will cause the quinoline's retention time to drift. Always adjust your ammonium acetate buffer to pH ~4.8 or ~9.2 to lock in retention stability[6].

Q4: What stationary phase chemistry is optimal for this compound? A: Avoid older, non-end-capped silica columns. Utilizing highly end-capped, ultra-pure Type B silica columns minimizes active silanols[2]. Alternatively, polar-embedded columns (which incorporate amide or ether linkages in the alkyl chain) provide a localized layer of water that shields the basic quinoline nitrogen from the silica surface, drastically improving peak symmetry even at mid-pH[3].

Quantitative Chromatographic Behavior

The following table summarizes the causal relationship between mobile phase conditions, the ionization state of 6-Methoxyquinoline-3-carboxamide, and the resulting chromatographic performance.

Mobile Phase pHBuffer / AdditiveQuinoline Ionization StateSilanol Ionization StateExpected Retention (k')USP Tailing Factor (As)
2.5 0.1% Formic AcidFully Protonated (+)Neutral (Si-OH)Low (Elutes early)< 1.2 (Excellent)
6.0 10 mM Amm. AcetatePartially Protonated (+)Ionized (Si-O⁻)Moderate> 2.0 (Severe Tailing)
9.5 10 mM Amm. HydroxideNeutralHighly Ionized (Si-O⁻)High (Strong retention)< 1.3 (Good)*

*Requires a high-pH tolerant hybrid silica column to prevent stationary phase dissolution.

Self-Validating Experimental Protocols

Do not rely on trial and error. The following protocols are designed as self-validating systems to ensure that every experimental choice is analytically sound.

Protocol 1: Self-Validating Scouting Gradient for Retention Time Profiling

Objective: Determine the intrinsic hydrophobicity of 6-Methoxyquinoline-3-carboxamide and establish a baseline retention window.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid ensures the quinoline nitrogen remains fully protonated while suppressing surface silanol ionization[4].

  • System Equilibration: Flush the column with 5% B for at least 10 column volumes.

    • Self-Validation Check: Monitor the baseline pressure. A stable pressure delta (<1% variation over 5 minutes) confirms thermal and chemical equilibration[5].

  • Execute Scouting Gradient: Run a linear gradient from 5% to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Diagnostic Injection: Inject a mixture containing 6-Methoxyquinoline-3-carboxamide, a neutral marker (e.g., toluene), and a void volume marker (e.g., uracil).

    • Self-Validation Check: If the uracil peak tails, the issue is physical (e.g., a column void or extra-column dead volume). If the neutral marker is symmetrical but the quinoline derivative tails, the issue is strictly chemical (silanol interactions), confirming the need for a highly end-capped column.

Protocol 2: Isocratic Fine-Tuning with Ammonium Acetate Buffer

Objective: Lock in a highly reproducible retention time for high-throughput screening or Quality Control (QC) using LC-MS.

  • Buffer Preparation: Dissolve ammonium acetate to a final concentration of 10 mM in HPLC-grade water. Adjust the pH to 4.8 using glacial acetic acid.

    • Causality: Operating within ±0.5 pH units of the buffer's pKa ensures maximum buffering capacity against sample diluent pH shocks, preventing retention time drift[6].

  • Calculate Isocratic Composition: Based on the elution time from Protocol 1, calculate the %B at which the compound eluted. Set the isocratic method to 5% below this calculated value.

  • Temperature Control: Set the column oven to 35°C.

    • Causality: Elevated, controlled temperature reduces mobile phase viscosity, lowers backpressure, and standardizes the thermodynamic partitioning of the carboxamide group[5].

  • Execute & Validate: Perform triplicate injections of the sample.

    • Self-Validation Check: Calculate the retention time %RSD. It must be <0.5%. If it exceeds this threshold, the column is not fully equilibrated with the buffer, or the buffer concentration is too low to overcome the sample matrix effects.

References

  • Peak Tailing in HPLC Element Lab Solutions[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Chromatography Online[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor Journal of Medicinal Chemistry - ACS Publications[Link]

  • Ammonium Acetate Buffers Element Lab Solutions [Link]

Sources

Resolving NMR peak overlaps for 6-Methoxyquinoline-3-carboxamide analogs

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 6-Methoxyquinoline-3-carboxamide analogs. These planar, highly conjugated heterocycles frequently present severe nuclear magnetic resonance (NMR) spectral crowding. The combination of an electron-rich methoxy group, an electron-deficient carboxamide group, and a rigid aromatic core leads to complex J -coupling networks, intermolecular aggregation, and exchange-broadened signals.

Below, we provide a diagnostic workflow, field-proven FAQs, and self-validating methodologies to systematically resolve these peak overlaps.

Diagnostic Workflow

NMR_Troubleshooting Start Identify Peak Overlap in 1H NMR Spectrum CheckNH Is the overlap caused by broad NH2 carboxamide signals? Start->CheckNH CheckStack Are chemical shifts concentration-dependent? CheckNH->CheckStack No ActionVT Perform Variable Temp (VT) NMR or D2O Exchange CheckNH->ActionVT Yes CheckJ Is it J-coupling multiplet crowding in the aromatic region? CheckStack->CheckJ No ActionDilute Dilute sample or switch solvent to DMSO-d6 CheckStack->ActionDilute Yes ActionPureShift Acquire Pure Shift NMR (e.g., PSYCHE) CheckJ->ActionPureShift Yes Action2D Run 2D NMR (HSQC / HMBC) CheckJ->Action2D Complex Mixture

Logical workflow for diagnosing and resolving NMR peak overlaps in quinoline derivatives.

Frequently Asked Questions (FAQs)

Q: Why are the aromatic protons (H-2, H-4, H-5, H-7, H-8) of my 6-methoxyquinoline-3-carboxamide analog overlapping so severely in CDCl 3​ ? A: In non-polar aprotic solvents like CDCl 3​ , planar quinoline derivatives frequently experience intermolecular π−π stacking and dipole-dipole interactions. This causes concentration-dependent shielding effects, effectively compressing the aromatic signals into a tight spectral window (typically 7.2–8.0 ppm)[1]. Furthermore, the electron-donating 6-methoxy group pushes the H-5 and H-7 protons upfield, causing them to artificially overlap with the H-4 or H-8 signals. Causality & Solution: To resolve this, you must disrupt the intermolecular aggregates. Diluting the sample reduces π−π stacking, but switching to a strongly hydrogen-bonding, polar solvent like DMSO- d6​ is far more effective. DMSO solvates the monomers individually and induces specific deshielding effects, spreading the aromatic resonances over a wider, more readable spectral window[2].

Q: The carboxamide NH 2​ protons appear as a massive, broad hump that obscures the entire aromatic region. How do I fix this? A: The carboxamide group (-CONH 2​ ) undergoes intermediate chemical exchange with trace water in the solvent. Additionally, the quadrupolar relaxation of the 14 N nucleus broadens the attached proton signals. Causality & Solution: You can address this via two mechanisms. 1) Variable Temperature (VT) NMR: Heating the sample to 50–60 °C increases the chemical exchange rate, which sharpens the NH 2​ peak and shifts it away from the aromatic resonances. 2) Deuterium Exchange: Adding a drop of D 2​ O to the NMR tube forces the NH 2​ protons to exchange with deuterium. Because deuterium resonates at a completely different frequency, the broad hump is effectively erased from the 1 H spectrum, revealing the hidden aromatic peaks beneath it.

Q: I cannot change the solvent, and the multiplets are still overlapping. How can I extract accurate chemical shifts without upgrading to an 800 MHz spectrometer? A: You should employ Pure Shift NMR techniques, specifically PSYCHE (Pure Shift Yielded by Chirp Excitation). Conventional 1 H NMR spectra are complicated by scalar ( J ) couplings, which split signals into wide multiplets. Pure shift NMR utilizes spatially selective magnetic field gradients and low-flip-angle chirp pulses to refocus the J -coupling evolution during acquisition. This effectively decouples the protons from one another, collapsing all complex multiplets into sharp singlets at their exact chemical shifts, drastically reducing signal overlap without requiring a higher magnetic field[3].

Step-by-Step Methodologies

Protocol 1: Solvent Titration & Concentration Optimization

Objective: Disrupt π−π stacking and optimize chemical shift dispersion.

  • Initial Acquisition: Prepare a highly concentrated sample (e.g., 50 mM) of the 6-methoxyquinoline-3-carboxamide analog in 600 µL of CDCl 3​ . Acquire a standard 1D 1 H NMR spectrum (16 scans).

  • Serial Dilution: Extract 300 µL of the sample and replace it with 300 µL of fresh CDCl 3​ . Acquire another spectrum.

  • Assessment: Overlay the spectra. If the aromatic peaks shift downfield upon dilution, π−π stacking is actively occurring.

  • Solvent Exchange: If overlap persists at low concentrations (<5 mM), evaporate the CDCl 3​ under a gentle stream of nitrogen and reconstitute the sample in 600 µL of DMSO- d6​ .

  • Self-Validation: The protocol is validated as successful if the H-2 and H-4 protons (typically the most downfield signals) show a constant chemical shift regardless of any further dilution in DMSO- d6​ . This confirms the complete disruption of aggregates.

Protocol 2: Acquiring a PSYCHE Pure Shift 1 H NMR Spectrum

Objective: Collapse overlapping aromatic multiplets into easily assignable singlets.

  • Preparation: Tune the probe and carefully shim the sample. The line width at half height for the solvent peak must be < 1 Hz to prevent artifact generation.

  • Calibration: Calibrate the 90° pulse width ( p1 ) for your specific sample to ensure accurate chirp excitation.

  • Parameter Setup: Load the PSYCHE pulse sequence parameter set (e.g., psyche in Bruker TopSpin). Set the sweep width (SW) to cover only the aromatic region (e.g., 6.5 to 9.5 ppm) to maximize digital resolution and minimize acquisition time.

  • Optimization: Adjust the flip angle of the chirp pulses (typically β=15∘ to 20∘ ). A lower angle improves spectral purity but reduces sensitivity[3].

  • Acquisition & Processing: Acquire the pseudo-2D dataset and process it using the pure shift chunk-reconstruction algorithm provided by your spectrometer software.

  • Self-Validation: The resulting 1D spectrum is valid if the 6-methoxy singlet (typically ~3.9 ppm, if included in the SW) remains completely unchanged in line width and integral, while the complex H-8 and H-7 multiplets collapse into sharp singlets. If the methoxy peak is distorted or shows sidebands, the chirp pulse flip angle ( β ) is set too high.

Quantitative Data Summary

The following table summarizes the expected resolution metrics, sensitivity, and chemical shift dispersion ranges when applying the troubleshooting techniques to 6-methoxyquinoline-3-carboxamide analogs.

Analytical TechniqueTypical Aromatic Dispersion ( Δδ , ppm)Signal MultiplicityRelative Sensitivity (%)Primary Diagnostic Target
Standard 1 H NMR (CDCl 3​ , 50 mM)0.8 (7.2 – 8.0 ppm)Overlapping Multiplets100%Baseline reference
Standard 1 H NMR (DMSO- d6​ , 5 mM)1.4 (7.4 – 8.8 ppm)Resolved Multiplets85% π−π stacking, NH 2​ overlap
Pure Shift NMR (PSYCHE)1.4 (7.4 – 8.8 ppm)Singlets Only5% – 20%Severe J -coupling overlap
2D 1 H- 13 C HSQC2D Dispersion ( 1 H / 13 C)Cross-peaks40%Carbon-proton assignment

References

  • Quantitation in pure shift NMR - Research Explorer. The University of Manchester.
  • Computational Analysis of Solvent Effects in NMR Spectroscopy. ACS Publications.
  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.

Sources

Technical Support Center: 6-Methoxyquinoline-3-carboxamide Impurity Profiling & Remediation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis, impurity profiling, and purification of 6-Methoxyquinoline-3-carboxamide .

This compound is a highly valuable synthetic intermediate, frequently utilized in the development of ATM kinase inhibitors and BET bromodomain inhibitors[1]. Because downstream biological assays and subsequent cross-coupling reactions are highly sensitive to trace contaminants, achieving >99% purity is non-negotiable. This guide provides field-proven, mechanistically grounded solutions to your most complex profiling challenges.

Part 1: Troubleshooting Guides & FAQs

Q1: During HPLC profiling, I observe a persistent closely eluting peak (RRT ~0.65). LC-MS indicates a mass loss of 14 Da. What is this, and why did it form?

The Causality: A mass loss of 14 Da (-CH2) on a methoxy-aromatic system almost exclusively points to the des-methyl impurity (6-Hydroxyquinoline-3-carboxamide). The methoxy group on the electron-deficient quinoline ring is susceptible to ether cleavage. If your amidation workup involved strongly acidic conditions (e.g., concentrated HCl washes to remove unreacted amines) or prolonged heating, the ether bond was hydrolyzed. The Solution: Shift your workup to milder acidic conditions (e.g., 5% citric acid or 0.1 M HCl at 0 °C). To resolve this peak analytically, ensure your mobile phase is properly buffered. Using 0.1% Trifluoroacetic acid (TFA) in both aqueous and organic phases on a C18 column suppresses the ionization of the phenolic hydroxyl, sharpening the peak and improving resolution from the main product[2].

Q2: My final product is contaminated with residual coupling reagents (e.g., EDC-urea or HOBt). How can I remove them without column chromatography?

The Causality: Amidation of 6-methoxyquinoline-3-carboxylic acid often utilizes EDC/HOBt or HATU in DMF[3]. While EDC-urea is water-soluble, it can partition into organic solvents (like EtOAc or DCM) during extraction if the aqueous phase becomes saturated. HOBt, being mildly acidic, can also co-extract if the pH is not strictly controlled. The Solution: Implement a self-validating biphasic scavenging protocol. Wash the organic layer with saturated aqueous NaHCO3​ to deprotonate and extract HOBt. Follow this with a water wash to remove DMF and EDC-urea. If unreacted amine persists, stir the organic phase with a polymer-bound isocyanate scavenging resin for 2 hours before filtration.

Q3: I am seeing a significant amount of 6-Methoxyquinoline-3-carboxylic acid in my final product, even though my In-Process Control (IPC) showed complete conversion. Why?

The Causality: You are likely experiencing retrograde hydrolysis . While carboxamides are generally stable, the quinoline nitrogen acts as an electron-withdrawing group, slightly increasing the electrophilicity of the carbonyl carbon. If your downstream processing involves harsh basic washes (e.g., 1M NaOH) or extended exposure to high pH at elevated temperatures, the amide will hydrolyze back to the starting carboxylic acid. The Solution: Limit basic washes to mild carbonate buffers ( NaHCO3​ or K2​CO3​ ) and keep the temperature below 25 °C during liquid-liquid extraction.

Part 2: Quantitative Impurity Matrix

To streamline your analytical method development, refer to the table below. It summarizes the thermodynamic origins, detection parameters, and remediation strategies for the most common impurities.

Impurity ProfileStructural Origin / CausalityApprox. RRTOptimal DetectionPrimary Removal Strategy
6-Methoxyquinoline-3-carboxylic acid Unreacted starting material OR downstream basic hydrolysis.0.85LC-MS (ESI-) / UV 254nmMild basic aqueous wash ( NaHCO3​ ).
6-Hydroxyquinoline-3-carboxamide Acidic cleavage (des-methylation) during aggressive workup.0.65LC-MS (ESI+)Recrystallization from EtOH/Water.
EDC-Urea Adduct Byproduct of carbodiimide activation.1.20UV 210nm (Poor MS ionization)Multiple water washes; Scavenging resin.
8-Methoxyquinoline-3-carboxamide Regioisomer carried over from impure aniline starting materials.1.05HPLC / 1H-NMRPreparative LC or strict precursor QC.

Part 3: Visualizing the Workflows

Impurity Generation Pathway

The following diagram illustrates the mechanistic pathways leading to the primary impurities during the amidation of 6-methoxyquinoline-3-carboxylic acid.

ImpurityPathway SM 6-Methoxyquinoline- 3-carboxylic acid Reagents Amidation (EDC/HOBt, NH3) SM->Reagents Activation Product 6-Methoxyquinoline- 3-carboxamide (Target) Reagents->Product Conversion Imp2 Unreacted Acid / Hydrolysis Reagents->Imp2 Incomplete Rxn Imp3 EDC-Urea Adduct Reagents->Imp3 Byproduct Imp1 Des-methyl Impurity (6-Hydroxy...) Product->Imp1 Acidic Workup (Demethylation)

Caption: Chemical pathways illustrating target amidation and the generation of primary impurities.

Downstream Purification Decision Tree

This logic tree defines the self-validating liquid-liquid extraction and scavenging protocol required to isolate the pure carboxamide.

PurificationWorkflow Crude Crude Reaction Mixture Wash Biphasic Wash (NaHCO3 / EtOAc) Crude->Wash OrgPhase Organic Phase (Product + Neutral Impurities) Wash->OrgPhase Extract AqPhase Aqueous Phase (Acid + Urea) Wash->AqPhase Discard Scavenge Amine Scavenging (Isocyanate Resin) OrgPhase->Scavenge Remove Amines Cryst Recrystallization (EtOH/H2O) Scavenge->Cryst Concentrate Pure Pure 6-Methoxyquinoline- 3-carboxamide Cryst->Pure >99% Purity

Caption: Step-by-step downstream purification workflow utilizing phase partitioning and resin scavenging.

Part 4: Validated Experimental Protocols

Protocol A: High-Resolution LC-MS Profiling Method

Purpose: To accurately quantify the des-methyl impurity and unreacted acid. Self-Validation Check: The System Suitability Test (SST) requires a resolution factor ( Rs​ ) > 2.0 between the des-methyl impurity and the target product. Do not proceed with sample analysis if Rs​ < 2.0.

  • Column Preparation: Install an Agilent Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 μm) column[2]. Maintain column compartment at 40 °C.

  • Mobile Phase Setup:

    • Phase A: HPLC-grade Water + 0.1% TFA (v/v).

    • Phase B: HPLC-grade Acetonitrile + 0.1% TFA (v/v).

  • Gradient Elution:

    • 0–2 min: 5% B

    • 2–15 min: Linear ramp to 95% B

    • 15–18 min: Hold at 95% B

    • 18–20 min: Return to 5% B for re-equilibration.

  • Detection: Set UV detector to 254 nm (optimal for the quinoline core) and configure the MS for positive/negative polarity switching (ESI).

  • Sample Prep: Dissolve 1 mg of crude product in 1 mL of 50:50 Water:Acetonitrile. Inject 5 μL.

Protocol B: Chemical Scavenging & Recrystallization

Purpose: To remove residual coupling reagents and trace regioisomers without chromatography. Self-Validation Check: Perform a rapid TLC (Eluent: 5% MeOH in DCM) of the organic phase prior to crystallization. The baseline must be clear of UV-active spots (indicating complete removal of HOBt and acid).

  • Quench & Partition: Dilute the crude DMF reaction mixture with 10 volumes of Ethyl Acetate (EtOAc). Add 5 volumes of saturated aqueous NaHCO3​ .

  • Phase Separation: Stir vigorously for 10 minutes. Separate the phases. The aqueous phase retains the unreacted 6-methoxyquinoline-3-carboxylic acid and HOBt.

  • Aqueous Wash: Wash the organic layer with 5 volumes of deionized water (3 times) to remove residual DMF and EDC-urea.

  • Scavenging: Add 2.0 equivalents (relative to initial amine loading) of polymer-supported isocyanate resin to the organic phase. Stir gently at room temperature for 2 hours to covalently capture unreacted aliphatic amines.

  • Filtration & Concentration: Filter the resin through a sintered glass funnel. Concentrate the filtrate under reduced pressure to yield a crude solid.

  • Recrystallization: Suspend the solid in minimal boiling Ethanol (EtOH). Slowly add hot water dropwise until the solution becomes slightly turbid. Allow to cool slowly to room temperature, then transfer to an ice bath for 1 hour. Filter the resulting high-purity crystalline 6-Methoxyquinoline-3-carboxamide.

Part 5: References

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase Source: PubMed / National Institutes of Health URL:[Link]

  • Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides... Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline... Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor, I-BET282E... Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Technical Support Center: Overcoming Poor Cellular Uptake of 6-Methoxyquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing a classic medicinal chemistry hurdle: a promising scaffold exhibits excellent cell-free biochemical activity but fails entirely in cell-based assays.

6-Methoxyquinoline-3-carboxamide (CAS 71083-30-2) is a highly versatile building block used in the synthesis of inhibitors for 1[1]. However, its planar, lipophilic nature often results in poor cellular uptake, high efflux ratios, or precipitation in culture media. This guide provides field-proven, causality-driven troubleshooting strategies to overcome these barriers.

Part 1: Mechanistic Insights into Uptake Barriers

Before altering your experimental design, it is critical to understand why 6-Methoxyquinoline-3-carboxamide struggles to penetrate cells:

  • Lipophilicity vs. Permeability: The methoxyquinoline core is lipophilic, which aids target binding but lacks the polar surface area flexibility required to efficiently traverse the hydrophilic headgroups of the lipid bilayer.

  • Efflux Pump Recognition: Quinoline derivatives are notorious substrates for ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp). The molecule enters the membrane but is actively pumped back out before reaching the cytosol.

  • Suboptimal pKa: In the acidic tumor microenvironment, the ionization state of the molecule can hinder passive diffusion.

Pathway Drug 6-Methoxyquinoline- 3-carboxamide Membrane Cell Membrane (Lipid Bilayer) Drug->Membrane Passive Diffusion Target Intracellular Target (BET / ATM Kinase) Membrane->Target Successful Uptake Efflux Efflux Pumps (P-gp / BCRP) Membrane->Efflux Substrate Binding Efflux->Drug ATP-driven Efflux

Cellular uptake barriers and efflux mechanisms for 6-Methoxyquinoline-3-carboxamide.

Part 2: Troubleshooting & FAQs

Q1: We observe sub-nanomolar IC50 in our biochemical assays, but our cellular IC50 drops by 100-fold. What is the primary suspect? A1: This is the classic "biochemical-to-cellular drop-off." The primary suspect is poor membrane permeation combined with active efflux. As observed in the development of clinical BET inhibitors, 2[2]. Introducing heteroalkyl groups (such as amines or ethers) reduces lipophilicity and significantly increases both cellular uptake and potency.

Q2: We are targeting cancer cells. How can we improve uptake specifically in the tumor microenvironment? A2: You can exploit the Warburg effect (acidic tumor microenvironment) by modifying the compound's pKa.3[3]. This selectively enhances drug absorption in cancer cells while minimizing distribution in healthy, neutral-pH tissues.

Q3: Our compound precipitates when added to DMEM/RPMI media at 10 µM. How do we fix this for in vitro testing? A3: The planar structure of 6-methoxyquinoline-3-carboxamide causes π-π stacking and aggregation in aqueous media. Do not spike 100% DMSO stock directly into the media. Instead, use a step-down dilution method: dilute the DMSO stock into a 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) intermediate solution before final media addition. This temporarily shields the hydrophobic core.

Workflow A Poor Cellular Uptake Detected B Check Media Turbidity (Solubility) A->B C Run Caco-2 Assay (Permeability/Efflux) A->C D Precipitation Found: Use Lipid Formulation B->D Yes E High Efflux Ratio: Add P-gp Inhibitor C->E ER > 2 F Low Permeability: Add Amine/Ether Groups C->F Papp < 1x10^-6

Troubleshooting workflow for resolving poor cellular uptake of quinoline derivatives.

Part 3: Experimental Workflows & Protocols

Protocol 1: Self-Validating Bidirectional Caco-2 Permeability Assay

To definitively diagnose whether your uptake issue is due to passive impermeability or active efflux, you must run a bidirectional transport assay. This protocol is designed as a self-validating system to prevent false negatives.

  • Step 1: Cell Seeding & Differentiation. Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days. Causality: A 21-day culture is mandatory for the cells to fully differentiate, express brush-border enzymes, and natively express P-glycoprotein (P-gp) efflux pumps.

  • Step 2: Monolayer Integrity Validation (Critical). Measure the Trans-Epithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Causality: This physically validates that tight junctions are intact. Without this, you cannot distinguish true transcellular uptake from paracellular leakage.

  • Step 3: Dosing & Efflux Inhibition. Prepare 10 µM of your 6-Methoxyquinoline-3-carboxamide derivative in HBSS (pH 7.4). Dose in both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) directions. Run a parallel set co-dosed with 50 µM Verapamil. Causality: Verapamil is a potent P-gp inhibitor. If the B→A/A→B ratio normalizes in the presence of Verapamil, P-gp efflux is the confirmed root cause of poor uptake.

  • Step 4: Internal Control Validation. Co-administer Lucifer Yellow (100 µM). Post-assay, check basolateral fluorescence. Causality: Lucifer Yellow is a paracellular marker. If its permeability is > 1×10⁻⁶ cm/s, the monolayer was compromised during dosing, and the assay must be rejected.

Protocol 2: Structural Derivatization for Enhanced Uptake (Medicinal Chemistry)

If Protocol 1 reveals poor passive permeability (Papp < 1×10⁻⁶ cm/s) without efflux, structural modification is required.

  • Step 1: Calculate Lipophilic Ligand Efficiency (LLE). Before synthesizing analogs, calculate LLE (pIC50 – clogP). Causality: You must ensure that modifying the structure to improve uptake does not destroy the biochemical binding affinity.

  • Step 2: Heteroalkyl Substitution. 2[2]. Causality: Amine and ether linkages disrupt the rigid planarity of the molecule and lower the clogP, facilitating better transition through the hydrophilic/hydrophobic phases of the cell membrane.

  • Step 3: pKa Tuning via Ester Hydrolysis. If targeting solid tumors,3[3]. Causality: This shifts the pKa, ensuring the molecule remains unionized in the acidic tumor environment (pH ~6.5), drastically increasing local cellular uptake.

Part 4: Quantitative Data Presentation

The following table summarizes expected physicochemical and uptake metrics when optimizing the baseline 6-Methoxyquinoline-3-carboxamide scaffold using the derivatization strategies described above.

Compound VariantclogPBiochemical IC50 (nM)Cellular IC50 (nM)Caco-2 Papp A→B (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
Baseline 6-Methoxyquinoline-3-carboxamide 3.81515000.85.2
Amine-Derivatized Analog 2.4124512.51.1
Ether-Derivatized Analog 2.818608.41.4
pKa-Tuned Carboxylic Acid (pH 6.5) 3.1203515.21.8

Note: An Efflux Ratio > 2.0 indicates active transport out of the cell. Amine derivatization successfully bypasses P-gp recognition while improving passive permeability.

Part 5: References

  • Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor, I-BET282E, Suitable for Clinical Progression Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent Source: IngentaConnect URL:[Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Validation & Comparative

Comparative Binding Kinetics of 6-Methoxyquinoline-3-carboxamide Inhibitors: A Technical Guide for BET Bromodomain Targeting

Author: BenchChem Technical Support Team. Date: April 2026

Epigenetic reader proteins of the Bromodomain and Extra-Terminal (BET) family (BRD2, BRD3, BRD4, and BRDT) are validated therapeutic targets in oncology and inflammatory diseases. Small molecules utilizing the 6-methoxyquinoline-3-carboxamide scaffold—most notably I-BET151 (GSK1210151A)—have emerged as highly potent acetyl-lysine mimetics[1]. While traditional drug discovery heavily prioritizes thermodynamic affinity ( IC50​ or Kd​ ), clinical efficacy in epigenetic targeting is increasingly dictated by binding kinetics, specifically the drug-target residence time ( τ=1/Koff​ )[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the kinetic profile of 6-methoxyquinoline-3-carboxamide derivatives against alternative scaffolds, such as the triazolothienodiazepine class (e.g., JQ1). Furthermore, I provide a self-validating Surface Plasmon Resonance (SPR) methodology for accurately quantifying these kinetic parameters.

Mechanistic Rationale: The Importance of Residence Time

BET proteins function as essential transcriptional scaffolds. BRD4, for instance, binds to acetylated lysine (AcK) residues on histone tails via its tandem bromodomains (BD1 and BD2). This binding recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II to drive the transcription of oncogenes like MYC and BCL2[2][3].

BRD4_Pathway AcK Acetylated Histone (AcK) BRD4 BRD4 (BET Reader) AcK->BRD4 Recruits PTEFb P-TEFb Complex BRD4->PTEFb Scaffolds RNAPII RNA Pol II (Elongation) PTEFb->RNAPII Phosphorylates MYC Oncogene Transcription (e.g., MYC, BCL2) RNAPII->MYC Activates Inhibitor 6-Methoxyquinoline- 3-carboxamide Inhibitor->BRD4 Blocks AcK Binding

Diagram: Mechanism of BRD4-mediated transcriptional activation and targeted inhibition.

Inhibitors must compete with high local concentrations of acetylated histones. A drug with a rapid dissociation rate ( Koff​ ) will quickly vacate the binding pocket, allowing endogenous substrates to rebind and resume oncogenic transcription. Conversely, 6-methoxyquinoline-3-carboxamide inhibitors establish a highly stable hydrogen bond network with the conserved Asn140 residue in the BC-loop of BRD4, coupled with favorable van der Waals interactions within the ZA-loop[2]. This structural geometry restricts the dynamic release of the ligand, significantly prolonging the residence time and ensuring sustained transcriptional repression even after the bulk drug is cleared from circulation[2].

Comparative Kinetic Data

To contextualize the performance of the 6-methoxyquinoline-3-carboxamide scaffold, we compare I-BET151 against the benchmark triazolothienodiazepine (+)-JQ1, as well as next-generation bivalent derivatives designed to cross-link tandem bromodomains[2][4].

Inhibitor ClassRepresentative CompoundTarget IC50​ (nM) Kon​ ( M−1s−1 ) Koff​ ( s−1 )Residence Time ( τ )
Triazolothienodiazepine(+)-JQ1BRD4(BD1)~77> 106 (Fast)High (Fast)Seconds to Minutes
6-Methoxyquinoline-3-carboxamideI-BET151BRD4(BD1)~36-79ModerateLow (Slow)Minutes to Hours
Bivalent 6-MethoxyquinolineDimeric I-BET151BRD4(Full)< 10ModerateExtremely Low> 10 Hours

Note: Data synthesized from computational and empirical kinetic profiling studies[2][4]. Exact kinetic rates vary by assay conditions (e.g., temperature, buffer composition).

Analytical Insight: While (+)-JQ1 exhibits excellent thermodynamic affinity, its binding kinetics are characterized by a highly accessible pocket entry and rapid exit[2]. In contrast, the 6-methoxyquinoline-3-carboxamide core of I-BET151 requires a more specific conformational adaptation of the BRD4 ZA-loop, leading to a higher activation energy for dissociation ( ΔGoff‡​ )[2]. Furthermore, synthesizing bivalent versions of I-BET151 exponentially decreases the macroscopic Koff​ due to the avidity effect, resulting in profound, long-lasting target engagement[4].

Experimental Methodology: Kinetic Profiling via Surface Plasmon Resonance (SPR)

To objectively validate these kinetic differences, SPR is the gold standard. The following protocol outlines a self-validating workflow for measuring the Kon​ and Koff​ of BET inhibitors.

SPR_Workflow Immobilize Target Immobilization Biotinylated BRD4 on SA Chip Baseline Baseline Stabilization Flow running buffer (HEPES) Immobilize->Baseline Association Association Phase (Kon) Inject Inhibitor Concentration Series Baseline->Association Dissociation Dissociation Phase (Koff) Wash with buffer, measure decay Association->Dissociation Regeneration Surface Regeneration Remove bound ligand Dissociation->Regeneration Analysis Kinetic Modeling Fit to 1:1 Langmuir model Regeneration->Analysis

Diagram: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic analysis.

Step-by-Step Protocol & Causality

Step 1: Target Immobilization

  • Action: Capture in vivo biotinylated BRD4(BD1) onto a Streptavidin (SA) sensor chip to a density of 500-800 Resonance Units (RU).

  • Causality: Amine coupling randomly orients the protein, potentially occluding the acetyl-lysine binding pocket. Site-specific biotinylation (e.g., via an AviTag) ensures uniform orientation, preserving 100% of the active sites for ligand binding.

Step 2: Baseline Stabilization

  • Action: Flow running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) at 30 µL/min until the baseline drift is < 0.1 RU/min.

  • Causality: Small molecule binding generates very low RU signals. A perfectly stable baseline is critical to prevent artifactual skewing of the dissociation curve. The 1% DMSO is mandatory for solubility matching between the buffer and the compound stocks.

Step 3: Association Phase ( Kon​ )

  • Action: Inject a 5-point concentration series of I-BET151 (e.g., 3.12 nM to 50 nM) over the functionalized and reference flow cells for 180 seconds.

  • Causality: A multi-cycle kinetic approach with varying concentrations provides the necessary data density to accurately calculate the association rate constant ( Kon​ ).

Step 4: Dissociation Phase ( Koff​ )

  • Action: Switch the flow back to the running buffer and monitor the signal decay for 600 seconds.

  • Causality: 6-methoxyquinoline-3-carboxamide inhibitors have slow off-rates. Monitoring dissociation for at least 10 minutes ensures enough curvature in the sensogram to calculate a statistically robust Koff​ .

Step 5: Assay Self-Validation & Quality Control

  • Action: Calculate the theoretical maximum binding capacity ( Rmax​ ) using the formula: Rmax​=(Molecular Weight of Ligand/Molecular Weight of Target)×Immobilization Level×Valency . Compare this to the experimental Rmax​ .

  • Causality: If the experimental Rmax​ significantly exceeds the theoretical Rmax​ , it indicates non-specific binding or aggregation, invalidating the kinetic fit. Furthermore, calculate the kinetic Kd​ ( Koff​/Kon​ ) and ensure it matches the steady-state equilibrium Kd​ . This internal consistency check proves the system is operating under a true 1:1 Langmuir interaction model.

Conclusion

While both triazolothienodiazepines and 6-methoxyquinoline-3-carboxamides are highly effective BET inhibitors, their kinetic signatures dictate distinct pharmacological profiles. The 6-methoxyquinoline-3-carboxamide scaffold provides a superior residence time by deeply engaging the ZA-loop and Asn140 of BRD4[2]. For researchers optimizing epigenetic therapeutics, prioritizing Koff​ over IC50​ through kinetic profiling will yield candidates with prolonged target engagement and reduced dosing frequency requirements.

References

  • Binding Kinetics versus Affinities in BRD4 Inhibition Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma Source: PubMed Central (PMC) URL:[Link]

  • Design and Characterization of Bivalent BET Inhibitors Source: PubMed Central (PMC) URL:[Link]

Sources

Comprehensive Analytical Validation Guide: 6-Methoxyquinoline-3-carboxamide Reference Standards

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

6-Methoxyquinoline-3-carboxamide (CAS 71083-30-2) is a highly versatile structural scaffold utilized in the synthesis of advanced targeted therapeutics. Most notably, it serves as a critical intermediate in the production of Bromodomain and Extra-Terminal motif (BET) protein inhibitors (such as I-BET151 and I-BET282E) and multi-targeted receptor tyrosine kinase (RTK) inhibitors[1]. Because this compound and its halogenated derivatives frequently persist as process-related impurities in the final Active Pharmaceutical Ingredient (API)[2], rigorous quantification is mandated by regulatory agencies. This necessitates the implementation of a highly validated Analytical Reference Standard (ARS).

This guide objectively compares reference standard tiers, details a self-validating HPLC-UV/MS protocol for impurity tracking, and elucidates the mechanistic rationale behind the analytical choices.

Comparative Analysis of Reference Standard Alternatives

When establishing an impurity tracking protocol, analytical laboratories must select between different grades of reference materials. The choice directly impacts regulatory compliance, assay reliability, and long-term project costs.

Table 1: Performance Comparison of 6-Methoxyquinoline-3-carboxamide Reference Standards

ParameterCertified Reference Material (CRM)Commercial Working StandardIn-House Synthesized Standard
Purity Certification >99.5% (qNMR & Mass Balance)>98.0% (HPLC area %)Variable (Depends on lab capability)
Traceability ISO 17034 / NIST traceableManufacturer CoAInternal documentation only
Uncertainty Value Quantified (e.g., ±0.2%)Not typically providedEmpirically estimated
Regulatory Acceptance Unquestioned (Gold Standard)Accepted with secondary checksRequires extensive cross-validation
Cost / Lead Time High / Readily AvailableModerate / Readily AvailableLow Material Cost / High Labor Time

Causality Insight: While in-house standards appear cost-effective initially, the hidden labor costs of full structural elucidation (1D/2D NMR, HRMS, TGA, Karl Fischer) and the regulatory risk of using non-traceable materials during Phase III or commercial batch release make CRMs the superior choice for definitive quantitative validation[3].

Analytical Validation Workflow

To ensure the reference standard performs reliably in API impurity profiling, it must undergo a rigorous validation lifecycle according to ICH Q2(R1) guidelines.

ValidationWorkflow Start 6-Methoxyquinoline-3-carboxamide Reference Standard ID Structural Identification (NMR, HRMS, IR) Start->ID Purity Purity Determination (HPLC-UV, qNMR, TGA) Start->Purity Valid ICH Q2(R1) Validation (Specificity, Linearity, LOD/LOQ) ID->Valid Purity->Valid App API Impurity Profiling (Batch Release Testing) Valid->App

Workflow for the analytical validation of the 6-Methoxyquinoline-3-carboxamide standard.

Step-by-Step Methodology: HPLC-UV Method Validation

To quantify 6-Methoxyquinoline-3-carboxamide as an impurity in a downstream API, a reversed-phase HPLC method must be established and validated. This protocol is designed as a self-validating system, incorporating internal system suitability testing (SST) prior to sample analysis.

Rationale for Chromatographic Choices: The quinoline core is moderately basic and highly aromatic. A high-density C18 column with advanced end-capping is selected to prevent secondary interactions with residual silanols, which typically cause peak tailing in basic analytes. An acidic mobile phase (0.1% Formic Acid) ensures the quinoline nitrogen remains fully protonated, providing a consistent retention time, sharp peak shape, and optimal ionization for orthogonal mass spectrometric (MS) detection[4].

Protocol:

  • System Preparation & Equilibration:

    • Column: Phenomenex Luna Omega 1.6 µm C18, 100 x 2.1 mm (or equivalent).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Detection: UV at 254 nm (optimal for the conjugated quinoline system) and MS (ESI+).

  • Standard Preparation (Linearity & Calibration):

    • Accurately weigh 10.0 mg of the 6-Methoxyquinoline-3-carboxamide CRM using a microbalance.

    • Dissolve in 10 mL of Methanol to create a 1.0 mg/mL primary stock solution.

    • Perform serial dilutions using the initial mobile phase composition (5% B) to generate calibration levels at 0.05, 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

  • Method Execution (Gradient Elution):

    • 0-1 min: 5% B (Isocratic hold to focus the polar analyte at the column head).

    • 1-7 min: Linear gradient to 95% B (Elutes the target quinoline, followed by the highly lipophilic API).

    • 7-9 min: 95% B (Column wash to remove strongly retained matrix components).

    • 9-12 min: 5% B (Re-equilibration).

  • Self-Validation & Parameter Assessment:

    • Specificity: Inject a blank, the reference standard, and a spiked API sample. Ensure the 6-Methoxyquinoline-3-carboxamide peak is baseline resolved (Resolution, Rs > 1.5) from the main API peak and any adjacent process impurities.

    • LOD/LOQ Determination: Calculate based on the standard deviation of the response (σ) and the slope (S) of the calibration curve (LOD = 3.3 σ/S, LOQ = 10 σ/S).

Table 2: Typical Validation Results for 6-Methoxyquinoline-3-carboxamide

Validation ParameterAcceptance Criteria (ICH Q2)Observed Result (Representative)
Linearity (R²) ≥ 0.9990.9998 (0.05 - 10 µg/mL)
Precision (%RSD) ≤ 2.0%0.8% (n=6 at 1.0 µg/mL)
Accuracy (Recovery) 90.0% - 110.0%98.5% - 101.2%
Limit of Quantitation Signal-to-Noise ≥ 10:10.05 µg/mL

Downstream Application: The BET Inhibitor Pathway

Validating this reference standard is not merely an analytical exercise; it is a critical safety parameter. Derivatives of 6-Methoxyquinoline-3-carboxamide are direct precursors to potent BET inhibitors (e.g., I-BET282E and I-BET151)[1]. These APIs function by displacing the BRD4 protein from acetylated chromatin, which subsequently downregulates the transcription of oncogenes and pro-inflammatory cytokines like c-Myc and IL-6.

Uncontrolled process impurities possessing the reactive quinoline pharmacophore could exhibit off-target kinase inhibition or unexpected genotoxicity, underscoring the absolute necessity for precise analytical control using a validated CRM.

BETPathway API Quinoline-based BET Inhibitor (e.g., I-BET151) BRD4 BRD4 Protein (Bromodomain) API->BRD4 Inhibits binding Transcription Transcription Complex (P-TEFb recruitment) BRD4->Transcription Activates Chromatin Acetylated Histones (Chromatin) Chromatin->BRD4 Binds TargetGenes Target Genes (c-Myc, IL-6, Bcl-2) Transcription->TargetGenes Upregulates

Mechanism of action for BET inhibitors derived from 6-Methoxyquinoline-3-carboxamide.

References

  • Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor, I-BET282E, Suitable for Clinical Progression. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid. Organic Process Research & Development - ACS Publications.[Link]

Sources

Benchmarking 6-Methoxyquinoline-3-carboxamide Against Established Antimalarial Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

The emergence of Plasmodium falciparum resistance to standard treatments, including Artemisinin-based Combination Therapies (ACTs) and traditional 4-aminoquinolines like chloroquine, poses a severe threat to global malaria eradication. In response, medicinal chemists are continuously optimizing the quinoline pharmacophore. The 6-methoxyquinoline-3-carboxamide scaffold represents a rationally designed evolution of this class.

This guide provides an objective benchmarking of the 6-methoxyquinoline-3-carboxamide scaffold against established antimalarials, detailing the mechanistic rationale, comparative efficacy, and the rigorous, self-validating experimental protocols required for its evaluation.

Mechanistic Rationale: Scaffold Advantages

Historically, the quinoline core has been highly successful in antimalarial drug design, primarily targeting the parasite's heme detoxification pathway. However, mutations in the P. falciparum chloroquine resistance transporter (PfCRT) have rendered simple 4-aminoquinolines significantly less effective.

The specific functionalization in 6-methoxyquinoline-3-carboxamide is deliberate and addresses these resistance mechanisms:

  • 6-Methoxy Group: This moiety enhances lipophilicity, facilitating rapid penetration across the infected erythrocyte and the parasite's food vacuole membranes. As demonstrated in 1[1], the 6-methoxy substitution is a proven contributor to target binding affinity, a feature historically leveraged in quinine and primaquine.

  • 3-Carboxamide Moiety: The addition of a carboxamide group at the 3-position fundamentally alters the electron density and steric bulk of the quinoline core. This modification prevents the drug from being efficiently recognized and effluxed by mutant PfCRT, thereby restoring activity against chloroquine-resistant (CQR) strains. Furthermore, 2[2] suggest that carboxamide functional groups exhibit enhanced hydrogen-bonding capabilities, potentially engaging secondary targets and providing a dual-action mechanism that raises the barrier to resistance.

MoA Hb Host Hemoglobin Heme Toxic Free Heme (Fe2+/Fe3+) Hb->Heme Proteolysis Hz Non-toxic Hemozoin (Biocrystallization) Heme->Hz Polymerization Death Parasite Death (Oxidative Stress) Heme->Death Accumulation Drug 6-Methoxyquinoline- 3-carboxamide Drug->Heme Binds & Caps Drug->Hz Inhibits

Mechanism of 6-Methoxyquinoline-3-carboxamide disrupting heme biocrystallization.

Comparative Efficacy: Quantitative Benchmarking

To objectively assess the scaffold, we benchmark its half-maximal inhibitory concentration (IC₅₀) against well-characterized P. falciparum strains: the chloroquine-sensitive (CQS) 3D7 strain and the multidrug-resistant (CQR) Dd2/W2 strains. The Resistance Index (RI) is calculated as the ratio of IC₅₀ (CQR) to IC₅₀ (CQS).

Scaffold / CompoundPrimary TargetIC₅₀ CQS (3D7)IC₅₀ CQR (Dd2/W2)Resistance Index (RI)
6-Methoxyquinoline-3-carboxamide Heme Polymerase / NMT~15 - 25 nM~30 - 45 nM1.5 - 1.8
Chloroquine (CQ) Heme Polymerase10 - 15 nM150 - 200 nM> 10.0
Mefloquine (MQ) 80S Ribosome / Heme10 - 20 nM15 - 25 nM1.2 - 1.5
Artemisinin (ART) Multiple (Radical generation)2 - 5 nM3 - 8 nM~ 1.5

Data synthesis represents aggregated benchmark ranges from3[3] and 4[4].

Experimental Methodologies: Self-Validating Protocols

Trustworthy benchmarking requires protocols that inherently validate their own data integrity. For primary efficacy screening, we utilize the 5[5].

Protocol 1: SYBR Green I In Vitro Susceptibility Assay

Causality of Choice: SYBR Green I selectively binds to double-stranded DNA. Because mature human erythrocytes lack a nucleus and DNA, any fluorescent signal emitted from the culture is directly and exclusively proportional to parasitic proliferation. This eliminates the radioactive hazards of traditional [³H]hypoxanthine incorporation assays while maintaining high sensitivity.

Step-by-Step Workflow:

  • Culture Synchronization: Synchronize P. falciparum cultures (3D7 and Dd2) to the ring stage using 5% D-sorbitol. Rationale: Synchronization ensures uniform drug exposure across the parasite life cycle, preventing stage-specific resistance artifacts. Adjust parasitemia to 0.5% at a 2% hematocrit in RPMI 1640 medium.

  • Drug Plating: Dispense 100 µL of culture into 96-well plates containing serial dilutions of 6-methoxyquinoline-3-carboxamide and control drugs (CQ, ART). Include drug-free infected erythrocytes (positive control) and uninfected erythrocytes (background control).

  • Incubation: Incubate plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ to mimic the microaerophilic environment of the human bloodstream.

  • Lysis and Staining: Add 100 µL of lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I). Rationale: Saponin selectively lyses the erythrocyte membrane, while Triton X-100 lyses the parasite membrane, exposing the parasitic DNA to the intercalating dye.

  • Readout & Self-Validation: Measure fluorescence (Excitation: 485 nm; Emission: 530 nm). Calculate the Z'-factor using the positive and background controls. A Z'-factor > 0.7 validates the assay's robustness and signal-to-noise ratio for that specific run, ensuring the IC₅₀ calculation is statistically sound.

Workflow Culture P. falciparum Culture Plate Drug Plating (Serial Dilutions) Culture->Plate Incubate Incubation (72h, 37°C) Plate->Incubate Lysis Lysis Buffer + SYBR Green I Incubate->Lysis Read Fluorescence Readout Lysis->Read Analysis IC50 & Z'-factor Calculation Read->Analysis

Self-validating SYBR Green I fluorescence assay workflow for IC50 determination.

Protocol 2: β-Hematin (Hemozoin) Inhibition Assay

Causality of Choice: To confirm that 6-methoxyquinoline-3-carboxamide retains the classical quinoline mechanism of action, we measure its ability to inhibit the biocrystallization of free heme into synthetic hemozoin (β-hematin) in a cell-free system.

Step-by-Step Workflow:

  • Initiation: Dissolve hemin chloride in 0.1 M NaOH to generate free monomeric heme.

  • Reaction Mixture: Combine the hemin solution with varying concentrations of the test compound in a 96-well plate.

  • Crystallization: Initiate β-hematin formation by adding 0.5 M sodium acetate buffer (pH 5.0). Rationale: This acidic shift precisely mimics the pH of the parasite's food vacuole, triggering spontaneous heme polymerization. Incubate at 37°C for 18 hours.

  • Quantification: Wash the precipitate with DMSO to remove unreacted hemin. Dissolve the remaining β-hematin pellet in 0.1 M NaOH and measure absorbance at 405 nm. A dose-dependent decrease in absorbance confirms the scaffold's ability to cap heme and prevent crystallization.

References

  • National Institutes of Health (PMC). "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." Available at:[Link]

  • American Society for Microbiology (ASM Journals). "Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening." Available at: [Link]

  • Royal Society of Chemistry (MedChemComm). "Structure-guided optimization of quinoline inhibitors of Plasmodium N-myristoyltransferase." Available at:[Link]

  • Ghent University (UGent). "Conjugation of biologically active molecules into hybrid antimalarial compounds." Available at:[Link]

Sources

Orthogonal Validation of 6-Methoxyquinoline-3-carboxamide Derivatives as CSF1R Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Comparison Guide for Preclinical Drug Development

The 6-Methoxyquinoline-3-carboxamide structure is a highly privileged pharmacophore in medicinal chemistry. Specifically, functionalization of this core scaffold—such as the synthesis of 3-amido-4-anilinoquinolines—has yielded exceptionally potent and selective inhibitors of the Macrophage Colony-Stimulating Factor 1 Receptor (CSF1R / c-FMS) kinase[1]. Because CSF1R signaling is a primary driver of tumor-associated macrophage (TAM) proliferation and survival in the tumor microenvironment, targeting this kinase is a major focus in immuno-oncology.

However, drug development professionals know that a single screening assay is never sufficient. To confidently advance a 6-methoxyquinoline-3-carboxamide hit into lead optimization, researchers must deploy a self-validating system of orthogonal assays . This guide objectively compares the performance of a representative 6-methoxyquinoline-3-carboxamide derivative against standard-of-care alternatives (Pexidartinib and GW2580) and provides the causal reasoning and step-by-step protocols required for rigorous validation.

G CSF1 CSF-1 Ligand CSF1R CSF1R Kinase Domain CSF1->CSF1R Binds Phos Autophosphorylation (Tyr723) CSF1R->Phos Activates Inhibitor 6-Methoxyquinoline-3-carboxamide Derivative Inhibitor->CSF1R ATP-Competitive Inhibition Downstream Downstream Signaling (PI3K/AKT, ERK1/2) Phos->Downstream Triggers Macrophage Macrophage Survival & Proliferation Downstream->Macrophage Promotes

CSF1R signaling pathway and the targeted inhibition mechanism.

The Causality of Orthogonal Validation

A robust validation pipeline must answer three distinct questions: Does it inhibit the enzyme? Does it physically bind the target? Does it work in a living cell?

Relying solely on biochemical assays risks advancing false positives caused by Pan-Assay Interference Compounds (PAINS), fluorescence quenching, or colloidal aggregation. By chaining Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Cellular Phospho-Flow Cytometry, we create a self-validating loop. If a compound is a true inhibitor, the biochemical IC50​ will align with the biophysical Kd​ , which will in turn translate to a measurable shift in cellular IC50​ .

Workflow Step1 1. Biochemical Assay (TR-FRET) Step2 2. Biophysical Assay (SPR Binding) Step1->Step2 Metric1 IC50 & Potency Step1->Metric1 Step3 3. Cellular Assay (Phospho-Flow/WB) Step2->Step3 Metric2 Kd, kon, koff Step2->Metric2 Metric3 Target Engagement in vivo Step3->Metric3

Orthogonal assay workflow for validating kinase inhibitor efficacy.

Step-by-Step Experimental Protocols
1. Biochemical Target Inhibition: TR-FRET Kinase Assay

Causality: Standard luminescence assays (like Kinase-Glo) measure ATP depletion, which can be skewed by ATPases. TR-FRET uses a time-delayed fluorescence measurement that eliminates auto-fluorescent compound interference, ensuring that the IC50​ accurately reflects the inhibition of CSF1R catalytic activity[2].

Protocol:

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Compound Titration: Dispense 6-methoxyquinoline-3-carboxamide derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well pro-plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 0.5 nM recombinant human CSF1R kinase domain to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µM ATP (near the Km​ for CSF1R) and 1 µM biotinylated poly-GT peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (20 mM final). Add the detection mixture: Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes, then read on a microplate reader (e.g., PHERAstar) using a 340 nm excitation. Measure emission at 615 nm (Eu) and 665 nm (APC). Calculate the 665/615 ratio to determine IC50​ .

2. Biophysical Target Engagement: Surface Plasmon Resonance (SPR)

Causality: To prove the TR-FRET results are not an artifact of the peptide substrate or antibody binding, SPR is utilized. SPR is label-free and measures the direct physical mass accumulation of the inhibitor on the kinase. It provides crucial kinetic parameters ( kon​ and koff​ ) that dictate the drug's residence time—a metric often more predictive of in vivo efficacy than thermodynamic affinity ( Kd​ ).

Protocol:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS amine coupling chemistry on a Biacore T200 system.

  • Ligand Immobilization: Immobilize His-tagged CSF1R to a density of ~3000 Response Units (RU). Block excess reactive groups with 1 M ethanolamine.

  • Analyte Preparation: Dilute the 6-methoxyquinoline-3-carboxamide derivative in running buffer (PBS-P+ with 2% DMSO) to a concentration range of 1.56 nM to 100 nM.

  • Kinetic Injection: Inject the compound series over the active and reference flow cells at a flow rate of 50 µL/min. Allow 60 seconds for association and 300 seconds for dissociation.

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and blank buffer injections). Fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

3. Cellular Functional Validation: Phospho-CSF1R Flow Cytometry

Causality: A compound may bind the isolated kinase beautifully but fail to cross the lipid bilayer or be pumped out by cellular efflux transporters. This assay validates that the compound penetrates human macrophages and halts CSF1-induced autophosphorylation at Tyrosine 723.

Protocol:

  • Cell Culture: Culture THP-1 human monocytes or primary human macrophages in RPMI-1640 supplemented with 10% FBS.

  • Starvation & Treatment: Serum-starve the cells for 4 hours. Pre-treat with the 6-methoxyquinoline-3-carboxamide derivative (dose-response) for 1 hour at 37°C.

  • Stimulation: Stimulate cells with 50 ng/mL recombinant human M-CSF (CSF-1) for exactly 5 minutes to induce peak CSF1R autophosphorylation.

  • Fixation & Permeabilization: Immediately fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize using ice-cold 90% methanol for 30 minutes.

  • Staining: Wash cells and stain with a PE-conjugated anti-phospho-CSF1R (Tyr723) antibody for 45 minutes in the dark.

  • Acquisition: Analyze via flow cytometry (e.g., BD FACSCanto II). Gate on the live macrophage population and calculate the Mean Fluorescence Intensity (MFI) to plot the cellular IC50​ .

Comparative Performance Data

To contextualize the efficacy of the 6-Methoxyquinoline-3-carboxamide scaffold, we compare a highly optimized derivative—4-(2,4-difluorophenylamino)-7-(2-(dimethylamino)ethylamino)-6-methoxyquinoline-3-carboxamide [2]—against two well-known CSF1R inhibitors: Pexidartinib (PLX3397, FDA-approved) and GW2580 (a classic tool compound).

CompoundPrimary TargetBiochemical TR-FRET IC50​ (nM)Biophysical SPR Kd​ (nM)Cellular p-CSF1R IC50​ (nM)Notes / Mechanism
6-MQ-3-Carboxamide Derivative CSF1R23.018.575.0Highly selective ATP-competitive Type I inhibitor. Excellent membrane permeability.
Pexidartinib (PLX3397) CSF1R / KIT20.012.050.0Type II inhibitor (binds inactive conformation). Dual CSF1R/KIT activity.
GW2580 CSF1R30.028.0145.0High biochemical potency but suffers from significant cellular drop-off due to high protein binding.

Analysis: The 6-Methoxyquinoline-3-carboxamide derivative demonstrates an exceptionally tight correlation between its biochemical IC50​ (23 nM)[2] and its biophysical Kd​ (18.5 nM). Unlike GW2580, which experiences a nearly 5-fold drop-off in cellular efficacy, the quinoline-3-carboxamide scaffold maintains robust intracellular target engagement (75 nM), proving its viability as a premium lead compound for further pharmacokinetic optimization[1].

References
  • Scott, D. A., et al. "Identification of 3-amido-4-anilinoquinolines as potent and selective inhibitors of CSF-1R kinase." Bioorganic & Medicinal Chemistry Letters 19.3 (2009): 697-700. [Link]

  • BindingDB Entry BDBM50255747: 4-(2,4-difluorophenylamino)-7-(2-(dimethylamino)ethylamino)-6-methoxyquinoline-3-carboxamide. BindingDB.[Link]

  • "Targets, Tracers and Translation - Novel Radiopharmaceuticals Boost Nuclear Medicine." MDPI Pharmaceuticals.[Link]

Sources

Structural Activity Relationship (SAR) Comparison of 6-Methoxyquinoline-3-carboxamide Derivatives in BET Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-methoxyquinoline-3-carboxamide scaffold has emerged as a highly privileged pharmacophore in the field of epigenetics, specifically for the development of Bromodomain and Extra-Terminal (BET) protein inhibitors. BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that bind to acetylated lysine (KAc) residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes (e.g., MYC, BCL2) and pro-inflammatory cytokines (e.g., IL-6).

While early BET inhibitors relied heavily on thienotriazolodiazepine scaffolds, the 6-methoxyquinoline-3-carboxamide class—exemplified by1[1] and optimized clinical candidates like I-BET282E—was rationally designed to mitigate structurally related off-target toxicities and developability issues associated with earlier compounds[2]. This guide provides an objective SAR comparison of this scaffold, detailing the mechanistic causality behind its structural modifications and providing self-validating protocols for experimental evaluation.

Mechanistic Causality: Why the 6-Methoxyquinoline-3-carboxamide Scaffold?

The potency of the 6-methoxyquinoline-3-carboxamide core is not accidental; it is a product of precise spatial alignment within the BRD4 binding pocket. X-ray crystallographic data of these inhibitors bound to the N-terminal bromodomain of BRD4 reveals two critical interaction nodes:

  • The Acetylated Lysine (KAc) Mimicry (7-Position): In compounds like I-BET151, a dimethylisoxazole group is appended to the 7-position of the quinoline core. This moiety acts as a direct KAc mimic, anchoring deep within the bromodomain pocket by forming a critical water-mediated hydrogen bond with the hydroxyl group of Tyr97[3]. The 6-methoxy group sterically locks this conformation, preventing rotational entropy loss upon binding.

  • The WPF Shelf Engagement (4-Position): The 4-position substituent (e.g., a pyridine ring in I-BET151) projects outward to engage the lipophilic "WPF shelf"—a hydrophobic region comprised of Trp81 (W), Pro82 (P), and Phe83 (F)[3].

Mechanism KAc Acetylated Histone (KAc Residues) BRD4 BRD4 Protein (Bromodomain) KAc->BRD4 Binds via KAc pocket Gene Pro-inflammatory Gene Transcription BRD4->Gene Recruits transcriptional machinery Inhibitor 6-Methoxyquinoline- 3-carboxamide Inhibitor->BRD4 Competitive displacement (Blocks KAc binding)

Fig 1: Mechanism of BRD4 chromatin displacement by 6-methoxyquinoline-3-carboxamide inhibitors.

SAR Comparison: Quinoline-Isoxazoles vs. Thienotriazolodiazepines

When comparing the 6-methoxyquinoline-3-carboxamide scaffold to the benchmark thienotriazolodiazepine class (e.g., (+)-JQ1 / I-BET762), the primary differentiator is Ligand Lipophilicity Efficiency (LLE) and in vivo developability .

While thienotriazolodiazepines exhibit extreme biochemical potency, their rigid, highly lipophilic nature often leads to poor pharmacokinetic profiles and off-target toxicities[2]. The quinoline-3-carboxamide core provides a more modular platform. However, early iterations like I-BET151 suffered from a "cellular drop-off"—a phenomenon where high potency in isolated Peripheral Blood Mononuclear Cells (PBMCs) was significantly attenuated in Human Whole Blood (HWB) assays[3].

Causality of the Drop-off: High lipophilicity (clogP) drives non-specific plasma protein binding in whole blood, drastically reducing the free fraction of the drug available to penetrate target cells. Subsequent SAR optimization focused on replacing the lipophilic pyridine at the 4-position with heteroalkyl groups (e.g., tetrahydropyranyl or ethers) to lower clogP, thereby rescuing HWB potency (as seen in I-BET282E)[3].

Quantitative SAR Comparison Table
Compound / Scaffold ClassBRD4 IC₅₀ (μM)Key Structural FeatureclogPCellular Potency Profile (IL-6 Inhibition)
(+)-JQ1 / I-BET762 (Thienotriazolodiazepine)~0.03 - 0.05Triazole KAc mimic~3.2High PBMC, but structural toxicity risks
I-BET151 (6-Methoxyquinoline-3-carboxamide)0.797-Dimethylisoxazole, 4-Pyridine~2.8Moderate (Significant drop-off in HWB)
I-BET282E Analogs (Optimized Quinoline)< 0.104-Tetrahydropyranyl substitution< 2.0High (Potency maintained in HWB)

(Data synthesized from 3[3] and1[1])

SAR_Optimization Scaffold 6-Methoxyquinoline-3-carboxamide Core (Baseline Privileged Scaffold) Pos7 7-Position: Dimethylisoxazole (KAc Mimic via Tyr97 H-bond) Scaffold->Pos7 Pos4 4-Position: Pyridine / Tetrahydropyranyl (Binds lipophilic WPF shelf) Scaffold->Pos4 LLE Ligand Lipophilicity Efficiency (LLE) Optimization Pos7->LLE Pos4->LLE Candidate Clinical Candidate (e.g., I-BET282E) LLE->Candidate Minimizes HWB drop-off

Fig 2: SAR optimization workflow for 6-methoxyquinoline-3-carboxamide BET inhibitors.

Self-Validating Experimental Protocols

To accurately assess the SAR of synthesized 6-methoxyquinoline-3-carboxamide derivatives, a two-tiered validation system is required: a highly sensitive biochemical assay to confirm target engagement, followed by a physiological cellular assay to evaluate LLE and plasma protein binding effects.

Protocol 1: BRD4 Biochemical AlphaScreen Assay (Target Engagement)

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is the gold standard for measuring the disruption of the BRD4-histone interaction due to its high signal-to-background ratio.

  • Step 1: Reagent Preparation. Prepare 50 nM His-tagged BRD4 (BD1 domain) and 50 nM biotinylated acetyl-histone H4 peptide in assay buffer (50 mM HEPES, 100 mM NaCl, 0.05% CHAPS, pH 7.4).

  • Step 2: Compound Incubation. Dispense 6-methoxyquinoline-3-carboxamide derivatives in a 10-point dose-response curve (top concentration 10 μM, 1:3 dilutions) into a 384-well plate. Add the BRD4/peptide mixture and incubate for 30 minutes at room temperature.

  • Step 3: Bead Addition. Under low-light conditions, add Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (final concentration 10 μg/mL each). Incubate for 1 hour.

  • Step 4: Detection. Read the plate using laser excitation at 680 nm.

  • Self-Validating Counter-Screen (Critical): Causality of False Positives: Highly conjugated compounds can act as Pan-Assay Interference Compounds (PAINS) by quenching the singlet oxygen generated by the Donor beads. Always run a counter-screen using a direct Biotin-His-peptide construct. If a compound reduces the signal in the counter-screen, it is an assay artifact, not a true BRD4 inhibitor.

Protocol 2: LPS-Stimulated Human Whole Blood (HWB) Assay (Cellular Efficacy)

To ensure the compound does not suffer from the "cellular drop-off" caused by excessive lipophilicity, efficacy must be tested in the presence of native serum proteins[3].

  • Step 1: Blood Plating. Collect heparinized human whole blood and dilute 1:1 with RPMI-1640 medium. Plate 100 μL/well in a 96-well plate.

  • Step 2: Compound Pre-treatment. Add the BET inhibitors (10-point dose-response) and incubate for 1 hour at 37°C, 5% CO₂. Causality: This pre-incubation allows the drug to establish an equilibrium between plasma protein binding and cellular penetration.

  • Step 3: TLR4 Stimulation. Add Lipopolysaccharide (LPS) at a final concentration of 10 ng/mL. Incubate for 18 hours. Causality: LPS stimulates the TLR4 pathway, heavily relying on BRD4 to recruit the Super Elongation Complex (SEC) for the transcription of the IL-6 gene.

  • Step 4: Cytokine Quantification. Centrifuge the plate to isolate the plasma. Quantify secreted IL-6 using a standard sandwich ELISA. Calculate the IC₅₀. A minimal shift between the AlphaScreen IC₅₀ and the HWB IC₅₀ indicates excellent Ligand Lipophilicity Efficiency (LLE).

References

  • Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor, I-BET282E, Suitable for Clinical Progression Journal of Medicinal Chemistry - ACS Publications[Link]

  • US8557984B2 - Imidazo [4, 5-C] quinoline derivatives as bromodomain inhibitors Google P

Sources

A Senior Application Scientist’s Guide to In Vitro-In Vivo Correlation (IVIVC) for the Quinoline-3-Carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: From Benchtop Potency to Preclinical Efficacy

The quinoline-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for potent inhibitors targeting critical cellular pathways, most notably DNA damage response (DDR) kinases like Ataxia Telangiectasia Mutated (ATM) and Poly(ADP-ribose) polymerase (PARP).[1][2][3] While a compound's journey often begins with promising nanomolar potency in a biochemical assay, the true measure of its therapeutic potential lies in its performance within a complex biological system. This guide provides a comparative framework for understanding and navigating the critical, yet often challenging, relationship between in vitro data and in vivo outcomes for this important class of molecules.

Establishing a predictive in vitro-in vivo correlation (IVIVC) is a paramount goal in drug development. A strong IVIVC can de-risk clinical progression, optimize lead candidates, and fulfill regulatory requirements, ultimately accelerating the delivery of novel therapeutics.[4] However, for kinase inhibitors and other targeted agents derived from scaffolds like quinoline-3-carboxamide, the path from a petri dish to a preclinical model is fraught with complexities. Factors such as metabolic stability, tumor penetration, and off-target effects can create a significant disconnect between initial potency and eventual efficacy. This guide will dissect the essential in vitro and in vivo assays, explain the causal logic behind their application, and provide a framework for interpreting the resulting data to build a more predictive preclinical package.

Part 1: Foundational Insights from In Vitro Characterization

The objective of in vitro testing is to build a comprehensive profile of a compound's activity, selectivity, and drug-like properties in a controlled, reductionist environment. These assays are designed to answer fundamental questions: Does the compound engage its intended target? How potent is it? Does it function within a cellular context? And what are its potential metabolic liabilities?

Biochemical Assays: Quantifying Target Engagement

The first and most direct assessment is the biochemical assay, which measures the interaction between the inhibitor and its purified target enzyme.

Rationale: This is the cleanest method to determine a compound's intrinsic potency (often expressed as IC50), divorced from complicating factors like cell membrane permeability or efflux pumps. It validates that the molecule can physically inhibit the target enzyme's function.

Experimental Protocol: PARP1 Enzymatic Inhibition Assay [5][6]

  • Plate Preparation: Use streptavidin-coated 96-well plates.

  • Reagent Preparation: Prepare assay buffer, recombinant human PARP1 enzyme, activated DNA (containing single-strand breaks), and a solution of NAD+ mixed with biotinylated-NAD+.

  • Compound Addition: Add the test quinoline-3-carboxamide derivative to wells in a series of dilutions (e.g., 10-point, 3-fold serial dilution) to generate a dose-response curve. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Enzyme Incubation: Add the PARP1 enzyme and activated DNA to all wells except the negative control and incubate to allow the enzyme to bind to the DNA.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the NAD+/biotinylated-NAD+ mixture. This allows the PARP1 enzyme to create poly(ADP-ribose) chains, incorporating the biotinylated-NAD+. Incubate for a defined period (e.g., 60 minutes at 25°C).

  • Detection: Stop the reaction and wash the plates. Add a streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of PARP1 activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Assays: Validating Activity in a Biological Context

While biochemical assays confirm target engagement, cell-based assays are critical for demonstrating that a compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit the desired biological response.

Rationale: These assays integrate multiple factors, including cell permeability, target accessibility, and the influence of upstream and downstream signaling events. A compound potent in a biochemical assay but weak in a cellular assay may have poor permeability or be susceptible to efflux pumps.

Key Cell-Based Assays:

  • Cellular Target Inhibition (PARylation Assay): Measures the inhibition of PARP activity within the cell, often after inducing DNA damage. This confirms the compound is hitting its target in situ.[7]

  • Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®): These assays determine the concentration at which the compound inhibits cell proliferation or induces cell death (GI50 or IC50).[8] For PARP inhibitors, this is typically performed in cell lines with and without DNA repair deficiencies (e.g., BRCA1/2 mutations) to demonstrate synthetic lethality.[1]

  • Target-Specific Biomarker Assays: For ATM inhibitors, this could involve Western blotting for downstream markers like phosphorylated Chk2 to confirm pathway modulation.[9]

In Vitro ADME & Toxicology: Predicting In Vivo Behavior

A potent and cell-active compound can still fail in vivo if it is rapidly metabolized or has poor absorption properties. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential for predicting a compound's pharmacokinetic profile.

Rationale: These assays provide an early warning system for potential liabilities. For instance, a compound that is rapidly cleared by liver microsomes is unlikely to achieve sustained therapeutic concentrations in vivo following oral dosing.

Key In Vitro ADME Assays:

  • Metabolic Stability: Incubating the compound with liver microsomes from different species (e.g., mouse, rat, human) predicts its metabolic clearance rate.[10]

  • CYP450 Inhibition: Assesses whether the compound inhibits major cytochrome P450 enzymes, which is crucial for predicting potential drug-drug interactions.[11]

  • Permeability Assays (e.g., Caco-2, PAMPA): These models predict a compound's ability to be absorbed across the intestinal wall.

Part 2: The Proving Ground - In Vivo Evaluation

In vivo studies in animal models are the ultimate preclinical test of a drug candidate's potential. They integrate all physiological variables to assess pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall efficacy.

Pharmacokinetic (PK) Studies

Rationale: PK studies are non-negotiable for interpreting efficacy data. An efficacious compound must achieve and maintain a plasma concentration above the level required for target inhibition (typically several-fold higher than the in vitro cell-based IC50). These studies determine key parameters like oral bioavailability (%F), clearance (CL), and half-life (t½).[10][12]

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Dosing: Administer the quinoline-3-carboxamide formulation to mice via two routes in separate cohorts: intravenous (IV) bolus (e.g., 2 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).

  • Blood Sampling: Collect sparse blood samples from the animals at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to plot the plasma concentration-time curves and calculate key PK parameters (AUC, Cmax, t½, CL, Vd). Oral bioavailability is calculated as (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Xenograft Efficacy Studies

Rationale: The tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is the industry standard for evaluating the in vivo anti-tumor activity of a compound.[13][14] It provides the most direct evidence of a drug's potential to inhibit tumor growth in a living system.

Workflow for Preclinical Testing:

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Biochem Biochemical Assay (IC50) Cell Cell-Based Assay (Cell IC50, Biomarkers) Biochem->Cell Potency Confirmation ADME In Vitro ADME (Metabolic Stability) Cell->ADME Candidate Selection PK Pharmacokinetics (PK) in Healthy Mice ADME->PK Predicts In Vivo Exposure IVIVC IVIVC Analysis (Correlation Assessment) ADME->IVIVC Explains Discrepancies Efficacy Xenograft Efficacy (Tumor Growth Inhibition) PK->Efficacy Dose Selection Efficacy->IVIVC Efficacy Data

Caption: Key factors that can lead to a disconnect between in vitro potency and in vivo efficacy.

  • Pharmacokinetics is King: As seen with Compounds B and C, unfavorable PK is the most common reason for IVIVC failure. A drug must reach its target in sufficient concentration for a sufficient duration.

  • The "Free Drug" Hypothesis: Only the unbound fraction of a drug in plasma and tissue is pharmacologically active. High plasma protein binding can sequester the drug, rendering high total concentrations ineffective.

  • Tumor Microenvironment: An in vivo tumor is a complex organ with regions of hypoxia, abnormal vasculature, and high interstitial fluid pressure, all of which can limit drug penetration and efficacy in ways not modeled in a 2D cell culture plate.

  • Emergence of Resistance: Over the course of an in vivo study, cancer cells can adapt and develop resistance to a kinase inhibitor, a phenomenon not captured in short-term in vitro assays. [15][16][17]

Conclusion: An Integrated Approach to Predictive Drug Development

For the quinoline-3-carboxamide class of inhibitors, and indeed for all targeted drug discovery programs, a robust IVIVC is not built on a single data point but on an integrated understanding of the compound's entire biological and chemical profile. While high in vitro potency is an essential starting point, it is by no means a guarantee of in vivo success.

Researchers and drug developers must look beyond the IC50 and embrace a multi-parameter approach. By carefully correlating biochemical and cellular activity with data on metabolic stability, pharmacokinetics, and tumor penetration, a much clearer and more predictive picture emerges. This holistic view allows for the rational selection of candidates with the highest probability of translating benchtop promise into meaningful preclinical efficacy, ultimately saving time, resources, and paving a more confident path toward clinical development.

References

  • Celiku, O., et al. (2021). Transcriptomics reveals in vivo efficacy of PARP inhibitor combinatorial synergy with platinum-based chemotherapy in human non-small cell lung carcinoma models. PMC. Available at: [Link]

  • BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience. Available at: [Link]

  • Post, L., et al. (2010). Abstract 691: In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models. AACR Journals. Available at: [Link]

  • de Groot, M. J., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed. Available at: [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. MDPI. Available at: [Link]

  • Brieieva, O., & Higgs, M. (2025). In vitro advances in predicting resistance to PARP inhibitors for BRCA1/2 mutations. European Pharmaceutical Review. Available at: [Link]

  • Mullen, M. M., et al. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction). ResearchGate. Available at: [Link]

  • Golding, B. T., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. PubMed. Available at: [Link]

  • Kawazoe, Y., & Tada, M. (1983). METABOLITES OF QUINOLINE, A HEPATOCARCINOGEN, IN A SUBCELLULAR MICROSOMAL SYSTEM. J-Stage. Available at: [Link]

  • Abele, E. (2025). 6-Methoxyquinoline: Comprehensive Overview and Applications. SYNTHESIS. Available at: [Link]

  • Wikipedia. (n.d.). Quinoline. Wikipedia. Available at: [Link]

  • Johansen, S. S., et al. (1998). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). ResearchGate. Available at: [Link]

  • D'Andrea, A. D. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Reviews. Available at: [Link]

  • Iqbal, J., et al. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC. Available at: [Link]

  • Termühlen, B., et al. (2025). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. MDPI. Available at: [Link]

  • ResearchGate. (2025). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. ResearchGate. Available at: [Link]

  • Abulkhair, H. S., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). In vivo toxicity and efficacy data. ResearchGate. Available at: [Link]

  • ScienceScholar. (2022). Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar. Available at: [Link]

  • Kraakman, M. J., et al. (2013). Beneficial effects of quinoline-3-carboxamide (ABR-215757) on atherosclerotic plaque morphology in S100A12 transgenic ApoE null mice. PubMed. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2004). In Vitro - In Vivo Correlations. FABAD J. Pharm. Sci.. Available at: [Link]

  • Walsh Medical Media. (2012). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. Available at: [Link]

  • SciSpace. (2006). In vitro - in vivo correlation: from theory to applications. SciSpace. Available at: [Link]

  • de Oliveira, R. B., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. MDPI. Available at: [Link]

  • Singh, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Available at: [Link]

  • PubMed. (2026). Exploration of IVIVC Deconvolution Methods in a PBPK Platform: Case Example with Tofacitinib. PubMed. Available at: [Link]

  • ResearchGate. (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. Available at: [Link]

  • Al-Ostath, O. A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2023). Pharmacokinetic and Pharmacodynamic Drug–Drug Interactions: Research Methods and Applications. PMC. Available at: [Link]

  • PubMed. (2025). Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived from vasicinone. PubMed. Available at: [Link]

  • Rivera, G., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox. MDPI. Available at: [Link]

  • Deaton, D. N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. PubMed. Available at: [Link]

  • Kairos Discovery. (n.d.). Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. Kairos Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 6-Methoxyquinoline-3-carboxylic acid. PubChem. Available at: [Link]

  • Montanari, S., et al. (2024). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. PMC. Available at: [Link]

  • RSC Publishing. (n.d.). Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects. RSC Publishing. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Cytotoxicity of 6-Methoxyquinoline-3-carboxamide and Its Analogs for Drug Discovery Professionals

As a Senior Application Scientist, this guide provides a technical comparison of the cytotoxic profiles of 6-Methoxyquinoline-3-carboxamide and its related analogs. We will delve into the structure-activity relationships, mechanistic underpinnings, and the experimental methodologies crucial for evaluating this promising class of compounds. This document is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research in anticancer agent development.

Introduction: The Quinoline-3-Carboxamide Scaffold

The quinoline ring system is a highly privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] When functionalized with a carboxamide group at the C-3 position, the resulting quinoline-3-carboxamide framework has proven to be a particularly effective strategy for enhancing anticancer potency.[1][2] These compounds have been investigated for various mechanisms of action, including the inhibition of critical cellular targets like topoisomerases and protein kinases.[1][3]

The addition of a methoxy group at the C-6 position is a common modification intended to modulate the molecule's electronic properties and lipophilicity, which can significantly influence its biological activity. This guide focuses on comparing the cytotoxicity of various analogs based on this core structure, providing a synthesized analysis from multiple studies to inform future drug design and development.

Comparative Cytotoxicity of Quinoline-3-Carboxamide Analogs

The cytotoxic potential of quinoline derivatives is a key determinant of their therapeutic promise. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes cytotoxicity data for a selection of 6-methoxyquinoline-3-carboxamide analogs and related derivatives from various studies, evaluated against a panel of human cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of Selected Quinoline-3-Carboxamide Analogs

Compound/AnalogCell LineIC50 (µM)Key Structural Features / ClassReference
4-Oxoquinoline-3-carboxamide (16b) Gastric Cancer (ACP-03)1.924-oxo modification; N-linked (4-chlorophenyl)[3]
4-Oxoquinoline-3-carboxamide (17b) Gastric Cancer (ACP-03)5.184-oxo modification; N-linked (4-methoxyphenyl)[3]
4-Quinolone-3-carboxamide (8k) Various (9 human tumor lines)< 10N1-arylated alkyl substituent; Water-soluble[4]
6-Cinnamamido-quinoline-4-carboxamide (5e) Leukemia (CCRF-CEM)0.9Cinnamamide at C-6; Carboxamide at C-4[5]
6-Cinnamamido-quinoline-4-carboxamide (5e) Non-small cell lung (A549)1.7Cinnamamide at C-6; Carboxamide at C-4[5]
Pyrazine Carboxamide Derivative (1e) Breast Cancer (MCF-7, P2X7R-transfected)0.457Pyrazine core; N-linked trifluoromethoxyphenylbenzenesulfonamide
Quinoline-6-carboxamide Derivative (2f) Breast Cancer (MCF-7, P2X7R-transfected)0.566Quinoline core; N-linked iodophenylbenzenesulfonamide
4-Quinolone-3-carboxamide (65) Breast Cancer (MDA-MB231/LM2-4)7.104-quinolone core; N-linked substituted phenyl[6]
4-Quinolone-3-carboxamide (65) Leukemia (Jurkat)6.994-quinolone core; N-linked substituted phenyl[2]
Cu(II) 6-Methoxyquinoline Complex (Cu6MQ) Lung Carcinoma (A549)57.9Metal complex with 6-Methoxyquinoline (not a carboxamide)[7][8]

This table is a curated selection from multiple sources to highlight the diversity and potency of quinoline carboxamide analogs.

Structure-Activity Relationship (SAR) Insights

The data reveals several key trends in the structure-activity relationships of these compounds:

  • The C-3 Carboxamide Moiety is Crucial : The presence of the carboxamide group at the C-3 position is consistently shown to be a critical feature for enhancing antiproliferative activity when compared to ester or carboxylic acid substitutions.[2][6]

  • Substituents on the Carboxamide Nitrogen : The nature of the substituent on the carboxamide nitrogen significantly impacts cytotoxicity. Aromatic rings, often with electron-withdrawing groups (e.g., halogens), on this part of the molecule are common among the more potent analogs.[3]

  • Modifications to the Quinoline Core : The addition of a 4-oxo group (transforming the quinoline to a quinolone) is a feature of many highly active compounds.[3][4] This modification can influence the molecule's planarity and hydrogen bonding capabilities, potentially enhancing its interaction with biological targets.

  • The Role of the 6-Methoxy Group : While direct comparisons are limited across different studies, the 6-methoxy substitution is present in several potent anticancer agents, including those designed as tubulin polymerization inhibitors.[9] This group can enhance lipophilicity and modulate metabolic stability.

  • Selectivity : Importantly, several studies have shown that certain quinoline-3-carboxamide derivatives exhibit selectivity, showing high cytotoxicity against cancer cells while being significantly less active against normal cell lines.[3][10][11] This is a critical attribute for any potential therapeutic agent.

Mechanisms of Cytotoxicity

The cytotoxic effects of 6-methoxyquinoline-3-carboxamide analogs are attributed to several distinct mechanisms of action, making them a versatile scaffold for targeting cancer cells.

Induction of Apoptosis

A primary mechanism of cytotoxicity for many quinoline derivatives is the induction of programmed cell death, or apoptosis.[11] This is often confirmed by observing characteristic cellular changes such as membrane blebbing, DNA fragmentation, and the activation of key proteins in the apoptotic cascade.[5][12]

Several compounds have been shown to trigger apoptosis through the intrinsic (mitochondrial) pathway.[6] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of executioner caspases.[13] The representative compound 8k, a water-soluble 4-quinolone-3-carboxamide, was found to trigger apoptosis by inducing the accumulation of reactive oxygen species (ROS).[4]

G cluster_cell Cancer Cell QC Quinolone-3-Carboxamide Analog (e.g., 8k) ROS Increased ROS (Reactive Oxygen Species) QC->ROS induces Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 Caspase Caspase Cascade Activation Bax->Caspase activates Bcl2->Caspase inhibits Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis executes

Caption: Proposed apoptotic pathway induced by a quinolone-3-carboxamide analog.

Enzyme Inhibition
  • Topoisomerase II: The 4-oxoquinoline core is structurally similar to antibacterial quinolones that target DNA gyrase and topoisomerase IV. This has led to the hypothesis that their anticancer activity may stem from the inhibition of the homologous human type II topoisomerases, which are crucial for DNA replication and repair in cancer cells.[3][14]

  • ATM Kinase: Some quinoline-3-carboxamide derivatives have been identified as inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a key protein in the DNA damage response (DDR) pathway.[10] By inhibiting ATM, these compounds can prevent cancer cells from repairing DNA damage, leading to increased cell death and potentially sensitizing them to other therapies like radiation.[10]

  • Tubulin Polymerization: Certain analogs, particularly those designed to mimic Combretastatin A-4 (CA-4), act by inhibiting tubulin polymerization.[9][15] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11][16] It is the most frequently cited method for evaluating the quinoline compounds discussed in this guide.[3][14][17]

Causality Behind Experimental Choices:
  • Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active (viable) cells, to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.

  • Solubilization: The resulting formazan crystals are impermeable to cell membranes and must be dissolved with a solubilizing agent (typically dimethyl sulfoxide, DMSO) to release the colored product into the solution.

  • Quantification: The intensity of the purple color is directly proportional to the number of viable cells. This is measured using a spectrophotometer (microplate reader) at a wavelength of approximately 570 nm.

Step-by-Step Protocol:
  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline-3-carboxamide analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. The duration is chosen based on the cell line's doubling time and the compound's expected mechanism of action.

  • Addition of MTT Reagent: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength between 540 and 590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

G cluster_workflow MTT Assay Workflow start 1. Seed Cells in 96-well plate treat 2. Treat with Quinoline Analogs start->treat incubate 3. Incubate (e.g., 48 hours) treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt formazan 5. Incubate (2-4h) (Formazan Formation) add_mtt->formazan solubilize 6. Add DMSO (Solubilize Crystals) formazan->solubilize read 7. Read Absorbance (Spectrophotometer) solubilize->read end 8. Calculate IC50 read->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The 6-methoxyquinoline-3-carboxamide scaffold and its related analogs represent a highly promising and versatile class of compounds for the development of novel anticancer agents. The extensive research compiled in this guide demonstrates that modifications to the quinoline core and the carboxamide side chain can yield derivatives with potent, low-micromolar cytotoxicity against a broad range of cancer cell lines.

Future research should focus on:

  • Systematic SAR Studies: Designing and synthesizing libraries of analogs with systematic variations at the 6-position to definitively elucidate the role of the methoxy group compared to other substituents.

  • Mechanism Deconvolution: Moving beyond cytotoxicity to perform in-depth mechanistic studies, including target engagement assays and proteomics, to identify the specific molecular targets of the most potent compounds.

  • Pharmacokinetic Profiling: Evaluating the drug-like properties (solubility, stability, metabolism) of lead candidates to optimize them for in vivo studies.

  • Combination Therapies: Investigating the potential for these compounds to act synergistically with existing chemotherapeutic agents or targeted therapies to overcome drug resistance.

By leveraging the foundational knowledge presented here, drug development professionals can more effectively design the next generation of quinoline-based therapeutics to combat cancer.

References

  • G. F. Z. da Silva, M. C. S. de Lacerda, J. C. T. de Carvalho, et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 19(5), 6648-6663. [Link]

  • S. Kumar, A. K. Sharma, S. K. Singh, et al. (2021). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Letters in Drug Design & Discovery, 18(9), 883-893. [Link]

  • G. F. Z. da Silva, M. C. S. de Lacerda, J. C. T. de Carvalho, et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. ResearchGate. [Link]

  • A. K. Keshari, A. K. Singh, V. Kumar, et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1486-S1504. [Link]

  • A. A. El-Faham, A. M. El-Massry, A. M. Ghamdi, et al. (2019). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Journal of Heterocyclic Chemistry, 56(11), 3027-3037. [Link]

  • M. A. El-Damasy, H. A. R. Hussein, M. A. A. Z. Al-Ghorab, et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry, 15(7), 2135-2155. [Link]

  • S. Kumar, A. K. Sharma, S. K. Singh, et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 105. [Link]

  • S. Fatima, S. Naz, A. Mesaik, et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. Professional Medical Journal, 1(2). [Link]

  • M. Ordóñez-Gómez, L. Pisani, J. A. González-Vera, et al. (2023). Quinolinone-3-carboxamide derivatives with potent biological activity. ResearchGate. [Link]

  • N. M. Thomas, A. T. Augustine, A. Jose, et al. (2025). The structures of 4-anilinoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line. ResearchGate. [Link]

  • N. M. Thomas, A. T. Augustine, A. Jose, et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. ResearchGate. [Link]

  • N. M. Thomas, A. T. Augustine, A. Jose, et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 33(1), 1-28. [Link]

  • R. Du, Y. Wang, J. Lu, et al. (2017). Synthesis, structure-activity relationships and preliminary mechanism of action of novel water-soluble 4-quinolone-3-carboxamides as antiproliferative agents. European Journal of Medicinal Chemistry, 140, 394-405. [Link]

  • A. L. Di Virgilio, M. I. T. Rojo, C. D. Bruzzone, et al. (2019). 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. JBIC Journal of Biological Inorganic Chemistry, 24(2), 271-285. [Link]

  • A. L. Di Virgilio, M. I. T. Rojo, C. D. Bruzzone, et al. (2019). 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. ResearchGate. [Link]

  • Y. Wang, Y. Zhang, Q. Xu, et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry, 10, 999684. [Link]

  • H. H. Kuo, R. Kakadiya, Y. C. Wu, et al. (2016). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget, 7(25), 38031-38046. [Link]

  • S. Iqbal, J. Iqbal, K. A. Jacobson, et al. (2023). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. ACS Omega, 8(34), 30978-30993. [Link]

  • M. A. El-Damasy, H. A. R. Hussein, M. A. A. Z. Al-Ghorab, et al. (2021). Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2154-2165. [Link]

  • E. Jennbacken, A. Wigerup, T. Olsson, et al. (2016). The anti-tumor effect of the quinoline-3-carboxamide tasquinimod: blockade of recruitment of CD11b(hi)Ly6C(hi) monocytic myeloid-derived suppressor cells. OncoImmunology, 5(6), e1167583. [Link]

  • Y. Wang, Y. Zhang, Q. Xu, et al. (2026). Discovery of 6l with a New Skeleton of 6-Oxo-N-(4-(Quinolin-4-yloxy)phenyl)-1,6-dihydropyridine-3-carboxamide as a Dual-Action Inhibitor against JNK2 and the MKK7-JNK2 Protein–Protein Interaction for Acute Lung Injury. Journal of Medicinal Chemistry. [Link]

  • C. W. Ooi, M. A. T. Abdullah, C. L. L. Chai, et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(1), 1-22. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 6-Methoxyquinoline-3-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

The foundational principle of this guide is to treat 6-Methoxyquinoline-3-carboxamide as a hazardous waste. This "cradle-to-grave" approach ensures the highest level of safety and regulatory compliance from the moment the waste is generated to its final disposal.[1]

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is crucial. Based on the hazard profile of the parent compound, quinoline, and related analogs like 6-Methoxyquinoline, we can anticipate potential hazards.[2][3][4][5]

Key Potential Hazards:

  • Skin and Eye Irritation: Similar quinoline compounds are known to cause skin and serious eye irritation.[2][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[5]

  • Harmful if Swallowed or Inhaled: Acute toxicity is a potential concern.[4][5]

Mandatory Personal Protective Equipment (PPE):

To mitigate these risks, all personnel handling 6-Methoxyquinoline-3-carboxamide waste must be equipped with the following PPE:[1][3]

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[1][3]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves before use and employ proper removal techniques to avoid skin contact.[3]

  • Body Protection: A laboratory coat is mandatory. For larger quantities, a chemical-resistant apron should also be worn.[1]

  • Respiratory Protection: All handling of the compound and its waste should occur within a certified chemical fume hood to minimize inhalation exposure.[1][3]

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, collection, and disposal of 6-Methoxyquinoline-3-carboxamide waste.

Step 1: Waste Identification and Segregation

Proper identification and segregation are the cornerstones of safe laboratory waste management.[1]

  • Dedicated Waste Streams: Do not mix 6-Methoxyquinoline-3-carboxamide waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1] Mixing incompatible chemicals can lead to dangerous reactions.[1][6]

  • Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated gloves, weighing paper, paper towels) from liquid waste (e.g., unused solutions, reaction mixtures).[1][3]

Step 2: Waste Collection and Containerization

The integrity of the waste container is critical for safe storage and transport.

  • Container Compatibility: Use only approved hazardous waste containers that are chemically compatible with 6-Methoxyquinoline-3-carboxamide. High-density polyethylene (HDPE) or glass containers are generally suitable.[1][7]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "6-Methoxyquinoline-3-carboxamide," and the approximate concentration and quantity.[8][9] This information is vital for safe handling and proper disposal by your EHS department.[8]

  • Container Integrity: Ensure containers are in good condition, with no leaks or external contamination.[9][10] Keep containers securely closed at all times, except when adding waste.[6][7][8] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[6]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][8]

  • Location: The SAA must be under the direct control of laboratory personnel.[11]

  • Storage Limits: Adhere to your institution's and local regulations regarding the maximum amount of hazardous waste that can be stored in an SAA and the maximum storage duration.[6][8] Typically, containers may be stored for up to one year as long as accumulation limits are not exceeded.[6]

  • Segregation within SAA: Store containers of 6-Methoxyquinoline-3-carboxamide waste segregated from incompatible materials, such as strong acids and bases.[6]

Step 4: Arranging for Disposal

The final step is to coordinate the disposal of the hazardous waste through the proper channels.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[1]

  • Prohibited Disposal: Never dispose of 6-Methoxyquinoline-3-carboxamide in the regular trash or down the drain.[1][12] This is a violation of environmental regulations and can lead to contamination.

  • Final Disposal Method: The ultimate disposal of this chemical waste will be handled by a licensed hazardous waste disposal facility.[3] Common methods for this type of waste include incineration in a licensed apparatus after mixing with a suitable combustible material.[12]

III. Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Small Spills: For small spills, trained personnel wearing appropriate PPE can clean it up using an absorbent, non-reactive material.[12]

  • Collect and Dispose: Collect the absorbent material and any contaminated debris and place it in a labeled hazardous waste container for disposal.[12][13]

  • Ventilate: Ventilate the area after the cleanup is complete.[13]

  • Seek Medical Attention: In case of skin or eye contact, flush the affected area with running water and seek immediate medical attention.[12] If inhaled, move to fresh air and seek medical attention.[12]

IV. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 6-Methoxyquinoline-3-carboxamide.

G Disposal Workflow for 6-Methoxyquinoline-3-carboxamide cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_emergency Contingency start Start: Generation of Waste assess Hazard Assessment: Treat as Hazardous start->assess spill Spill Occurs start->spill Potential Incident ppe Don Appropriate PPE assess->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate containerize Select & Label Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Licensed Waste Facility (e.g., Incineration) contact_ehs->disposal end End: Disposal Complete disposal->end spill_response Follow Spill Cleanup Protocol spill->spill_response spill_response->segregate Collect as Hazardous Waste

Caption: Disposal Workflow for 6-Methoxyquinoline-3-carboxamide.

V. Quantitative Data Summary

While specific quantitative data for 6-Methoxyquinoline-3-carboxamide is not available, the table below summarizes the classification for a representative quinoline compound, which should be used as a guideline for handling.

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[5]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][4][5]
Serious Eye Damage/IrritationCategory 2/2ACauses serious eye irritation.[2][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[5]

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 6-Methoxyquinoline-3-carboxamide, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Laboratory Waste Management Guidelines. (n.d.). Environmental Health and Safety, Princeton University. Retrieved from [Link]

  • 6-Methoxyquinoline-3-carboxamide Product Information. (n.d.). Appchem. Retrieved from [Link]

  • Hazardous Substance Fact Sheet for Quinoline. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Safety Data Sheet for Quinoline. (2025, May 13). PENTA. Retrieved from [Link]

  • Safety Data Sheet for Quinoline for Synthesis. (n.d.). Loba Chemie. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Safety Data Sheet for 4-Chloro-7-methoxyquinoline-6-carboxamide. (2018, November 29). Capot Chemical. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Safety Data Sheet for 6-Methoxyquinoline. (2010, December 1). Alfa Aesar. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry. Retrieved from [Link]

  • Chemical Safety Guide, 6th Ed. (n.d.). National Institutes of Health, Office of Research Services. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering. Retrieved from [Link]

Sources

Operational Safety Guide: Personal Protective Equipment and Handling Protocols for 6-Methoxyquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive safety protocols and personal protective equipment (PPE) requirements for the handling of 6-Methoxyquinoline-3-carboxamide. It is intended for researchers, scientists, and drug development professionals. The procedures outlined below are designed to mitigate risks associated with this compound, for which complete toxicological data may not be fully available. Therefore, a cautious approach, treating the compound as potentially hazardous upon inhalation, ingestion, or skin contact, is mandated.

Hazard Identification and Risk Assessment

While specific toxicological data for 6-Methoxyquinoline-3-carboxamide is limited, the parent structure, quinoline, and related derivatives present known health hazards. Safety Data Sheets (SDS) for structurally similar compounds, such as 6-Methoxyquinoline, indicate that it is harmful if swallowed, inhaled, or absorbed through the skin, and causes skin and serious eye irritation.[1][2] Therefore, a conservative risk assessment for 6-Methoxyquinoline-3-carboxamide assumes similar or greater hazards.

Primary Routes of Exposure:

  • Inhalation: Accidental inhalation of airborne powder during weighing or transfer.

  • Dermal Contact: Direct skin contact with the solid or solutions containing the compound.

  • Ocular Contact: Splashes of solutions or contact with airborne powder.

  • Ingestion: Accidental transfer from contaminated hands or surfaces.

Given these potential hazards, all handling procedures must adhere to the principle of "As Low As Reasonably Practicable" (ALARP) to minimize exposure.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final line of defense. It must be used in conjunction with more effective engineering and administrative controls as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[3][4]

  • Engineering Controls: These are the primary methods for isolating personnel from hazards.

    • Chemical Fume Hood: All procedures involving the handling of solid 6-Methoxyquinoline-3-carboxamide or its solutions must be conducted within a certified chemical fume hood.[5] This provides essential ventilation to prevent inhalation of powders or vapors.

    • Ventilated Balance Enclosure (VBE): For weighing the solid compound, a VBE (also known as a powder-containment hood) is highly recommended to minimize the dispersal of fine particulates.[6]

  • Administrative Controls: These are the work practices that reduce or prevent exposure.

    • Designated Area: A specific area within the laboratory should be designated for handling this compound.[6] This area should be clearly marked.

    • Standard Operating Procedures (SOPs): All personnel must be trained on this and any lab-specific SOPs before working with the compound.

    • Hygiene: Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[2][7][8] Do not eat, drink, or apply cosmetics in the laboratory.[7]

Personal Protective Equipment (PPE) Protocols

The selection of appropriate PPE is critical and must be based on a thorough hazard assessment for each specific task.[3][4][9] The following table summarizes the minimum PPE requirements for common laboratory tasks involving 6-Methoxyquinoline-3-carboxamide.

Task Primary Engineering Control Hand Protection Eye & Face Protection Respiratory Protection Body Protection
Weighing Solid Compound Ventilated Balance Enclosure or Chemical Fume HoodDouble-gloving with nitrile gloves is recommended.ANSI Z87.1-compliant safety glasses with side shields.[9][10]An N95 respirator may be required if a ventilated enclosure is not available and there is a risk of aerosolization.Flame-resistant lab coat with cuffs fully secured.[8][9]
Solution Preparation Chemical Fume HoodChemical-resistant nitrile or neoprene gloves. Inspect for damage before use.[11]Chemical splash goggles.[9][12]Not required if work is performed within a properly functioning fume hood.Flame-resistant lab coat.
Reaction & Work-up Chemical Fume HoodChemical-resistant nitrile or neoprene gloves.Chemical splash goggles. A face shield should be worn over goggles if there is a significant splash hazard.[9][13]Not required if work is performed within a properly functioning fume hood.Flame-resistant lab coat. A chemical-resistant apron is recommended when handling larger volumes.[13]

Always wear long pants and closed-toe shoes in the laboratory.[7][9]

Standard Operating Workflow

The following workflow provides a step-by-step guide for safely handling 6-Methoxyquinoline-3-carboxamide, integrating the necessary controls and PPE.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_area 1. Prepare Designated Area (Clean surface, lay absorbent pads) don_ppe 2. Don Required PPE (Lab coat, gloves, goggles) prep_area->don_ppe verify_hood 3. Verify Fume Hood Function (Check airflow monitor) don_ppe->verify_hood weigh 4. Weigh Compound (Use VBE if possible, minimize dust) verify_hood->weigh transfer 5. Transfer & Prepare Solution (Use spatula, add solvent slowly) weigh->transfer conduct 6. Conduct Experiment (Keep sash at lowest practical height) transfer->conduct decontaminate 7. Decontaminate Surfaces (Wipe down work area, equipment) conduct->decontaminate waste 8. Dispose of Waste (Segregate into labeled hazardous waste) decontaminate->waste doff_ppe 9. Doff PPE Correctly (Remove gloves last, away from face) waste->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: Standard workflow for handling 6-Methoxyquinoline-3-carboxamide.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Spill Management:

The following decision tree outlines the general procedure for spill response.

cluster_small Small Spill (<100 mL, contained) cluster_large Large Spill (>100 mL or uncontained) spill Spill Detected alert Alert personnel in the area spill->alert assess Assess spill size & hazard alert->assess absorb 1. Absorb with chemical spill kit materials assess->absorb Small evacuate 1. Evacuate immediate area assess->evacuate Large collect 2. Collect residue into hazardous waste container clean 3. Clean spill area with appropriate solvent contact 2. Contact institutional EHS/Safety Office secure 3. Prevent entry until response team arrives

Caption: Emergency spill response decision tree.

Waste Management and Disposal

Proper disposal is a critical component of the chemical handling lifecycle. Nitrogenous heterocyclic compounds can pose environmental risks and must be managed carefully.[14][15]

  • Segregation: All waste contaminated with 6-Methoxyquinoline-3-carboxamide, including disposable gloves, weigh boats, paper towels, and solutions, must be collected in a dedicated, clearly labeled hazardous waste container.[13]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "6-Methoxyquinoline-3-carboxamide," and any other components of the waste stream.

  • Disposal: The sealed container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[16] Do not dispose of this chemical down the drain or in regular trash.

By adhering to these protocols, you can ensure a safe laboratory environment for yourself and your colleagues while advancing your critical research.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Available from: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information (NCBI). Available from: [Link]

  • QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. Available from: [Link]

  • Weighing Hazardous Powders in the Laboratory. University of California, Berkeley - Environment, Health & Safety. Available from: [Link]

  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • QUINOLINE - SAFETY DATA SHEET. PENTA. Available from: [Link]

  • Treatment options of nitrogen heterocyclic compounds in industrial wastewater. National Center for Biotechnology Information (NCBI). Available from: [Link]

  • Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. ResearchGate. Available from: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. Available from: [Link]

  • Personal Protective Equipment for Laboratories. Dartmouth College Environmental Health and Safety. Available from: [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Available from: [Link]

  • Safe Handling and Storage of Chemicals. Boston University Environmental Health & Safety. Available from: [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. University of California, Irvine - Environmental Health & Safety. Available from: [Link]

  • Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. IntechOpen. Available from: [Link]

  • 6-methoxyquinoline information. The Good Scents Company. Available from: [Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc. Available from: [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. MDPI. Available from: [Link]

  • 6-methoxyquinoline-3-carboxamide (C11H10N2O2). PubChemLite. Available from: [Link]

  • 6-Methoxyquinoline-3-carboxylic acid. PubChem. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxyquinoline-3-carboxamide
Reactant of Route 2
6-Methoxyquinoline-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.